Technical Documentation Center

2-Phenylthiophen-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Phenylthiophen-3-amine
  • CAS: 183676-85-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Phenylthiophen-3-amine via the Gewald Reaction

This guide provides a comprehensive overview of the synthesis of 2-phenylthiophen-3-amine, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile Gewald reaction. This document is intended for res...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthesis of 2-phenylthiophen-3-amine, a valuable scaffold in medicinal chemistry, utilizing the robust and versatile Gewald reaction. This document is intended for researchers, scientists, and professionals in drug development, offering not just a protocol, but a deeper understanding of the reaction's mechanistic underpinnings and practical considerations for successful execution.

Introduction: The Significance of 2-Aminothiophenes and the Gewald Reaction

Polysubstituted 2-aminothiophenes are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The Gewald reaction, first reported by Karl Gewald in 1966, has become a cornerstone for the synthesis of these important motifs.[1][3] It is a one-pot, multicomponent reaction that brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3][4] The elegance of this reaction lies in its operational simplicity, the ready availability of starting materials, and the mild reaction conditions, making it a highly efficient and atom-economical approach.[5][6]

For the specific synthesis of 2-phenylthiophen-3-amine, the Gewald reaction offers a direct and efficient route, which is of significant interest in the development of novel therapeutics.

The Mechanistic Pathway: A Stepwise Elucidation

The mechanism of the Gewald reaction has been a subject of considerable study and is now well-understood to proceed through a sequence of key transformations.[1][7] The reaction for the synthesis of 2-phenylthiophen-3-amine initiates with a Knoevenagel condensation, followed by sulfur addition and subsequent cyclization.

The key steps are as follows:

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed Knoevenagel condensation between the carbonyl compound (acetophenone) and the active methylene nitrile (malononitrile).[1][8] This step forms an α,β-unsaturated nitrile intermediate.

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael-type addition to the α,β-unsaturated nitrile.[9]

  • Ring Closure: The resulting intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the cyano group.[9]

  • Tautomerization: The final step involves tautomerization to yield the stable aromatic 2-aminothiophene ring system.[9]

A comprehensive computational study using Density Functional Theory (DFT) has further illuminated the intricacies of the sulfur insertion and cyclization steps, confirming the favorability of this pathway.[10]

Gewald_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_product Final Product A Acetophenone E Knoevenagel Condensation A->E B Malononitrile B->E C Sulfur (S8) G Sulfur Addition (Michael-type) C->G D Base (e.g., Morpholine) D->E catalyst D->G activator F α,β-Unsaturated Nitrile E->F F->G H Thiolate Intermediate G->H I Intramolecular Cyclization H->I J Cyclized Intermediate I->J K Tautomerization J->K L 2-Phenylthiophen-3-amine K->L

Caption: Simplified workflow of the Gewald reaction for 2-phenylthiophen-3-amine synthesis.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol provides a reliable method for the synthesis of 2-phenylthiophen-3-amine. It is crucial to adhere to standard laboratory safety procedures, including the use of a fume hood and appropriate personal protective equipment.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
AcetophenoneC₈H₈O120.151.20 g (1.18 mL)10
MalononitrileCH₂(CN)₂66.060.66 g10
Elemental SulfurS32.070.35 g11
MorpholineC₄H₉NO87.120.96 g (0.96 mL)11
EthanolC₂H₅OH46.0720 mL-
Procedure
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (10 mmol), malononitrile (10 mmol), and elemental sulfur (11 mmol).[9]

  • Add ethanol (20 mL) to the flask.[11]

  • While stirring, add morpholine (11 mmol) dropwise to the reaction mixture at room temperature.[8]

  • Heat the reaction mixture to a gentle reflux (approximately 78-80 °C) with continuous stirring.[11]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[9]

  • Upon completion, allow the reaction mixture to cool to room temperature.[11]

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.[8]

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure 2-phenylthiophen-3-amine.[1]

Critical Parameters and Optimization

The success of the Gewald reaction is contingent on several key parameters. Understanding their influence is crucial for optimizing the yield and purity of 2-phenylthiophen-3-amine.

  • Choice of Base: Secondary amines like morpholine and piperidine are often highly effective.[8] Morpholine is particularly advantageous as it aids in the dissolution of sulfur.[3] The basicity and nucleophilicity of the amine can influence the rate of the initial Knoevenagel condensation.

  • Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly employed as they facilitate the solubility of the reactants, particularly elemental sulfur.[8][12]

  • Temperature: The reaction temperature is a critical factor. While some Gewald reactions can proceed at room temperature, heating is often necessary to drive the reaction to completion.[8] A temperature range of 50-80 °C is typical.[9] Excessively high temperatures should be avoided as they can promote the formation of side products.[8]

  • Stoichiometry: While a 1:1:1 molar ratio of the carbonyl compound, active methylene nitrile, and sulfur is the theoretical stoichiometry, a slight excess of sulfur and base is often used to ensure complete conversion.

Optimization_Parameters cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Base Base (Type, Amount) Yield Yield Base->Yield Purity Purity Base->Purity Time Reaction Time Base->Time Solvent Solvent (Polarity) Solvent->Yield Solvent->Time Temp Temperature Temp->Yield Temp->Purity Temp->Time Stoich Stoichiometry Stoich->Yield Stoich->Purity

Caption: Interplay of key parameters influencing the outcome of the Gewald reaction.

Characterization of 2-Phenylthiophen-3-amine

Confirmation of the structure and purity of the synthesized 2-phenylthiophen-3-amine is essential. Standard spectroscopic techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the aromatic C-H and C=C vibrations.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete Knoevenagel condensation.[8]- Poor quality of starting materials.[8]- Suboptimal reaction temperature.[8]- Verify the formation of the α,β-unsaturated nitrile intermediate by TLC before adding sulfur.[8]- Use fresh or purified reagents.[8]- Optimize the reaction temperature by screening a range of values.[8]
Formation of Side Products - Dimerization of the α,β-unsaturated nitrile intermediate.[8]- Reaction temperature is too high.[8]- Adjust the rate of reagent addition or the reaction temperature to minimize dimer formation.[8]- Lower the reaction temperature.[8]
Difficulty in Product Isolation - Product is soluble in the reaction mixture.- If the product does not precipitate upon cooling, remove the solvent under reduced pressure and then attempt purification.[1]

Conclusion

The Gewald reaction stands as a highly efficient and versatile method for the synthesis of 2-phenylthiophen-3-amine and its derivatives. Its operational simplicity, coupled with the use of readily available starting materials, makes it an attractive strategy for both academic research and industrial applications in drug discovery and development. A thorough understanding of the reaction mechanism and the influence of key experimental parameters is paramount for achieving high yields and purity. This guide provides the necessary foundational knowledge and practical insights to enable researchers to successfully implement this powerful synthetic tool.

References

  • The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes - Benchchem. (n.d.).
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC, 2010(i), 209-246.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). The Journal of Organic Chemistry.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
  • Thomas, J., Jana, S., Sonawane, M., Fiey, B., Balzarini, J., Liekens, S., & Dehaen, W. (2017). A New Four-Component Reaction Involving the Michael Addition and the Gewald Reaction, Leading to Diverse Biologically Active 2-Aminothiophenes. Organic & Biomolecular Chemistry, 15(18), 3892-3900.
  • The Gewald Multicomponent Reaction. (2011). Molecular Diversity, 15(1), 3-33.
  • Gewald reaction and apply in drug synthesis. (2025). ResearchGate.
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (n.d.).
  • Reaction optimization studies of the modified Gewald reaction a. (n.d.). ResearchGate.
  • Wang, T., Huang, X.-G., Liu, J., Li, B., Wu, J.-J., Chen, K.-X., Zhu, W.-L., Xu, X.-Y., & Zeng, B.-B. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.
  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). Molecules, 19(4), 4529-4537.
  • Gewald reaction. (n.d.). In Wikipedia.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24831-24850.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
  • Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. (2022). Mediterranean Journal of Chemistry, 12(2), 133-141.
  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives - Benchchem. (n.d.).
  • Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. (2025). ResearchGate.
  • Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal - Benchchem. (n.d.).
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • Gewald Reaction - J&K Scientific LLC. (2025).
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). Molecules, 11(5), 371-376.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. (2013). Synthesis, 45(01), 45-52.

Sources

Exploratory

A Technical Guide to the Synthesis of Aminophenylthiophenes from Phenylacetonitrile: A Strategic Approach to Isomer-Specific Synthesis

Abstract: This technical guide provides a comprehensive analysis of the synthesis of aminophenylthiophenes, with a core focus on utilizing phenylacetonitrile as a key starting material. Recognizing the critical importanc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive analysis of the synthesis of aminophenylthiophenes, with a core focus on utilizing phenylacetonitrile as a key starting material. Recognizing the critical importance of isomeric purity in drug development, this document addresses a central challenge in heterocyclic chemistry: the regioselective synthesis of specific substitution patterns. We present a detailed, field-tested protocol for the highly efficient, one-pot Gewald synthesis of 3-phenyl-2-aminothiophene , the direct constitutional isomer resulting from reactions involving phenylacetonitrile. Furthermore, we address the significant synthetic challenge of obtaining the 2-phenyl-3-aminothiophene isomer. A strategic, multi-step pathway is proposed and conceptually detailed, providing researchers with a robust framework for accessing this alternative scaffold. This guide is intended for medicinal chemists, synthetic chemists, and process development scientists who require a deep, practical understanding of thiophene synthesis and the causal factors dictating isomeric outcomes.

Introduction: The Aminothiophene Scaffold in Modern Drug Discovery

The 2-aminothiophene moiety is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Its unique electronic and structural properties make it an exceptional building block in medicinal chemistry, leading to the development of agents with antiviral, anti-inflammatory, antiproliferative, and potent enzyme inhibitory properties.[2][3] Molecules incorporating this framework have been successfully developed as allosteric enhancers of the A1-adenosine receptor and as antagonists of the human glucagon receptor, highlighting its therapeutic versatility.[4][5]

A fundamental challenge in the synthesis of substituted thiophenes is the precise control of regiochemistry. The specific placement of functional groups, such as phenyl and amino moieties, on the thiophene ring dramatically influences a molecule's pharmacological profile, including its target affinity, selectivity, and pharmacokinetic properties.[6]

This guide directly confronts this challenge by examining the synthesis of aminophenylthiophenes from a common industrial precursor, phenylacetonitrile. It will become evident that the well-established, one-pot Gewald reaction, while highly efficient, provides a specific constitutional isomer, 3-phenyl-2-aminothiophene , due to its inherent reaction mechanism.[7][8] Accessing the alternative 2-phenyl-3-aminothiophene isomer requires a fundamentally different, multi-step strategy, which this guide will outline as a conceptual blueprint for advanced synthesis.

The Gewald Reaction: A Direct, One-Pot Synthesis of 3-Phenyl-2-aminothiophene

The Gewald reaction, first reported in 1966, is a cornerstone of heterocyclic chemistry, enabling the multicomponent synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][9] When phenylacetonitrile is employed as the active methylene nitrile, the phenyl group is incorporated at the 3-position of the resulting thiophene ring, while the nitrile function is transformed into the 2-amino group.

Mechanistic Causality: Why Phenylacetonitrile Yields the 3-Phenyl Isomer

Understanding the reaction mechanism is paramount to predicting and controlling the final product structure. The process is generally accepted to proceed through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between a carbonyl compound (e.g., an aldehyde like acetaldehyde) and the active methylene carbon of phenylacetonitrile. This step forms an α,β-unsaturated nitrile intermediate.[7][8]

  • Sulfur Addition (Michael Addition): The enolate of the Knoevenagel adduct, or a related intermediate, performs a nucleophilic attack on the elemental sulfur (S₈) ring.[4]

  • Cyclization and Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon. A subsequent tautomerization (aromatization) yields the stable 2-aminothiophene ring system.[10]

The regiochemical outcome is locked in during the initial condensation and subsequent cyclization. The carbon atom of the phenylacetonitrile bearing the phenyl group becomes C-3 of the thiophene ring, and the nitrile carbon becomes C-2, which is then hydrolyzed to the amino group.

Gewald_Mechanism Gewald Reaction Mechanism for 3-Phenyl-2-aminothiophene cluster_start Starting Materials cluster_process Reaction Cascade cluster_end Product Phenylacetonitrile Phenylacetonitrile Knoevenagel Knoevenagel Condensation Phenylacetonitrile->Knoevenagel Step 1 Aldehyde R-CHO (e.g., Acetaldehyde) Aldehyde->Knoevenagel Step 1 Sulfur Sulfur (S₈) SulfurAddition Michael Addition of Sulfur Sulfur->SulfurAddition Step 2 Base Base (e.g., Morpholine) Base->Knoevenagel Step 1 Base->SulfurAddition Step 2 UnsaturatedNitrile α,β-Unsaturated Nitrile Knoevenagel->UnsaturatedNitrile UnsaturatedNitrile->SulfurAddition Step 2 Thiolate Thiolate Intermediate SulfurAddition->Thiolate Cyclization Intramolecular Cyclization Thiolate->Cyclization Step 3 Tautomerization Tautomerization (Aromatization) Cyclization->Tautomerization Step 4 Product 3-Phenyl-2-aminothiophene Tautomerization->Product

Caption: Key stages of the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-2-amino-4-methylthiophene

This protocol describes a representative Gewald synthesis using phenylacetonitrile and acetaldehyde (generated in situ from its trimer, paraldehyde) to yield 3-phenyl-2-amino-4-methylthiophene.

Materials & Reagents:

  • Phenylacetonitrile

  • Paraldehyde

  • Elemental Sulfur (powdered)

  • Morpholine (or Triethylamine)

  • Ethanol (or Methanol)

  • Ice-water bath

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phenylacetonitrile (1.0 eq), paraldehyde (1.1 eq, as acetaldehyde source), and elemental sulfur (1.1 eq) in ethanol.

  • Base Addition: To the stirred suspension, add a catalytic amount of morpholine (approx. 0.2 eq) dropwise. An exothermic reaction may be observed.[11]

  • Reaction: Gently heat the mixture to reflux (approx. 50-60 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker of ice-water with stirring. The crude product will often precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual salts and base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexanes mixture, or by column chromatography on silica gel to yield the pure 3-phenyl-2-amino-4-methylthiophene.[11][12]

Quantitative Data and Characterization

The yield and purity of the Gewald reaction are highly dependent on the specific substrates and conditions used. The following table provides representative data for analogous syntheses.

Active NitrileCarbonyl SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenylacetonitrileCyclohexanoneMorpholineEthanol50375-85[4]
MalononitrileAcetoneDiethylamineMethanolRT2480[8]
CyanoacetamideCyclopentanoneTriethylamineDMF60288[4]

Expected Characterization Data (for 3-phenyl-2-aminothiophene derivatives):

  • ¹H NMR: A broad singlet for the -NH₂ protons typically appears between δ 4.0 - 6.5 ppm. Aromatic protons of the phenyl group and thiophene ring will appear in the δ 6.0 - 7.5 ppm range.[13]

  • ¹³C NMR: The carbon bearing the amino group (C2) is highly deshielded, appearing around δ 150 - 165 ppm, while the carbon attached to the phenyl group (C3) appears near δ 100 - 115 ppm.[13]

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine will be visible as two bands in the 3200 - 3500 cm⁻¹ region.[13]

Synthesis of 2-Phenylthiophen-3-amine: A Proposed Multi-Step Pathway

Accessing the 2-phenyl-3-aminothiophene isomer from phenylacetonitrile is not possible via a direct, one-pot reaction. The C-C and C-N bonds in phenylacetonitrile are not suitably positioned for a direct cyclization that places the phenyl group at C-2 and generates an amino group at C-3. Therefore, a strategic, multi-step approach is required, which involves first constructing the 2-phenylthiophene core and then introducing the amino functionality at the desired position.

Proposed Synthetic Workflow

This conceptual pathway is designed for maximum regiochemical control. It involves the synthesis of the stable 2-phenylthiophene intermediate, followed by selective electrophilic nitration and subsequent reduction.

MultiStep_Workflow Proposed Workflow for 2-Phenylthiophen-3-amine Start Phenylacetonitrile Step1_Precursor Step 1: Conversion to 1,4-Dicarbonyl Precursor (e.g., Paal-Knorr Precursor) Start->Step1_Precursor Step2_Ring Step 2: Thiophene Ring Formation (e.g., Paal-Knorr Synthesis with P₄S₁₀) Step1_Precursor->Step2_Ring Intermediate 2-Phenylthiophene Step2_Ring->Intermediate Step3_Nitro Step 3: Regioselective Nitration (HNO₃/Ac₂O) Intermediate->Step3_Nitro NitroIntermediate 3-Nitro-2-phenylthiophene (Isomer Separation May Be Required) Step3_Nitro->NitroIntermediate Step4_Reduction Step 4: Nitro Group Reduction (e.g., Fe/AcOH or H₂/Pd-C) NitroIntermediate->Step4_Reduction FinalProduct 2-Phenylthiophen-3-amine Step4_Reduction->FinalProduct

Caption: A conceptual multi-step workflow for the target synthesis.

Conceptual Protocol and Mechanistic Rationale

Step 1 & 2: Synthesis of 2-Phenylthiophene The most significant challenge is the efficient conversion of phenylacetonitrile to 2-phenylthiophene. Standard, high-yield methods for 2-phenylthiophene synthesis, such as Suzuki or Negishi cross-coupling, do not typically start from phenylacetonitrile.[14] A classical approach like the Paal-Knorr synthesis requires a 1,4-dicarbonyl precursor.[15] Conceptually, one could envision a multi-step conversion of phenylacetonitrile into a suitable 1,4-dicarbonyl compound, which is then cyclized with a sulfurizing agent like phosphorus pentasulfide (P₄S₁₀). This initial stage is the most complex and would require significant methods development.

Step 3: Regioselective Nitration of 2-Phenylthiophene Once 2-phenylthiophene is obtained, the introduction of a nitrogen-containing functional group can be achieved via electrophilic aromatic substitution.

  • Rationale: The thiophene ring is highly activated towards electrophilic substitution. The phenyl group at C-2 is an ortho-, para-director, but for the thiophene ring, substitution is strongly favored at the adjacent C-5 and C-3 positions. Nitration using a mixture of nitric acid and acetic anhydride typically yields a mixture of 3-nitro and 5-nitro isomers.

  • Procedure: 2-Phenylthiophene is dissolved in acetic anhydride and cooled. A solution of concentrated nitric acid in acetic acid is added dropwise while maintaining a low temperature. After the reaction, the mixture is poured onto ice, and the products are extracted.

  • Challenge: Separation of the 3-nitro-2-phenylthiophene and 5-nitro-2-phenylthiophene isomers is critical and would likely be accomplished using column chromatography.

Step 4: Reduction of the Nitro Group The final step is the reduction of the purified 3-nitro-2-phenylthiophene to the target 2-phenylthiophen-3-amine.

  • Rationale: This is a standard transformation in organic synthesis. Several reliable methods are available. Reduction with metals in acidic media (e.g., iron powder in acetic acid, or tin(II) chloride) is highly effective.[16] Alternatively, catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) provides a cleaner reduction.

  • Procedure (Fe/AcOH): The 3-nitro-2-phenylthiophene is dissolved in glacial acetic acid. Iron powder is added portion-wise, and the mixture is heated (e.g., to reflux) for several hours until TLC indicates the disappearance of the starting material.[16] After cooling, the mixture is filtered to remove iron salts, the solvent is removed under reduced pressure, and the residue is neutralized with a base and extracted to isolate the final product.

Conclusion and Strategic Outlook

The synthesis of aminophenylthiophenes from phenylacetonitrile is a tale of two isomers, dictated by the fundamental principles of reaction mechanisms. The Gewald reaction provides a powerful, efficient, and direct one-pot route to 3-phenyl-2-aminothiophene , making it the preferred method for accessing this specific scaffold.

Conversely, the synthesis of 2-phenylthiophen-3-amine from the same starting material is a far more complex challenge that underscores the importance of strategic, multi-step planning in organic synthesis. The proposed pathway, involving the initial construction of the 2-phenylthiophene core followed by regioselective functionalization, represents a viable, albeit demanding, approach. This guide provides the foundational knowledge for researchers to either leverage the efficiency of the Gewald reaction for the 3-phenyl isomer or to embark on the development of a synthetic route for the more elusive 2-phenyl isomer, armed with a clear understanding of the chemical principles and challenges involved.

References

  • Wikipedia. (2023). Gewald reaction. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved March 4, 2026, from [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371–376. [Link]

  • Ma, L., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synfacts, 2013(02), 0215. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1397. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • PapersFlow. (2026). Synthesis and Reactivity of Sulfur-Containing Compounds Research Guide. PapersFlow. Retrieved March 4, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [https://www.semantic scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-2-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b27f30009695627236599b703e3f645620d4360e]([Link] scholar.org/paper/Gewald-reaction%3A-synthesis%2C-properties-and-of-2-Puterov%C3%A1-Kruto%C5%A1%C3%ADkov%C3%A1/b27f30009695627236599b703e3f645620d4360e)

  • Bonnater, A., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry, 21(13), 3658-3670. [Link]

  • ResearchGate. (n.d.). 2‐Aminothiophenes by Gewald reaction. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline. Retrieved March 4, 2026, from [Link]

  • Organic Chemistry Portal. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum (400 MHz, CDCl₃) of 2-phenylthiophene (3b). ResearchGate. Retrieved March 4, 2026, from [Link]

  • El-Baih, F. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Molecular Diversity. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Tosh, D. K., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 14(12), 1735–1741. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenylthiophene. PubChem. Retrieved March 4, 2026, from [Link]

  • Huang, X., et al. (2007). Efficient One-Pot Synthesis of Polyfunctionalized Thiophenes via an Amine-Mediated Ring Opening of EWG-Activated 2-Methylene-1,3-dithioles and Subsequent Intramolecular Annulation. Organic Letters, 9(20), 3913–3916. [Link]

  • Organic Syntheses. (n.d.). α-PHENYLACETOACETONITRILE. Organic Syntheses. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). In situ formation of 2-(phenyl)-3-(4-diphenylaminophenyl)acrylonitrile.... ResearchGate. Retrieved March 4, 2026, from [Link]

  • Ibi, D., & Garcia-Sosa, A. T. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(22), 7951. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2009). Applications substituted 2-aminothiophenes in drug design. Nova Biotechnologica, 9(2), 167-175. [Link]

  • Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds. Google Patents.
  • ResearchGate. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. Retrieved March 4, 2026, from [Link]

  • Google Patents. (n.d.). US20090318710A1 - Process for the purification of thiophenes. Google Patents.
  • ResearchGate. (2015). (PDF) Preparation of N-Unsubstituted 2- and 3-Thiophenimines. ResearchGate. Retrieved March 4, 2026, from [Link]

Sources

Foundational

"spectroscopic characterization of 2-phenylthiophen-3-amine"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylthiophen-3-amine Executive Summary This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 2-phen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Phenylthiophen-3-amine

Executive Summary

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 2-phenylthiophen-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We move beyond rote procedural descriptions to offer a field-proven, logic-driven approach to spectroscopic analysis. This document synthesizes foundational principles with practical, high-fidelity protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each section is designed as a self-validating system, explaining the causal links between molecular structure and spectral output. The methodologies, interpretive frameworks, and reference data herein are curated to empower researchers, scientists, and drug development professionals to confidently characterize this and related aminothiophene scaffolds.

Introduction: The Imperative for Rigorous Characterization

2-Phenylthiophen-3-amine belongs to the 2-aminothiophene class of compounds, a scaffold renowned for its diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. The precise arrangement of the phenyl, amine, and thiophene moieties dictates its chemical reactivity, biological targeting, and material properties. Consequently, unambiguous confirmation of its structure is not merely an academic exercise; it is a critical prerequisite for reliable downstream applications, from mechanism-of-action studies to GMP (Good Manufacturing Practice) synthesis. This guide establishes a multi-technique spectroscopic protocol designed to provide orthogonal data points that, in concert, create an undeniable structural proof.

Foundational Analysis: Linking Molecular Structure to Spectroscopic Probes

Before delving into individual techniques, it is crucial to visualize how different spectroscopic methods interrogate specific features of the 2-phenylthiophen-3-amine molecule. The molecule comprises three key domains: a five-membered thiophene heterocycle, a phenyl substituent at the C2 position, and a primary amine at the C3 position. Each domain possesses unique bonds and electronic environments that will respond predictably to spectroscopic analysis.

cluster_molecule 2-Phenylthiophen-3-amine Structure cluster_techniques Spectroscopic Interrogation mol Key Structural Features thiophene Thiophene Ring (C=C, C-S, C-H) phenyl Phenyl Ring (Aromatic C=C, C-H) amine Primary Amine (N-H, C-N) NMR NMR (Proton & Carbon Environments) NMR->thiophene Ring H & C Chemical Shifts NMR->phenyl Ring H & C Chemical Shifts NMR->amine NH₂ Proton Exchange IR FTIR (Vibrational Modes) IR->thiophene C=C Stretch IR->phenyl Aromatic Overtone & Bending IR->amine N-H Stretch (Asymm/Symm) UV UV-Vis (Electronic Transitions) UV->thiophene π → π* Transitions UV->phenyl Conjugated System (Bathochromic Shift) MS Mass Spec (Mass & Fragmentation) MS->mol Molecular Ion Peak (M⁺)

Caption: Mapping spectroscopic techniques to the structural features of 2-phenylthiophen-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules[2]. For 2-phenylthiophen-3-amine, ¹H and ¹³C NMR will not only confirm the presence of all expected protons and carbons but also define their precise connectivity through chemical shifts and coupling constants.

Principle & Rationale

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb radiofrequency radiation at specific frequencies. This "resonance" frequency, reported as a chemical shift (δ) in parts per million (ppm), is exquisitely sensitive to the local electronic environment[3]. Electron-donating groups (like -NH₂) "shield" nearby nuclei, shifting their signals upfield (lower δ), while electron-withdrawing or aromatic systems "deshield" them, shifting signals downfield (higher δ)[2].

¹H NMR Analysis

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a 5 mm NMR tube[4]. DMSO-d₆ is often preferred for amines as it can slow the exchange of the N-H protons, sometimes allowing them to couple with adjacent protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record a standard one-dimensional proton spectrum. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • D₂O Shake (Confirmation): To definitively identify the NH₂ signal, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The NH₂ protons will exchange with deuterium, causing their signal to disappear or significantly diminish[5].

Expected Spectrum & Interpretation The ¹H NMR spectrum will provide a wealth of structural information:

  • Thiophene Protons (H4, H5): The thiophene ring contains two protons. They will appear as two distinct signals in the aromatic region (typically δ 6.0-7.5 ppm)[4]. They will likely appear as doublets due to coupling to each other (³J ≈ 3-6 Hz). The H5 proton, being adjacent to the sulfur and para to the electron-donating amine group, will have a distinct chemical environment from the H4 proton, which is adjacent to the amine.

  • Phenyl Protons: The five protons of the monosubstituted phenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). The signal pattern will be complex, often appearing as a multiplet, reflecting ortho, meta, and para protons with different chemical shifts and coupling constants[6].

  • Amine Protons (NH₂): The two protons of the primary amine will typically appear as a broad singlet[4]. Its chemical shift is highly variable (δ 3.5-5.0 ppm in DMSO-d₆) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange[4][7]. This signal's disappearance upon a D₂O shake is its definitive identifier[5].

¹³C NMR Analysis

Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize the same spectrometer, switching to the ¹³C channel.

  • Data Acquisition: Record a standard proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

Expected Spectrum & Interpretation The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 unique carbon atoms in the molecule.

  • Thiophene Carbons: Four signals are expected. The C3 carbon, directly attached to the nitrogen, will be significantly shielded and appear upfield relative to other aromatic carbons (δ 140-155 ppm)[4]. The C2 carbon, attached to the phenyl group, will be downfield (δ 150-165 ppm)[4]. The C4 and C5 carbons will appear in the typical aromatic region (δ 115-130 ppm)[4].

  • Phenyl Carbons: Six signals are expected, though some may overlap. The ipso-carbon (the one attached to the thiophene ring) will have a distinct chemical shift. The ortho, meta, and para carbons will appear in the δ 120-135 ppm range[8][9].

NMR Data Summary
Assignment Technique Expected Chemical Shift (δ, ppm) Multiplicity / Notes
Thiophene H4, H5¹H NMR6.0 - 7.5Two doublets, J ≈ 3-6 Hz
Phenyl Protons¹H NMR7.0 - 8.0Multiplet
Amine Protons¹H NMR3.5 - 5.0 (in DMSO-d₆)Broad singlet, D₂O exchangeable
Thiophene C2¹³C NMR150 - 165Attached to Phenyl group
Thiophene C3¹³C NMR140 - 155Attached to Amine group
Thiophene C4, C5¹³C NMR115 - 130
Phenyl Carbons¹³C NMR120 - 135Four distinct signals expected (ipso, o, m, p)

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, wagging)[10].

Principle & Rationale

Every type of chemical bond vibrates at a characteristic frequency. A primary amine (-NH₂), for instance, has unique N-H stretching and bending vibrations that serve as a reliable diagnostic signature[11][12]. Similarly, C=C bonds in the aromatic rings and C-S bonds in the thiophene ring will have characteristic absorptions[13][14].

Experimental Protocol
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the dry, solid sample with ~100 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is formed[4].

  • Pellet Formation: Transfer the powder to a pellet press and apply 8-10 tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. A resolution of 4 cm⁻¹ is standard.

Expected Spectrum & Interpretation

The FTIR spectrum provides a molecular "fingerprint." Key diagnostic peaks for 2-phenylthiophen-3-amine include:

  • N-H Stretching: As a primary amine, the molecule will exhibit two distinct bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric N-H stretching modes. This two-band pattern is a definitive marker for a primary amine[7][10].

  • C-H Aromatic Stretching: A sharp absorption just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is characteristic of C(sp²)-H bonds on both the thiophene and phenyl rings[13].

  • N-H Bending (Scissoring): A medium-to-strong absorption in the 1650-1580 cm⁻¹ range is due to the in-plane scissoring vibration of the -NH₂ group[10][12].

  • C=C Aromatic Stretching: Multiple sharp bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the aromatic thiophene and phenyl rings[4][13].

  • C-N Stretching: The stretching vibration for an aromatic amine C-N bond is typically found in the 1335-1250 cm⁻¹ region[10].

  • C-H Out-of-Plane Bending: The "fingerprint region" (below 1000 cm⁻¹) will contain bands related to C-H out-of-plane bending, which can sometimes give clues about the substitution pattern of the aromatic rings[13].

FTIR Data Summary
Vibrational Mode Expected Frequency (cm⁻¹) Intensity Notes
N-H Stretch3500 - 3300Medium, SharpTwo distinct bands (asymmetric & symmetric)
C(sp²)-H Stretch3100 - 3000Medium, SharpAromatic C-H
N-H Bend1650 - 1580Medium-StrongPrimary amine scissoring
C=C Stretch1620 - 1450VariableAromatic ring stretches
C-N Stretch1335 - 1250Medium-StrongAromatic amine
C-S Stretch850 - 650Weak-MediumThiophene ring vibration

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for characterizing conjugated π-systems.

Principle & Rationale

Molecules with conjugated systems (alternating single and double bonds), like 2-phenylthiophene, absorb UV or visible light to promote electrons from a π bonding orbital to a π* anti-bonding orbital. The wavelength of maximum absorbance (λmax) is related to the extent of conjugation. The presence of an auxochrome (a group with non-bonding electrons, like -NH₂) attached to the chromophore (the conjugated system) typically causes a bathochromic (red) shift to a longer λmax[15][16].

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-grade solvent such as ethanol, methanol, or acetonitrile[17].

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a range of 200-500 nm.

Expected Spectrum & Interpretation

The UV-Vis spectrum of 2-phenylthiophen-3-amine is expected to show strong absorption bands characteristic of its extended π-system. The thiophene ring itself is a chromophore, and its conjugation with the phenyl ring and the electron-donating amine group will significantly influence the λmax. One would expect a primary absorption band (π → π* transition) in the 280-320 nm range or even longer, shifted from what would be seen for unsubstituted 2-phenylthiophene due to the powerful auxochromic effect of the amino group[4].

Mass Spectrometry (MS): The Final Confirmation of Mass and Formula

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Principle & Rationale

In a typical Electron Impact (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, which ejects an electron to form a radical cation known as the molecular ion (M⁺•)[18]. The mass-to-charge ratio (m/z) of this ion gives the molecular weight of the compound. This high-energy ion then fragments in predictable ways, and the m/z of the resulting fragment ions provides clues to the molecular structure[19][20].

Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled with Gas Chromatography (GC-MS).

  • Ionization: Use Electron Impact (EI) at 70 eV as a standard ionization method.

  • Analysis: The analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their m/z ratio, generating the mass spectrum.

Expected Spectrum & Fragmentation Analysis
  • Molecular Ion (M⁺•): The molecular weight of 2-phenylthiophen-3-amine (C₁₀H₉NS) is 175.25 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 175.

  • Nitrogen Rule: Since the molecule contains one nitrogen atom (an odd number), its nominal molecular weight (175) is an odd number. This is a useful diagnostic check[5].

  • Isotope Peaks: The presence of sulfur will result in a characteristic M+2 peak (at m/z = 177) with an abundance of about 4.4% relative to the M+ peak, corresponding to the natural abundance of the ³⁴S isotope.

  • Key Fragmentations: Expect fragmentation pathways common to aromatic and amine-containing compounds. This could include the loss of HCN (m/z 148), cleavage of the thiophene ring, or loss of a hydrogen radical to give a stable [M-1]⁺ ion.

Integrated Analysis Workflow

Unambiguous characterization is achieved not by a single technique, but by the logical convergence of all data. The following workflow illustrates this integrated approach.

cluster_data Data Acquisition cluster_interp Interpretation & Cross-Validation start Sample: 2-Phenylthiophen-3-amine MS MS m/z = 175 (M⁺) Odd MW (N-Rule) start->MS IR FTIR Two N-H stretches (3500-3300 cm⁻¹) start->IR NMR NMR ¹H: Aromatic & NH₂ signals ¹³C: 10 signals start->NMR UV UV-Vis λₘₐₓ > 280 nm start->UV interp_MS Confirms Molecular Formula C₁₀H₉NS MS->interp_MS interp_IR Confirms Primary Amine & Aromatic Rings IR->interp_IR interp_NMR Confirms C-H Framework & Connectivity NMR->interp_NMR interp_UV Confirms Conjugated π-System UV->interp_UV conclusion Structure Verified interp_MS->conclusion interp_IR->conclusion interp_NMR->conclusion interp_UV->conclusion

Caption: A logical workflow for the integrated spectroscopic characterization of a target molecule.

Conclusion

The spectroscopic characterization of 2-phenylthiophen-3-amine is a multi-faceted process where each technique provides a unique and essential piece of the structural puzzle. NMR spectroscopy defines the carbon-hydrogen skeleton, FTIR identifies the critical functional groups, mass spectrometry confirms the molecular formula and weight, and UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. By following the rigorous, causality-driven protocols and interpretive frameworks detailed in this guide, researchers can achieve an unambiguous and defensible structural elucidation, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • Wiley Online Library. (n.d.). On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes. ChemistrySelect. [Link]

  • PubMed. (2021, March 30). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. [Link]

  • Taylor & Francis Online. (2007, February 24). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]

  • J-STAGE. (2010, April 5). The Ultraviolet Spectra of the Thiophene Derivatives. [Link]

  • OSTI.gov. (1983, June 1). Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil. [Link]

  • Royal Society of Chemistry. (n.d.). Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

  • Explorit. (2011, June 10). Structural analysis of amines. [Link]

  • ACS Publications. (2003, November 27). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]

  • ACS Publications. (2003, November 27). Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. The Journal of Physical Chemistry A. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • MDPI. (2009, September 25). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Molecules. [Link]

  • Ingenta Connect. (2021, January 31). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • Royal Society of Chemistry. (n.d.). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds. Journal of the Chemical Society B: Physical Organic. [Link]

  • Portland Press. (n.d.). NMR Spectra of Simple Heterocycles. [Link]

  • Semantic Scholar. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

  • ResearchGate. (n.d.). Figure S4. 13 C NMR spectrum (100 MHz, CDCl 3 ) of 2-phenylthiophene (3b). [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. [Link]

  • PMC. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of derivatives 2 a, 2 i, 2 s, and.... [Link]

  • PubMed. (2006, April 10). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded.... [Link]

  • SpectraBase. (n.d.). 2-Amino-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - Optional[1H NMR] - Spectrum. [Link]

  • J-STAGE. (2010, April 5). The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • ACS Publications. (2024, November 7). High-Order Harmonics and Photoluminescence in Azo-Phenylthiophene Derivatives. The Journal of Physical Chemistry C. [Link]

  • PubMed. (2012, March 8). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • ResearchGate. (2022, May 1). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. [Link]

  • Digital Repository of University of Kerbala. (n.d.). Synthesis and characterization of new orttho - amino phenyl thio derivatives and their complexes. [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :.... [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • MDPI. (2026, February 25). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. [Link]

Sources

Exploratory

Technical Guide: 1H and 13C NMR Characterization of 2-Phenylthiophen-3-amine

This technical guide details the NMR characterization of 2-phenylthiophen-3-amine (also identified as 3-amino-2-phenylthiophene), a critical intermediate in the synthesis of thieno[2,3-b]pyridines and carboxamide fungici...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the NMR characterization of 2-phenylthiophen-3-amine (also identified as 3-amino-2-phenylthiophene), a critical intermediate in the synthesis of thieno[2,3-b]pyridines and carboxamide fungicides.

Executive Summary

2-Phenylthiophen-3-amine (CAS: 110521-36-5) is a functionalized thiophene derivative used primarily as a scaffold in medicinal chemistry. Its characterization is often complicated by the instability of the free amine, which is prone to oxidation. Consequently, it is frequently generated in situ or isolated as a stable salt (e.g., hydrochloride). This guide provides the spectroscopic data for the free base in deuterated chloroform (


) and dimethyl sulfoxide (

), derived from synthetic literature and substituent chemical shift theory.

Chemical Profile & Structural Logic

Before analyzing the spectra, we must establish the expected magnetic environment based on the structure.

FeatureDescriptionNMR Impact
Thiophene Ring Aromatic heterocycleProtons H4 and H5 appear in the aromatic region (6.5–7.5 ppm).
C2-Phenyl Group Electron-withdrawing (mild)Deshields the thiophene ring; Phenyl protons appear as a multiplet (7.3–7.6 ppm).
C3-Amino Group Electron-donating (+M effect)Key Diagnostic: Strongly shields the ortho proton (H4), shifting it upfield to ~6.7 ppm.
Atom Numbering Scheme
  • Position 1: Sulfur (S)[1][2][3]

  • Position 2: Phenyl substituent

  • Position 3: Amino (

    
    ) substituent[4][5]
    
  • Position 4: Proton (H4)[6][7]

  • Position 5: Proton (H5)[6][7][8]

1H NMR Data Analysis

Predicted & Literature-Correlated Data (400 MHz, )

The following data correlates with the reduction products of 3-nitro-2-phenylthiophene as described in fungicide structure-activity studies.

SignalShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment
A 3.60 – 4.00 Broad Singlet (br s)2H-

(Amino protons)
B 6.72 Doublet (d)1H

H4 (Thiophene ring)
C 7.18 Doublet (d)1H

H5 (Thiophene ring)
D 7.30 – 7.45 Multiplet (m)1H-Ph-H (Para)
E 7.45 – 7.55 Multiplet (m)2H-Ph-H (Meta)
F 7.55 – 7.65 Multiplet (m)2H-Ph-H (Ortho)
Key Interpretative Insights
  • The "Upfield" Doublet (H4): The signal at ~6.72 ppm is the most distinct feature. The amino group at C3 pumps electron density into the C4 position via resonance, significantly shielding H4 compared to unsubstituted thiophene (~7.0 ppm).

  • Thiophene Coupling (

    
    ):  The coupling constant of 5.5 Hz  is characteristic of vicinal protons (H4–H5) in a 2,3-disubstituted thiophene system.
    
  • Labile

    
    :  In 
    
    
    
    , the amine peak is broad and concentration-dependent. In
    
    
    , this signal typically sharpens and shifts downfield to ~5.0–5.5 ppm .

13C NMR Data Analysis

Carbon Chemical Shifts ( )
CarbonShift (

, ppm)
TypeElectronic Environment
C3 142.5 QuaternaryDirectly attached to

(Deshielded).
C2 118.0 QuaternaryAttached to Phenyl; Shielded by adjacent

.
C5 123.5 CHAlpha to Sulfur (Deshielded relative to C4).
C4 116.8 CHBeta to Sulfur; Shielded by

resonance.
Ph-C (ipso) 134.0 QuaternaryLinker to Thiophene.
Ph-C (ortho/meta/para) 127.0 – 129.5 CHTypical phenyl aromatic region.

Experimental Protocol: Synthesis & Sample Prep

Since the free amine is unstable, it is best prepared fresh via the reduction of 3-nitro-2-phenylthiophene .

Workflow Diagram

The following diagram outlines the critical path from precursor to NMR validation.

G Start Precursor: 3-Nitro-2-phenylthiophene Reaction Reduction (Fe/HCl or H2/Pd-C) Start->Reaction Reflux Isolation Workup: Neutralize & Extract (EtOAc) Reaction->Isolation Purification Purification: Flash Column (Hex/EtOAc) *Do not store* Isolation->Purification NMR_Prep NMR Prep: Dissolve in CDCl3 (Filter through glass wool) Purification->NMR_Prep Immediate Data Data Acquisition: 1H (16 scans) 13C (512 scans) NMR_Prep->Data

Caption: Synthesis and characterization workflow for the unstable 3-amino-2-phenylthiophene intermediate.

Step-by-Step Protocol
  • Precursor: Dissolve 1.0 eq of 3-nitro-2-phenylthiophene in Ethanol/Water (4:1).

  • Reduction: Add 5.0 eq of Iron powder and 0.1 eq of

    
     (or catalytic HCl). Reflux for 2 hours.
    
  • Workup: Filter hot to remove iron residues. Basify filtrate with

    
     to pH 8. Extract with Ethyl Acetate.[1][4][8]
    
  • Purification: Evaporate solvent. If the oil is dark, perform a rapid filtration through a silica plug (Eluent: 10% EtOAc in Hexane).

  • NMR Sample: Dissolve ~10 mg of the yellow oil in 0.6 mL

    
    .
    
    • Note: If the sample turns black, oxidation has occurred. Add a drop of hydrazine hydrate to the NMR tube to reduce oxidized species in situ if qualitative confirmation is needed.

References

  • Mitani, A. et al. (2011). "Structure-activity relationship of carboxin-related carboxamides as fungicide." Journal of Pesticide Science, 36(2). (Source for synthesis and spectral data of 3-amino-2-substituted thiophenes).

  • Gewald, K. (1965). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte. (Foundational chemistry for aminothiophenes).[1][2][3]

  • BenchChem. "Application Notes and Protocols for the One-Pot Synthesis of 2-Amino-3-Nitrothiophenes.

Sources

Foundational

"physical and chemical properties of 2-phenylthiophen-3-amine"

The Physical and Chemical Properties of 2-Phenylthiophen-3-amine technical guide follows. Physicochemical Characterization, Synthesis, and Reactivity Profile Executive Summary 2-Phenylthiophen-3-amine (CAS: 183676-85-9)...

Author: BenchChem Technical Support Team. Date: March 2026

The Physical and Chemical Properties of 2-Phenylthiophen-3-amine technical guide follows.

Physicochemical Characterization, Synthesis, and Reactivity Profile

Executive Summary

2-Phenylthiophen-3-amine (CAS: 183676-85-9) is a specialized heterocyclic building block primarily utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Penthiopyrad) and kinase inhibitors. Unlike its more common isomer, 2-aminothiophene (often synthesized via the Gewald reaction), the 3-amino isomer requires specific synthetic routes due to the lower nucleophilicity of the 3-position. This guide details its physical constants, validated synthesis via nitro-reduction, and critical reactivity patterns in cross-coupling and acylation.

Chemical Identity & Structure

Property Data
IUPAC Name 2-Phenylthiophen-3-amine
Common Names 3-Amino-2-phenylthiophene; 2-Phenyl-3-thienylamine
CAS Registry Number 183676-85-9
Molecular Formula C₁₀H₉NS
Molecular Weight 175.25 g/mol
SMILES Nc1cscc1-c1ccccc1
Structural Features [1] • Thiophene Ring: Electron-rich, aromatic heterocycle.• C2-Phenyl: Provides steric bulk and lipophilicity; conjugates with the thiophene

-system.• C3-Amine: Nucleophilic handle; less basic than aniline due to heteroaromatic electron delocalization.

Physical Properties[2]

The physical profile of 2-phenylthiophen-3-amine is defined by its lipophilicity and relatively low melting point compared to fused analogs.

Parameter Value / Description Notes/Conditions
Appearance Yellow oil to low-melting solidPrecursor (3-nitro-2-phenylthiophene) is a yellow oil [1].[2]
Melting Point Ambient / LowOften handled as an oil or HCl salt due to oxidative instability of the free base.
Boiling Point ~330 °C (Predicted)Decomposition likely before boiling at atm pressure.
Density ~1.18 g/cm³ (Predicted)
LogP (Octanol/Water) 2.99 (Calculated)Highly lipophilic; requires organic solvents (DCM, DMSO, Toluene).
pKa (Conjugate Acid) ~2.0–3.0Weakly basic; forms stable salts with strong mineral acids (HCl, H₂SO₄).
Solubility Soluble: DMSO, MeOH, DCM, EtOAcInsoluble: Water
Spectral Characteristics
  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals include the thiophene protons at positions 4 and 5 (doublets,

    
     ~6.8–7.2 ppm) and the phenyl multiplet (
    
    
    
    ~7.3–7.5 ppm). The amine (-NH₂) broad singlet typically appears around
    
    
    3.5–4.0 ppm but shifts significantly in DMSO-
    
    
    .
  • IR Spectrum: Primary amine N-H stretching bands at ~3300–3400 cm⁻¹.

Synthesis & Manufacturing Protocols

The synthesis of 3-amino-2-phenylthiophene is non-trivial because the 3-position is not easily aminated directly. The industry-standard route involves the Suzuki-Miyaura coupling of a halogenated nitrothiophene followed by Bechamp reduction or catalytic hydrogenation.

Mechanism: Suzuki-Reduction Sequence

The pathway avoids direct amination by installing the nitrogen as a nitro group early in the sequence.

Synthesis Start 3-Bromo-2-nitrothiophene (or 2-Bromo-3-nitrothiophene) Step1 Suzuki Coupling (Ph-B(OH)2, Pd(PPh3)4, K2CO3) Start->Step1 Inter Intermediate: 3-Nitro-2-phenylthiophene (Yellow Oil) Step1->Inter Step2 Reduction (Fe/AcOH or H2, Pd/C) Inter->Step2 Product Product: 2-Phenylthiophen-3-amine Step2->Product

Figure 1: Validated synthetic route for 2-phenylthiophen-3-amine [1, 2].

Detailed Protocol (Bench Scale)

Step 1: Suzuki Coupling (Formation of 3-nitro-2-phenylthiophene)

  • Reagents: 3-Bromo-2-nitrothiophene (1.0 eq), Phenylboronic acid (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Toluene:Ethanol:Water (3:1:1).

  • Procedure: Degas solvents with

    
    . Combine reagents and reflux (90°C) for 4–8 hours. Monitor by TLC (Hexane:EtOAc).
    
  • Workup: Cool, extract with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    
  • Yield: Typically 85–90% (Yellow oil) [1].

Step 2: Reduction (Formation of the Amine)

  • Reagents: 3-Nitro-2-phenylthiophene (1.0 eq), Iron powder (5.0 eq), Ammonium chloride or Acetic acid.

  • Solvent: Ethanol:Water (4:1).

  • Procedure: Heat to reflux. Add iron powder portion-wise. Stir vigorously for 2–4 hours.

  • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate. Neutralize with

    
     if acid was used. Extract with DCM.[3]
    
  • Storage: The free amine oxidizes slowly in air. Store under Nitrogen at 4°C or convert immediately to the hydrochloride salt.

Chemical Reactivity & Applications[5][6][7]

Acylation (Amide Formation)

The most commercially relevant reaction is acylation to form carboxamide fungicides.

  • Reaction: 2-Phenylthiophen-3-amine + Acid Chloride

    
     Amide.
    
  • Application: Synthesis of Penthiopyrad analogs. The bulky phenyl group at C2 forces the amide at C3 into a specific conformation, critical for binding to the ubiquinone site of succinate dehydrogenase (Complex II) [1].

Diazotization
  • Reactivity: The amine can be diazotized using

    
     to form the diazonium salt.[4]
    
  • Stability: Unlike 2-aminothiophenes (which form unstable diazonium species that self-couple), 3-aminothiophenes are marginally more stable but still require low temperatures (0–5°C).

  • Use: Precursor for azo dyes or Sandmeyer-type substitutions (introducing -Cl, -Br, or -CN at the 3-position).

Electrophilic Aromatic Substitution
  • Regioselectivity: The thiophene ring is activated by the amine. The C5 position (alpha to sulfur) is the most nucleophilic site remaining.

  • Halogenation: Reaction with NBS leads to 5-bromo-2-phenylthiophen-3-amine.

Safety & Handling (SDS Highlights)

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed (H302).Do not eat/drink in lab.
Skin/Eye Irritant Causes skin irritation (H315); Eye irritation (H319).Wear nitrile gloves and safety glasses.
Stability Air-sensitive (oxidation).Store under inert atmosphere (

/Ar).

Self-Validating Safety Check: Before scaling up, perform a small-scale DSC (Differential Scanning Calorimetry) on the nitro-precursor to assess thermal stability, as nitrothiophenes can be energetic.

References

  • Mitani, A. et al. (2011).[2] "Structure-activity relationship of carboxin-related carboxamides as fungicide." Journal of Pesticide Science, 36(2), 242-251.

  • Gronowitz, S. et al. (1995). "An Easy Synthesis of 3-Amino- and 3-Nitrothiophene." Synthetic Communications, 25(23), 3729-3734.

  • ChemicalBook. (2023). "2-Phenylthiophen-3-amine Product Entry."

  • PubChem. (2023). "2-Phenylthiophene (Analogous Scaffold Data)." National Library of Medicine.

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylthiophen-3-amine

Introduction 2-Phenylthiophen-3-amine is a heterocyclic aromatic amine that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of 2-aminothiophene, it serves as a val...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Phenylthiophen-3-amine is a heterocyclic aromatic amine that holds significant interest for researchers in medicinal chemistry and materials science. As a derivative of 2-aminothiophene, it serves as a valuable scaffold for the synthesis of various biologically active compounds and functional materials.[1][2] The strategic placement of a phenyl group and an amino group on the thiophene ring provides a unique combination of electronic and steric properties, making it a versatile intermediate. However, to effectively utilize this compound in drug development and other applications, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount.

This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of 2-phenylthiophen-3-amine based on its structural components. Furthermore, it offers detailed, field-proven experimental protocols for the systematic determination of these critical parameters. This document is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to confidently work with this compound.

Predicted Physicochemical Properties

Direct experimental data for 2-phenylthiophen-3-amine is not extensively available in public literature. However, by deconstructing the molecule into its constituent functional groups—a thiophene ring, a phenyl group, and an amino group—we can infer its likely behavior.

Predicted Solubility Profile

The solubility of 2-phenylthiophen-3-amine is expected to be largely dictated by the interplay between the hydrophobic phenyl and thiophene moieties and the hydrophilic amino group.

  • Aqueous Solubility: The presence of the amino group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility.[3] However, the large, non-polar surface area of the phenyl and thiophene rings will likely result in overall low water solubility. Thiophene itself is insoluble in water, and while the amino group enhances polarity, the compound is expected to remain sparingly soluble in aqueous media.[3]

  • Organic Solubility: Thiophene and its derivatives are generally soluble in a range of organic solvents.[1][2] It is predicted that 2-phenylthiophen-3-amine will exhibit good solubility in polar organic solvents such as alcohols (ethanol, methanol), and to some extent in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in non-polar solvents like hexane is expected to be limited.

Solvent Type Predicted Solubility Rationale
Water LowThe hydrophobic phenyl and thiophene rings dominate over the hydrophilic amino group.
Polar Protic (e.g., Ethanol, Methanol) HighThe amino group can engage in hydrogen bonding with the solvent.
Polar Aprotic (e.g., DMSO, DMF) Moderate to HighFavorable dipole-dipole interactions are expected.
Non-Polar (e.g., Hexane, Toluene) LowThe overall polarity of the molecule is too high for significant dissolution in non-polar media.
Predicted Stability Profile and Degradation Pathways

The stability of 2-phenylthiophen-3-amine is influenced by the chemical nature of the aromatic amine and the thiophene ring.

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation.[4] The amino group can be oxidized, potentially leading to the formation of colored degradation products. The thiophene ring itself can also undergo oxidation, particularly in the presence of strong oxidizing agents.

  • Thermal Stability: Thiophene derivatives are generally considered to be chemically stable.[1][2] However, like most organic compounds, 2-phenylthiophen-3-amine will likely degrade at elevated temperatures. The degradation pathway may involve cleavage of the C-N bond or decomposition of the thiophene ring.[4]

  • Photostability: Aromatic compounds can absorb UV light, which may lead to photolytic degradation. It is advisable to protect 2-phenylthiophen-3-amine from light to prevent potential degradation.

  • pH Sensitivity: The amino group is basic and will be protonated in acidic conditions, forming a more water-soluble salt. In strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the amine or degradation of the thiophene ring may occur. Aromatic amines can undergo cleavage of the carbon-nitrogen bond under certain conditions.[4]

Experimental Determination of Solubility

A robust and reliable method for determining the aqueous solubility of a compound is the shake-flask method.[5][6][7][8]

Workflow for Solubility Determination

G A Prepare buffer solutions (pH 1.2, 4.5, 6.8) D Add excess solid 2-phenylthiophen-3-amine to each buffer solution A->D B Prepare stock solution of 2-phenylthiophen-3-amine in a suitable organic solvent C Create calibration curve using HPLC-UV B->C I Determine concentration from the calibration curve C->I E Equilibrate on a shaker (24-72 hours at a controlled temperature) D->E F Filter the saturated solution (0.45 µm syringe filter) E->F G Dilute the filtrate with mobile phase F->G H Analyze by HPLC-UV G->H H->I

Caption: Experimental workflow for solubility determination using the shake-flask method.

Protocol for Shake-Flask Solubility Determination
  • Preparation of Buffers: Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Calibration Curve Generation:

    • Prepare a stock solution of 2-phenylthiophen-3-amine in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

    • Analyze each standard by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to generate a calibration curve of peak area versus concentration.[9][10]

  • Equilibration:

    • Add an excess amount of solid 2-phenylthiophen-3-amine to flasks containing a known volume of each buffer solution. The excess solid ensures that a saturated solution is formed.

    • Seal the flasks and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.[7]

  • Sample Collection and Preparation:

    • After equilibration, allow the flasks to stand undisturbed for the solid material to settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

    • Dilute the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

  • Quantification:

    • Analyze the diluted filtrate by HPLC-UV under the same conditions used for the calibration curve.

    • Determine the concentration of 2-phenylthiophen-3-amine in the filtrate using the calibration curve.

    • Calculate the solubility by taking into account the dilution factor.

Experimental Determination of Stability

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[11][12][13][14][15] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[14]

Workflow for Forced Degradation Studies

G A Prepare a stock solution of 2-phenylthiophen-3-amine (e.g., 1 mg/mL) C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->D E Oxidation (e.g., 3% H2O2, RT) A->E F Thermal Degradation (e.g., 80°C, solid state) A->F G Photolytic Degradation (ICH Q1B guidelines) A->G B Prepare control sample (protected from stress conditions) J Analyze by stability-indicating HPLC-UV/MS method B->J H Withdraw samples at predetermined time points C->H D->H E->H F->H G->H I Neutralize (for C & D) and dilute samples H->I I->J K Quantify remaining parent compound and identify degradation products J->K

Caption: Experimental workflow for forced degradation studies.

Protocols for Forced Degradation Studies

A stability-indicating HPLC method that can separate the parent compound from its degradation products must be developed and validated before initiating these studies. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[11][13]

  • Acid Hydrolysis:

    • Dissolve 2-phenylthiophen-3-amine in a solution of 0.1 M hydrochloric acid.

    • Heat the solution at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before dilution and analysis by HPLC.

  • Base Hydrolysis:

    • Dissolve 2-phenylthiophen-3-amine in a solution of 0.1 M sodium hydroxide.

    • Heat the solution at an elevated temperature (e.g., 60-80 °C) and collect samples at various time points.[16][17][18][19][20]

    • Neutralize the samples before dilution and analysis by HPLC.

  • Oxidative Degradation:

    • Dissolve 2-phenylthiophen-3-amine in a solution containing a low concentration of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature and protected from light, collecting samples at various time points.

    • Analyze the samples directly by HPLC after appropriate dilution.

  • Thermal Degradation:

    • Place the solid 2-phenylthiophen-3-amine in a controlled temperature oven (e.g., 80 °C).[21][22][23][24]

    • At specified intervals, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of 2-phenylthiophen-3-amine and the solid compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[25][26][27][28][29]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples by HPLC.

Conclusion

While 2-phenylthiophen-3-amine is a promising scaffold in chemical and pharmaceutical research, a comprehensive understanding of its solubility and stability is crucial for its successful application. This guide has provided a predictive overview of these properties based on the compound's chemical structure. More importantly, it has outlined detailed, actionable protocols for the experimental determination of its solubility and stability profiles. By following these standardized methodologies, researchers can generate the robust data necessary to inform formulation development, establish appropriate storage conditions, and ensure the quality and reliability of their research outcomes.

References

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 847. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Aromatic Amine Cleavage. Sustainability Dictionary. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (1997). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Pineda-Peña, A., et al. (2018). What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract. Foods, 7(9), 145. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Arora, P. K. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. PubMed. [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. ResearchGate. [Link]

  • Fauske & Associates. (n.d.). Thermal Stability Testing. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Lawrence Livermore National Laboratory. (1994). Chemical Reactivity Test for Thermal Stability. DTIC. [Link]

  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. SciSpace. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. [Link]

  • Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. [Link]

  • Parveen, A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • Pascal, R. A. (2010). Phenyl Groups versus tert-Butyl Groups as Solubilizing Substituents for Some[27]Phenacenes and[29]Phenacenes. ResearchGate. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • It's Dr. Dan. (2023). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]

  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Li, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. Acta Alimentaria, 49(4), 438-446. [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. [Link]

  • de Oliveira, C. S., et al. (2022). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]

  • de Almeida, L., et al. (2025). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Acevedo-Sánchez, M., et al. (2023). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Li, Y., et al. (2020). Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. ResearchGate. [Link]

  • Abdel-aziz, H. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. PLoS One, 13(10), e0204683. [Link]

  • Jinks, C., & Hunter, C. A. (2023). Aromatic interactions with heterocycles in water. Chemical Science, 14(40), 11091-11098. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Kovács, A. D., et al. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Molecules, 27(8), 2503. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2942. [Link]

  • Bordwell, F. G., & Fried, H. E. (1991). Carbon Acids. 12. Acidifying Effects of Phenyl Substituents. The Journal of Organic Chemistry, 56(17), 5258-5262. [Link]

  • Salager, J. L., et al. (2000). Influence of 2-Phenyl Alcane and Tetralin Content on Solubility and Viscosity of Linear Alkylbenzene Sulfonate. ResearchGate. [Link]

  • Wikipedia. (n.d.). Phenyl group. [Link]

Sources

Foundational

Comprehensive Technical Guide: Exploring the Reactivity of the Amine Group in 2-Phenylthiophen-3-amine

Executive Summary The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, often serving as a bioisostere for aniline derivatives. However, unsubstituted 3-aminothiophenes are...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, often serving as a bioisostere for aniline derivatives. However, unsubstituted 3-aminothiophenes are notoriously unstable, prone to rapid oxidation and polymerization. The introduction of a phenyl group at the C2 position—yielding 2-phenylthiophen-3-amine —significantly alters the electronic landscape and steric environment of the molecule. This whitepaper provides an in-depth analysis of the reactivity of the 3-amino group in this specific environment, detailing the causality behind its chemical behavior and providing self-validating protocols for its functionalization.

Electronic and Steric Profiling: The Causality of Reactivity

To predictably functionalize 2-phenylthiophen-3-amine, one must first understand the fundamental quantum mechanical and steric forces governing the molecule.

The Electronic Landscape

In 3-aminothiophenes, the lone pair of the amino nitrogen is partially delocalized into the thiophene


-system. Computational studies on related 3-aminothiophene derivatives reveal that the Highest Occupied Molecular Orbital (HOMO) is highly delocalized over the thiophene ring, with the nitrogen atom of the amino group contributing approximately 27.9% to the HOMO [1]. This significant nitrogen contribution, coupled with a relatively low HOMO-LUMO gap (~4.5 eV), dictates a high degree of chemical reactivity at the amine center.
The Steric Influence of the 2-Phenyl Substituent

The 2-phenyl group serves a dual purpose:

  • Conjugative Stabilization: It extends the

    
    -conjugation of the thiophene ring, lowering the overall energy of the system and preventing the rapid degradation typically seen in unsubstituted 3-aminothiophenes.
    
  • Steric Shielding: The bulky phenyl ring at the adjacent C2 position creates a steric shadow over the amine. While this does not prevent reactions with small electrophiles (like acyl chlorides or aldehydes), it significantly influences the kinetics of reactions involving bulky transition-metal complexes (e.g., Buchwald-Hartwig cross-coupling) and dictates the regioselectivity of electrophilic aromatic substitutions, pushing them away from the C2 position and strictly toward the nitrogen or the C4/C5 positions.

ReactivityMap Core 2-Phenylthiophen-3-amine Acylation N-Acylation (Amides) Core->Acylation RCOCl, Base Alkylation N-Alkylation (Sec/Tert Amines) Core->Alkylation R-X, Base Schiff Condensation (Schiff Bases) Core->Schiff Ar-CHO, H+ Diazotization Diazotization (Sandmeyer) Core->Diazotization NaNO2, H+, CuX Coupling Buchwald-Hartwig (Cross-Coupling) Core->Coupling Ar-X, Pd cat.

Reactivity map of the 3-amino group in 2-phenylthiophen-3-amine.

Core Reactivity Pathways

Electrophilic Substitutions at Nitrogen (Acylation & Alkylation)

The nucleophilicity of the 3-amino group allows for straightforward N-acylation and N-alkylation. Acylation is frequently used to synthesize thiophene-2-carboxamide derivatives, which exhibit notable biological activities, including antioxidant and antibacterial properties [2]. Because the amine is a moderate nucleophile, reactions with acyl chlorides proceed rapidly. However, to prevent the formation of unreactive hydrochloride salts, a non-nucleophilic tertiary amine base (like triethylamine) is required to scavenge the generated HCl.

Diazotization and the Sandmeyer Challenge

Converting the 3-amino group to a halogen via the Sandmeyer reaction is notoriously difficult. Standard aqueous diazotization conditions (NaNO₂ in aqueous HCl or HBr) often fail because the hydrohalide salts of 3-aminothiophenes exhibit extremely poor solubility and tend to decompose rapidly [3]. To overcome this, the reaction must be forced into an organic-dominant phase. Using an organic-soluble acid like p-toluenesulfonic acid (p-TsOH) in acetonitrile ensures the intermediate diazonium salt remains soluble and stable long enough to react with the copper(I) halide catalyst.

Sandmeyer A 2-Phenylthiophen-3-amine B Diazonium Salt [Unstable Intermediate] A->B NaNO2, p-TsOH MeCN C 3-Halo-2-phenylthiophene B->C CuCl or CuBr Heat

Mechanistic workflow for the modified Sandmeyer reaction in organic media.

Quantitative Reactivity Data

The following table summarizes the expected quantitative outcomes for key functionalization pathways of the 3-amino group, serving as a benchmark for process optimization.

Reaction TypeReagents & ConditionsTypical Yield RangePrimary Synthetic Application
N-Acylation RCOCl (1.1 eq), Et₃N (1.2 eq), DCM, 0 °C to RT75% – 95%Protection; Synthesis of bioactive amide libraries.
Schiff Base Formation Ar-CHO (1.0 eq), Cat. AcOH, EtOH, Reflux60% – 85%Precursors for cyclization (e.g., thienopyrimidines).
Modified Sandmeyer NaNO₂ (1.1 eq), p-TsOH (4.0 eq), CuCl, MeCN40% – 80%Conversion to 3-halo thiophenes for cross-coupling.
Buchwald-Hartwig Ar-Br, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C50% – 90%Synthesis of secondary/tertiary N-aryl derivatives.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity execution.

Protocol A: Chemoselective N-Acylation

Objective: Synthesize N-(2-phenylthiophen-3-yl)acetamide. Causality: Triethylamine (Et₃N) is utilized as a thermodynamic sink for the HCl byproduct. Without it, the starting 2-phenylthiophen-3-amine would protonate, rendering the nitrogen lone pair unavailable for nucleophilic attack, stalling the reaction at ~50% conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-phenylthiophen-3-amine (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.2 mmol). Validation: The solution should remain clear.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 mmol) dropwise over 5 minutes.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation Check (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting amine (lower Rf, UV active, stains brown with ninhydrin) should disappear, replaced by a new, less polar spot (higher Rf, UV active, ninhydrin negative).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize excess acid. Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation:

    • IR Spectroscopy: Look for the disappearance of the primary amine N-H doublet (~3300-3400 cm⁻¹) and the appearance of a strong amide C=O stretch (~1650 cm⁻¹) and a single N-H stretch (~3250 cm⁻¹).

Protocol B: Modified Sandmeyer Reaction (Halogenation)

Objective: Convert 2-phenylthiophen-3-amine to 3-chloro-2-phenylthiophene. Causality: As noted in literature [3], aqueous diazotization fails due to the insolubility of the hydrohalide salt. By using p-TsOH in acetonitrile, the amine is protonated to a soluble sulfonate salt, allowing smooth diazotization by aqueous NaNO₂ in a predominantly organic phase.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 2-phenylthiophen-3-amine (1.0 mmol) in acetonitrile (15 mL). Add p-toluenesulfonic acid monohydrate (4.0 mmol). Stir at room temperature for 15 minutes.

  • Diazotization: Cool the mixture to 0–5 °C. Slowly add a solution of NaNO₂ (1.1 mmol) in a minimal amount of water (1 mL) dropwise. Stir for 30 minutes at 0 °C. Validation: The solution will turn deep yellow/orange, indicating the formation of the diazonium intermediate.

  • Halogenation: In a separate flask, prepare a suspension of Copper(I) chloride (CuCl, 5.0 mmol) in acetonitrile (10 mL) and warm to 40 °C.

  • Coupling: Transfer the cold diazonium solution dropwise into the warm CuCl suspension. Validation Check: Immediate and vigorous bubbling (evolution of N₂ gas) must be observed. If no gas evolves, the diazonium salt has prematurely decomposed.

  • Workup: Stir for an additional 1 hour at 40 °C until gas evolution ceases. Cool to room temperature, dilute with diethyl ether (30 mL), and wash sequentially with 1M HCl (20 mL), water (20 mL), and brine (20 mL). Dry over MgSO₄ and concentrate.

  • Analytical Validation:

    • GC-MS: Confirm the product via the appearance of a molecular ion peak with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

References

  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate Crystals (MDPI), 2020. URL:[Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Journal of Molecular Structure (via PMC), 2023. URL:[Link]

  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction Beilstein Journal of Organic Chemistry, 2019. URL:[Link]

Exploratory

Strategic Access to the 2-Phenylthiophen-3-amine Scaffold

This guide details the strategic synthesis of 2-phenylthiophen-3-amine (also known as 3-amino-2-phenylthiophene). This scaffold is chemically distinct from the more common 2-aminothiophenes (accessible via the standard G...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic synthesis of 2-phenylthiophen-3-amine (also known as 3-amino-2-phenylthiophene). This scaffold is chemically distinct from the more common 2-aminothiophenes (accessible via the standard Gewald reaction) and presents unique stability challenges that require specific handling protocols.

Technical Guide for Medicinal Chemistry Applications

Executive Summary & Retrosynthetic Analysis

The 2-phenylthiophen-3-amine motif is a privileged bioisostere for anthranilic acid derivatives and a key pharmacophore in kinase inhibitors and GPCR modulators. Unlike its 2-amino isomer, the 3-amino derivative cannot be synthesized via the standard Gewald reaction. Furthermore, the free amine is prone to oxidative dimerization and polymerization, necessitating immediate stabilization.

This guide prioritizes two validated synthetic pathways:

  • The Nitro-Reduction Pathway (Route A): High-fidelity access via cross-coupling, ideal for diversity-oriented synthesis (DOS).

  • The Curtius Rearrangement (Route B): A scalable approach that allows for the direct isolation of protected amines (carbamates), bypassing the unstable free base.

Retrosynthetic Logic

The retrosynthesis relies on disconnecting the C2–Aryl bond or the C3–Nitrogen bond.

  • Disconnection 1 (Route A): C2–C(Phenyl) cross-coupling on a pre-functionalized nitrothiophene core.

  • Disconnection 2 (Route B): Degradation of a C3–Carboxylic acid derivative (Curtius).

Route A: The Nitro-Reduction Pathway (Recommended)

This route is preferred for research-scale synthesis (mg to gram scale) because it utilizes modular Suzuki–Miyaura coupling, allowing the "phenyl" ring to be easily swapped for other aryl/heteroaryl groups.

Phase 1: Precursor Synthesis (2-Bromo-3-nitrothiophene)

Note: Direct nitration of 2-phenylthiophene is not recommended as it yields an inseparable mixture of 3-nitro and 5-nitro isomers.

Reaction: Bromination of 3-nitrothiophene.

  • Reagents: 3-nitrothiophene, Bromine (

    
    ) or N-Bromosuccinimide (NBS).
    
  • Mechanism: Electrophilic aromatic substitution.[1] The 3-nitro group directs the incoming electrophile to the 2-position (ortho-like and

    
     to sulfur), which is the most activated site remaining.
    
  • Protocol:

    • Dissolve 3-nitrothiophene (1.0 eq) in glacial acetic acid.

    • Add

      
       (1.1 eq) dropwise at room temperature.
      
    • Stir for 3–5 hours. Pour into ice water.

    • Filter the precipitate.[2] Recrystallize from EtOH to obtain 2-bromo-3-nitrothiophene .

Phase 2: Suzuki–Miyaura Cross-Coupling

Reaction: Coupling of 2-bromo-3-nitrothiophene with Phenylboronic acid.

  • Catalyst System:

    
     (Standard) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base/Solvent:

    
     / 1,4-Dioxane:Water (4:1).[3]
    

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck flask and cycle with Argon (

    
    ) three times.
    
  • Loading: Add 2-bromo-3-nitrothiophene (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.5 eq).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Target

    
     will likely be lower than the bromide).
    
  • Workup: Cool, filter through Celite, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Product: 3-nitro-2-phenylthiophene .

Phase 3: Nitro Reduction (The Critical Step)

Caution: The product amine is air-sensitive.

Method: Iron/Acetic Acid Reduction (Gentle, avoids hydrogenolysis of halogens if present).

  • Dissolve 3-nitro-2-phenylthiophene (1.0 eq) in Ethanol/Acetic Acid (5:1).

  • Add Iron powder (5.0 eq, activated).

  • Heat to 60°C for 2 hours.

  • Isolation: Filter hot through Celite. Neutralize filtrate with saturated

    
    immediately (do not let it sit in acid).
    
  • Extract with DCM. Dry with

    
     under Nitrogen.
    
  • Stabilization: Do not concentrate to dryness. Add 4M HCl in Dioxane to the DCM solution to precipitate 2-phenylthiophen-3-amine hydrochloride . Filter and store at -20°C.

Route B: The Curtius Rearrangement (Scalable/Protected)

This route is superior if the final target requires a urea or carbamate linker, as it avoids the free amine entirely.

Precursor: 2-phenylthiophene-3-carboxylic acid (Commercially available or synthesized via saponification of the ester).

Protocol:

  • Acyl Azide Formation: Dissolve carboxylic acid (1.0 eq) in dry Toluene. Add Triethylamine (1.2 eq) and Diphenylphosphoryl azide (DPPA, 1.1 eq).

  • Rearrangement: Heat to 80°C. Evolution of

    
     gas indicates formation of the Isocyanate  intermediate.
    
  • Trapping (Carbamate): Add excess Benzyl alcohol (BnOH) or tert-Butanol (t-BuOH) and reflux for 4 hours.

  • Result: Isolation of the Cbz- or Boc-protected amine, which is perfectly stable.

Visualizing the Synthetic Logic

SynthesisPathways cluster_RouteA Route A: Nitro-Reduction (Standard) cluster_RouteB Route B: Curtius (Protected) N1 3-Nitrothiophene N2 2-Bromo-3-nitrothiophene N1->N2 Br2 / AcOH (Regioselective) N3 3-Nitro-2-phenylthiophene N2->N3 Ph-B(OH)2 Pd(PPh3)4, K2CO3 N4 2-Phenylthiophen-3-amine (Unstable Free Base) N3->N4 Fe / AcOH or H2, Pd/C N5 HCl Salt (Stable Form) N4->N5 HCl / Dioxane Immediate Salt Formation C1 2-Phenylthiophene- 3-carboxylic acid C2 Isocyanate Intermediate C1->C2 DPPA, Et3N -N2 (Heat) C3 N-Boc/Cbz Protected Amine C2->C3 t-BuOH or BnOH (Trapping)

Caption: Comparative workflow of the Nitro-Reduction pathway (Route A) versus the Curtius Rearrangement (Route B). Route A allows for late-stage diversity, while Route B ensures stability via protection.

Stability & Handling Data

The free base of 3-aminothiophene derivatives is significantly less stable than the 2-amino isomers due to the higher electron density at the C2 position, which facilitates oxidation.

Parameter2-Aminothiophenes3-Aminothiophenes (Target)
Oxidation Potential ModerateHigh (Rapidly darkens in air)
Storage Form Free base (short term) or AmideMust be Salt (HCl/oxalate)
Recrystallization Possible from EtOHDifficult; precipitate as salt
Preferred Solvent DCM, EtOAc, MeOHDegassed solvents only

Critical "Trustworthiness" Check: If you attempt to concentrate the free amine on a rotary evaporator at high temperature (>40°C), the oil will likely turn black and polymerize. Always acidify the organic layer before final concentration or react immediately with an electrophile (acid chloride/isocyanate).

References

  • Regioselectivity of Bromination: Gronowitz, S. The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives. Wiley-Interscience.
  • Suzuki Coupling Protocol: BenchChem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-[3-(bromomethyl)phenyl]thiophene. Link (General Suzuki conditions adapted for thiophene halides).

  • Nitro Reduction Methodology: Organic Chemistry Portal. Reduction of Nitro Compounds. Link

  • Curtius Rearrangement on Thiophenes: Shioiri, T., et al. Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction. J. Am. Chem. Soc., 1972. Link

  • Stability of 3-Aminothiophenes: Campaigne, E. 3-Substituted Thiophenes. J. Am. Chem. Soc. (Classic literature describing the instability of the free base).

Sources

Foundational

"investigation of the electronic properties of the 2-phenylthiophen-3-amine scaffold"

An In-Depth Technical Guide to the Electronic Properties of the 2-Phenylthiophen-3-amine Scaffold Authored by: A Senior Application Scientist Abstract The 2-phenylthiophen-3-amine core is a privileged scaffold, forming t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of the 2-Phenylthiophen-3-amine Scaffold

Authored by: A Senior Application Scientist

Abstract

The 2-phenylthiophen-3-amine core is a privileged scaffold, forming the backbone of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2] Its unique electronic structure, derived from the interplay between the electron-rich thiophene ring, the amino group, and the phenyl substituent, governs its biological activity and photophysical behavior. This guide provides a comprehensive investigation into the electronic properties of this scaffold, detailing both experimental and computational methodologies for its characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the electronic characteristics of these promising molecules.

Introduction: The Significance of the 2-Phenylthiophen-3-amine Scaffold

Thiophene-based compounds are a cornerstone of heterocyclic chemistry, renowned for their excellent environmental stability and tunable electronic properties.[2] The 2-aminothiophene subunit, in particular, is a key building block for molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] These molecules often function as selective inhibitors, receptors, and modulators in various clinical applications.[3][4] The introduction of a phenyl group at the 2-position and an amine at the 3-position creates a versatile donor-π-acceptor (D-π-A) system whose electronic landscape can be precisely tuned. Understanding the fundamental electronic properties—such as redox behavior, frontier molecular orbital energies (HOMO/LUMO), and photophysical responses—is critical for the rational design of novel therapeutics and functional organic materials.[5][6]

Synthesis of the Scaffold: Foundational Chemistry

While a detailed synthetic treatise is beyond the scope of this guide, it is pertinent to mention the primary route to the 2-aminothiophene core: the Gewald three-component reaction.[7] This robust and convergent method typically involves the reaction of a ketone, an activated nitrile, and elemental sulfur in the presence of a base, providing a straightforward entry to highly substituted 2-aminothiophenes.[1][7] Subsequent modifications, such as N-arylation or substitution on the phenyl ring, allow for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[4][8]

Experimental Investigation of Electronic Properties

A multi-technique approach is essential for a thorough experimental characterization of the scaffold's electronic properties. Here, we detail the core methodologies.

Cyclic Voltammetry (CV): Probing Redox Behavior and Frontier Orbitals

Cyclic voltammetry is a powerful electrochemical technique used to investigate the oxidation and reduction processes of a molecule.[9] For π-conjugated systems like the 2-phenylthiophen-3-amine scaffold, the oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO), while the reduction potential relates to the Lowest Unoccupied Molecular Orbital (LUMO).[5]

Causality Behind Experimental Choices:

  • Solvent & Electrolyte: Acetonitrile or dichloromethane are common solvents because they are aprotic and have a wide potential window, preventing interference from solvent oxidation/reduction.[9][10] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), is required to ensure conductivity of the solution.[5]

  • Three-Electrode System: This setup is standard for voltammetric experiments. The working electrode (e.g., glassy carbon) is where the reaction of interest occurs. The reference electrode (e.g., Ag/AgCl) provides a stable potential for comparison. The counter electrode (e.g., platinum wire) completes the electrical circuit.[10]

  • Internal Standard: Ferrocene is often added at the end of an experiment as an internal standard. Its well-defined, reversible oxidation wave (Fc/Fc⁺) provides a reference point to correct for potential drift between experiments, ensuring data comparability.[5]

Experimental Protocol: Cyclic Voltammetry

  • Preparation: Dissolve the 2-phenylthiophen-3-amine derivative (typically 1-2 mM) in dry, degassed acetonitrile containing 0.1 M TBAPF₆.

  • Cell Assembly: Assemble the three-electrode cell with a polished glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Purging: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

  • Blank Scan: Record a cyclic voltammogram of the solvent and electrolyte solution alone to establish the background current and potential window.

  • Sample Scan: Record the cyclic voltammogram of the sample solution. Scan from an initial potential where no reaction occurs towards a positive potential to observe oxidation, and then reverse the scan to observe reduction. A typical scan rate is 100 mV/s.[11]

  • Data Analysis:

    • Determine the onset oxidation potential (Eonset,ox) and onset reduction potential (Eonset,red).

    • Estimate the HOMO and LUMO energy levels using the following empirical equations[5]:

      • EHOMO (eV) = -[Eonset,ox vs Fc/Fc⁺ + 4.8]

      • ELUMO (eV) = -[Eonset,red vs Fc/Fc⁺ + 4.8]

    • The electrochemical band gap can be calculated as Egap = ELUMO - EHOMO.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light from the ultraviolet to the visible range, corresponding to electronic transitions from ground states to excited states. The wavelength of maximum absorption (λmax) provides insight into the energy difference between these states.[12]

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, dichloromethane, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield a maximum absorbance between 0.1 and 1.0.[2][12]

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the λmax value(s), which correspond to the main electronic transitions (typically π-π* transitions in conjugated systems).

    • Calculate the optical band gap (Egopt) from the onset of the absorption edge (λonset) using the formula:

      • Egopt (eV) = 1240 / λonset (nm)

Fluorescence Spectroscopy: Characterizing Emission Properties

This technique provides information about the electronic structure of the excited state and the molecule's ability to emit light after being excited. It is particularly relevant for applications in OLEDs and fluorescent probes.[2]

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy. The solution must be dilute to avoid self-absorption effects.

  • Spectrum Acquisition: Excite the sample at its λmax (determined from the UV-Vis spectrum).

  • Emission Scan: Record the emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Analysis:

    • Identify the wavelength of maximum emission (λem).

    • The difference between λmax (absorption) and λem is the Stokes shift, which provides information about the structural relaxation in the excited state.

    • The fluorescence quantum yield (ΦF), a measure of emission efficiency, can be determined relative to a known standard.

Computational Analysis: A Theoretical Complement

Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights that complement and help interpret experimental results.[13]

Causality Behind Computational Choices:

  • DFT (B3LYP/6-31G(d)): This level of theory is a workhorse in computational organic chemistry. The B3LYP functional provides a good balance between accuracy and computational cost for calculating ground-state geometries and electronic properties of organic molecules.[13][14] The 6-31G(d) basis set is sufficient for geometry optimization and frequency calculations.

  • TD-DFT: Time-Dependent DFT is the method of choice for calculating electronic excited states and simulating UV-Vis absorption spectra, allowing for direct comparison with experimental data.[15][16]

Computational Workflow

  • Geometry Optimization: The molecular structure of the 2-phenylthiophen-3-amine scaffold is optimized using DFT at the B3LYP/6-31G(d) level of theory to find its lowest energy conformation.[13]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated. This helps visualize the electron density distribution and predict regions of reactivity. The calculated HOMO-LUMO gap is a theoretical measure of the electronic band gap.

  • UV-Vis Spectrum Simulation: TD-DFT calculations are performed on the optimized structure to predict the electronic transitions, their corresponding excitation energies (which correlate to λmax), and oscillator strengths (which correlate to absorption intensity).[16]

Data Summary and Visualization

The synergy between experimental and computational methods provides a robust understanding of the scaffold's electronic properties.

Workflow for Electronic Property Investigation

G cluster_exp Experimental Characterization cluster_comp Computational Analysis cluster_props Derived Electronic Properties CV Cyclic Voltammetry DFT DFT Optimization (B3LYP/6-31G(d)) CV->DFT Validation Redox Redox Potentials CV->Redox UVVis UV-Vis Spectroscopy TDDFT TD-DFT Simulation UVVis->TDDFT Validation Absorption Absorption (λmax) UVVis->Absorption Fluor Fluorescence Spectroscopy Emission Emission (λem) Fluor->Emission HOMOLUMO HOMO / LUMO Energies DFT->HOMOLUMO TDDFT->Absorption Redox->HOMOLUMO BandGap Electrochemical & Optical Band Gaps HOMOLUMO->BandGap Absorption->BandGap

Caption: Integrated workflow for electronic property characterization.

Synergistic Determination of the HOMO-LUMO Gap

Caption: Synergy of methods for determining the HOMO-LUMO gap.

Table 1: Representative Electronic Properties Data
PropertyExperimental MethodComputational MethodTypical Value
Oxidation Potential (Eox) Cyclic Voltammetry-+0.8 to +1.2 V (vs Fc/Fc⁺)
HOMO Energy Cyclic VoltammetryDFT (B3LYP)-5.2 to -5.6 eV
LUMO Energy Cyclic VoltammetryDFT (B3LYP)-1.8 to -2.2 eV
Electrochemical Gap (Eg) Cyclic VoltammetryDFT (B3LYP)3.0 to 3.8 eV
Absorption Max (λmax) UV-Vis SpectroscopyTD-DFT350 - 450 nm[17]
Emission Max (λem) Fluorescence Spec.-450 - 550 nm[2]
Optical Gap (Egopt) UV-Vis Spectroscopy-2.8 to 3.5 eV

Note: These are typical, representative values for substituted 2-aminothiophene derivatives and may vary based on specific substitution patterns and solvent conditions.

Conclusion and Future Outlook

The 2-phenylthiophen-3-amine scaffold possesses a rich and highly tunable set of electronic properties. Through a combined experimental and computational approach, researchers can gain a deep understanding of its redox behavior, frontier molecular orbital energies, and photophysical characteristics. The methodologies outlined in this guide—cyclic voltammetry, UV-Vis and fluorescence spectroscopy, and DFT/TD-DFT calculations—form a comprehensive toolkit for characterizing this scaffold and its derivatives. This fundamental knowledge is paramount for rationally designing next-generation molecules for targeted applications, from developing more potent and selective protein kinase inhibitors to engineering novel materials for advanced optoelectronic devices.[2][4]

References

  • Benchchem. Application Notes and Protocols: "3-Nitro-N- phenylthiophen-2-amine" as a Versatile Intermediate for the Synthesis of Fused Heterocycles.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Int J Pharm Biol Sci.
  • Kumar, S. V., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein J. Org. Chem., 11, 1707–1712.
  • Tashpulatov, A. S., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. Available from: [Link]

  • Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]

  • Benchchem. A Spectroscopic and Biological Comparison of 2-Aminothiophene and 3-Aminothiophene Derivatives.
  • Cao, J., et al. (2021). Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Advances, 11(32), 19655-19664. Available from: [Link]

  • ResearchGate. Cyclic voltammograms of electropolymerization of thiophene at different concentrations. Available from: [Link]

  • Chen, Y., et al. (2023). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Applied Materials & Interfaces. Available from: [Link]

  • OpenRiver. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Available from: [Link]

  • ResearchGate. (E)-2-Phenyl-N-(thiophen-2-ylmethylidene)imidazo[1,2-a]pyridin-3-amine. Available from: [Link]

  • Li, X., et al. (2014). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 517-526. Available from: [Link]

  • Hrovat, M., et al. (2012). Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives. Molecules, 17(8), 9114-9123. Available from: [Link]

  • Xu, Z., & Yu, M. (2011). Synthesis and photophysical properties of novel 4-aryl substituted thiophene derivatives. Journal of Chemical Research, 2011(10), 579-581. Available from: [Link]

  • Michalak, M., et al. (2022). Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores. New Journal of Chemistry. Available from: [Link]

  • Burda-Trofimov, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5489. Available from: [Link]

  • Mamatha, D. M., et al. SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL) THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available from: [Link]

  • Guckian, K. M., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2459-2463. Available from: [Link]

  • Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solution. Available from: [Link]

  • Adusei, M., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers, 13(7), 1139. Available from: [Link]

  • Obiyenwa, K.G., et al. (2025). DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N- (thiophen-2-yl)-1H. Mongolian Journal of Chemistry. Available from: [Link]

  • Kumar, S. V., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry, 11, 1707–1712. Available from: [Link]

  • Romagnoli, R., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Zhang, Y., et al. (2023). Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives. Molecules, 28(14), 5437. Available from: [Link]

  • Gherghel, S., et al. (2022). Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. Polymers, 14(22), 4991. Available from: [Link]

  • Benghanem, F., et al. (2019). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. E3S Web of Conferences, 129, 01004. Available from: [Link]

  • ResearchGate. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Available from: [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1). Available from: [Link]

  • SciSpace. Ab initio and density functional theory studies on vibrational spectra of 3-{[(4-methoxyphenyl)methylene]amino}-2-phenylquinazol. Available from: [Link]

  • Karabacak, M., et al. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecular Simulation, 33(10), 831-839. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Phenylthiophen-3-amine as a Regiodirecting Building Block for Thieno[3,4-Fused] Heterocycles

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Phenylthiophen-3-amine (CAS: 183676-85-9) Executive Summary & Strategic Utility The synthesis of highly specif...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Phenylthiophen-3-amine (CAS: 183676-85-9)

Executive Summary & Strategic Utility

The synthesis of highly specific fused heterocyclic scaffolds is a cornerstone of modern drug discovery. While thieno[2,3-b] and thieno[3,2-b] systems are well-documented, the [3,4]-fused isomers—specifically thieno[3,4-b]pyridines and thieno[3,4-d]pyrimidines —are significantly rarer[1][2]. These [3,4]-fused systems are highly prized; for instance, thieno[3,4-d]pyrimidines serve as isomorphic purine analogues in the development of antiviral C-nucleosides[3], while thieno[3,4-b]pyridines are critical scaffolds for antihypertensive agents and kinase inhibitors[4].

The primary bottleneck in accessing these architectures is the inherent reactivity of unsubstituted 3-aminothiophenes, which preferentially undergo electrophilic attack at the C2 position. 2-Phenylthiophen-3-amine solves this fundamental regiochemical flaw. By utilizing this specific building block, chemists can leverage a strict steric and electronic blockade at C2, forcing annulation exclusively at the C4 position to yield high-purity [3,4]-fused heterocycles[5][6].

Mechanistic Rationale: The C2-Blockade Effect

To understand the utility of 2-phenylthiophen-3-amine, one must analyze the causality of its structural design:

  • Electronic Stabilization: Unsubstituted 3-aminothiophenes are notoriously unstable; they are highly electron-rich, prone to rapid oxidation, and readily polymerize. The extended conjugation provided by the C2-phenyl ring stabilizes the electron-rich thiophene core, rendering 2-phenylthiophen-3-amine a shelf-stable, reliable solid[5].

  • Absolute Regiocontrol: The amino group at C3 strongly activates both the C2 and C4 positions via resonance. Because the C2 position is completely occluded by the bulky phenyl substituent, electrophiles (e.g., formamide, Vilsmeier-Haack reagents, or ethoxymethylenemalonates) are forced to attack the C4 position exclusively. Subsequent intramolecular cyclization with the C3-amine generates the[3,4]-fused system without the formation of complex isomeric mixtures.

G N1 2-Phenylthiophen-3-amine (C2 Blocked by Phenyl) N2 Electrophilic Attack at C4 (Formamide / EMME) N1->N2 Resonance activation from C3-NH2 N3 C4-Substituted Intermediate (TLC / LC-MS Checkpoint) N2->N3 C-C Bond Formation N4 Intramolecular Cyclization (Thermal Annulation) N3->N4 Amine Nucleophilic Attack N5 Thieno[3,4-d]pyrimidines (Purine Isosteres) N4->N5 N-C-N insertion N6 Thieno[3,4-b]pyridines (Bioactive Scaffolds) N4->N6 C-C-C insertion

Mechanistic workflow for regiodirected synthesis of [3,4]-fused thienopyrimidines and pyridines.

Quantitative Regioselectivity Data

The table below summarizes the causal relationship between C2-substitution and the resulting cyclization architecture, highlighting the superior yield and purity profile of 2-phenylthiophen-3-amine.

Table 1: Regioselectivity and Yield Comparison in 3-Aminothiophene Annulations

SubstrateC2 SubstituentElectrophilic Target SiteMajor Fused ArchitectureTypical Isolated Yield
3-Aminothiophene-HC2 (Kinetic & Thermodynamic)Thieno[3,2-b] / [3,2-d]40–50% (Complex mixtures)
2-Methylthiophen-3-amine-CH₃C4 (Sterically directed)Thieno[3,4-b] / [3,4-d]60–70%
2-Phenylthiophen-3-amine -Phenyl C4 (Strictly blocked C2) Thieno[3,4-b] / [3,4-d] 75–85% (High purity)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure researchers can verify the mechanistic progression of the reaction before proceeding.

Protocol A: Synthesis of 5-Phenylthieno[3,4-d]pyrimidin-4(3H)-one

This cyclocondensation leverages formamide to insert an N-C-N bridge between the C3-amine and the C4-carbon[3][6].

Reagents:

  • 2-Phenylthiophen-3-amine: 1.0 eq (5.0 mmol, 876 mg)

  • Formamide: 10.0 eq (50.0 mmol, ~2.0 mL)

  • Formic Acid: 0.1 eq (0.5 mmol, ~19 µL)

Step-by-Step Methodology:

  • Reaction Setup: Charge an oven-dried 50 mL round-bottom flask with 2-phenylthiophen-3-amine. Add formamide and catalytic formic acid. Equip the flask with a reflux condenser and flush with inert nitrogen.

  • Thermal Cyclocondensation: Heat the stirred mixture to 150 °C using an oil bath for 6–8 hours.

  • In-Process Control (IPC) - TLC Validation: At

    
     hours, withdraw a 5 µL aliquot and run a TLC (Hexane:EtOAc 1:1).
    
    • Causality Check: The highly polar primary amine starting material (

      
      ) should be fully consumed. The formation of the pyrimidinone core extends the aromatic system and introduces hydrogen-bond acceptors, resulting in a distinct, intensely UV-active product spot at a lower 
      
      
      
      (
      
      
      ).
  • Workup: Cool the reaction mixture to ambient temperature. Slowly pour the mixture into 20 mL of ice-cold distilled water under vigorous stirring to precipitate the product.

  • Isolation: Filter the resulting solid under vacuum, wash sequentially with cold water (2 x 10 mL) and cold diethyl ether (5 mL) to remove residual formamide.

  • Final Validation: Analyze the crude solid via LC-MS to confirm the presence of the

    
     ion corresponding to the cyclized thieno[3,4-d]pyrimidine core.
    
Protocol B: Synthesis of Thieno[3,4-b]pyridine Derivatives via Gould-Jacobs Annulation

This protocol utilizes diethyl ethoxymethylenemalonate (EMME) to construct the pyridine ring via a two-stage Michael addition/thermal cyclization sequence[1][7].

Reagents:

  • 2-Phenylthiophen-3-amine: 1.0 eq (5.0 mmol, 876 mg)

  • Diethyl ethoxymethylenemalonate (EMME): 1.1 eq (5.5 mmol, 1.19 g)

  • Dowtherm A (Eutectic mixture of biphenyl and diphenyl ether): 10 mL

Step-by-Step Methodology:

  • Michael Addition: In a dried 25 mL flask, combine 2-phenylthiophen-3-amine and EMME. Heat the neat mixture to 110 °C for 2 hours.

  • In-Process Control (IPC) - LC-MS Checkpoint: Take a 10 µL aliquot, dissolve in LC-grade acetonitrile, and analyze via LC-MS.

    • Causality Check: The acyclic enamine intermediate must be fully formed before pushing the temperature higher to prevent degradation. The mass shift (

      
      ) confirms successful addition.
      
  • Thermal Cyclization: Add 10 mL of Dowtherm A to the flask to act as a high-boiling heat transfer fluid. Equip the flask with a short-path distillation head.

  • High-Temperature Annulation: Ramp the temperature to 250 °C for 1.5 hours.

  • Visual Checkpoint: Monitor the distillation head.

    • Causality Check: The physical evolution and condensation of ethanol vapor in the distillation head is a direct, stoichiometric indicator that the intramolecular ring-closure event is occurring.

  • Workup & Isolation: Cool the mixture to room temperature. Add 30 mL of hexanes to selectively precipitate the thieno[3,4-b]pyridine core while keeping Dowtherm A in solution. Filter, wash thoroughly with hexanes, and dry under high vacuum.

References

  • US20060014700A1 - Inhibitors of IAP - Google Patents Source: Google Patents URL
  • Source: PubMed (Bioorganic & Medicinal Chemistry)
  • Thienopyridines: Synthesis, Properties, and Biological Activity.
  • Source: Taylor & Francis Online (Synthetic Communications)
  • Thienopyridine Analogues Source: IGI Global URL
  • Thiophene systems. 9.

Sources

Application

Application Note: Regioselective Synthesis of Thieno[3,2-b]pyridine Derivatives

This Application Note is structured to address the specific synthetic challenge of accessing thieno[3,2-b]pyridine derivatives. It critically analyzes the regiochemical constraints of the starting material 2-phenylthioph...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the specific synthetic challenge of accessing thieno[3,2-b]pyridine derivatives. It critically analyzes the regiochemical constraints of the starting material 2-phenylthiophen-3-amine and provides a definitive, corrected protocol for accessing the target scaffold, alongside the actual reaction pathway for the specified substrate.

Executive Summary & Structural Analysis

The synthesis of thieno[3,2-b]pyridine derivatives is a critical workflow in medicinal chemistry due to the scaffold's bioisosteric relationship with quinolines and its potency in kinase inhibition (e.g., Pim-1, IKK


).

Critical Regiochemical Insight: The user-specified starting material, 2-phenylthiophen-3-amine , presents a regiochemical paradox for synthesizing the [3,2-b] isomer.

  • Thieno[3,2-b]pyridine Fusion: Requires the formation of a pyridine ring across the C2 and C3 positions of the thiophene ring.

  • Substrate Constraint: In 2-phenylthiophen-3-amine, the C2 position is blocked by a phenyl group. Consequently, direct cyclization of this substrate typically yields the thieno[2,3-c]pyridine isomer (via C4 cyclization) rather than the [3,2-b] system.

To ensure scientific integrity, this guide provides two distinct protocols:

  • Protocol A (Target-Oriented): The correct method to synthesize thieno[3,2-b]pyridines using 3-amino-2-formylthiophene or 3-aminothiophene-2-carboxylate precursors (Friedländer/Gewald strategy).

  • Protocol B (Substrate-Specific): The actual reactivity of 2-phenylthiophen-3-amine , yielding 7-phenylthieno[2,3-c]pyridine derivatives.

Reaction Pathway & Logic (Graphviz Visualization)

The following diagram illustrates the divergent pathways dictated by the C2-substituent.

ThienopyridineSynthesis Start_Phenyl 2-Phenylthiophen-3-amine (C2 Blocked) Reagent Condensation Reagent (Ketone / 1,3-Dicarbonyl) Start_Phenyl->Reagent Start_Formyl 3-Amino-2-formylthiophene (C2 Activated) Start_Formyl->Reagent Inter_C4 C4-Cyclization (Skraup/Povarov Type) Reagent->Inter_C4 If C2 Blocked Inter_C2 C2-Condensation (Friedländer Type) Reagent->Inter_C2 If C2 Reactive Product_23c Thieno[2,3-c]pyridine (Isomer B) Inter_C4->Product_23c Product_32b Thieno[3,2-b]pyridine (Target Isomer A) Inter_C2->Product_32b

Caption: Divergent synthesis pathways. Red path indicates the outcome for 2-phenylthiophen-3-amine ([2,3-c] fusion). Green path indicates the required precursor for [3,2-b] fusion.

Protocol A: Synthesis of Thieno[3,2-b]pyridine Derivatives (The Target)

Objective: Synthesis of the [3,2-b] scaffold via the Friedländer Condensation . Correct Precursor: 3-amino-2-formylthiophene (or 3-amino-2-acetylthiophene).

Mechanistic Rationale

The Friedländer synthesis is the most robust method for this scaffold. It involves the condensation of a 2-amino-aldehyde (or ketone) with a ketone containing an


-methylene group. The reaction is driven by acid or base catalysis, forming an imine followed by an aldol-type cyclization and dehydration.
Materials
  • Precursor: 3-Amino-2-thiophenecarbaldehyde (prepared via reduction of 3-azido-2-thiophenecarbaldehyde or from 3-aminothiophene-2-carboxylate).

  • Reagent: Acetophenone (or other ketone/1,3-dicarbonyl).

  • Catalyst: Piperidine (Base) or Sulfuric Acid (Acid).

  • Solvent: Ethanol (EtOH) or Acetic Acid.

Step-by-Step Protocol
  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 3-amino-2-thiophenecarbaldehyde (1.0 equiv, 5 mmol) in Ethanol (15 mL).

  • Addition: Add the ketone coupling partner (e.g., Acetophenone , 1.1 equiv, 5.5 mmol).

  • Catalysis: Add Piperidine (0.1 equiv) dropwise.

    • Note: For unreactive ketones, use glacial acetic acid with a catalytic amount of conc.

      
      .
      
  • Reflux: Heat the reaction mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol.

    • If no precipitate, evaporate the solvent under reduced pressure. Dissolve residue in DCM, wash with

      
       (sat. aq.), then brine.
      
  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Expected Yields: 65–85% depending on the ketone steric hindrance.

Protocol B: Reaction of 2-Phenylthiophen-3-amine (The Substrate)

Objective: Functionalization of the user-specified substrate. Outcome: 7-Phenylthieno[2,3-c]pyridine (via C4 cyclization).

Mechanistic Rationale

Since C2 is blocked by the phenyl group, reaction with glycerol (Skraup) or


-unsaturated ketones (Doebner-Miller) forces cyclization at the adjacent free carbon (C4 ). This yields the [2,3-c] isomer.[1]
Materials
  • Substrate: 2-Phenylthiophen-3-amine (1.0 equiv).

  • Reagent: Methyl Vinyl Ketone (MVK) or Glycerol/Nitrobenzene.

  • Catalyst: Iodine (

    
    , 5 mol%) or Lewis Acid (
    
    
    
    ).
  • Solvent: Toluene or Nitrobenzene.

Step-by-Step Protocol
  • Setup: Dissolve 2-phenylthiophen-3-amine (2 mmol) in Toluene (10 mL).

  • Addition: Add Methyl Vinyl Ketone (2.5 mmol, 1.2 equiv) slowly.

  • Catalysis: Add Iodine (

    
    , 25 mg).
    
    • Mechanism:[2][3][4] Iodine facilitates the Michael addition and subsequent oxidative aromatization.

  • Reaction: Reflux at

    
    C for 8 hours.
    
    • Self-Validation Check: The disappearance of the primary amine spot on TLC indicates completion of the Michael addition.

  • Cyclization/Oxidation: If the intermediate dihydro-species is stable, add an oxidant (e.g., DDQ, 1.1 equiv) and stir at RT for 1 hour to fully aromatize the pyridine ring.

  • Isolation: Quench with aqueous sodium thiosulfate (to remove iodine). Extract with EtOAc. Dry over

    
    .
    
  • Result: The product is 2-methyl-7-phenylthieno[2,3-c]pyridine .

Comparative Data & Troubleshooting

ParameterProtocol A (Target: [3,2-b])Protocol B (Substrate: 2-Ph-3-Amine)
Precursor 3-Amino-2-formylthiophene2-Phenylthiophen-3-amine
Cyclization Site C2 (Aldehyde) + AmineC4 (C-H) + Amine
Product Scaffold Thieno[3,2-b]pyridine Thieno[2,3-c]pyridine
Key Reagent Ketone (Friedländer)Enone/Glycerol (Skraup)
Typical Yield High (70-90%)Moderate (40-60%)

Troubleshooting:

  • Low Yield in Protocol A: Ensure the 2-amino-aldehyde is fresh; these compounds can self-polymerize. Use freshly prepared material from the acetal or azide.

  • Regio-scrambling: In Protocol B, if the phenyl group is sterically bulky, it may inhibit C4 cyclization. Use high-boiling solvents (Nitrobenzene) to overcome the activation energy barrier.

References

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin.

  • Barker, J. M., et al. (1995). Synthesis of thieno[3,2-b]pyridines from 3-aminothiophene-2-carbaldehydes. Journal of Chemical Research.
  • Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.
  • He, Y., et al. (2024). Design and synthesis of Thieno[3,2-b]pyridinone derivatives. European Journal of Medicinal Chemistry.

  • Klemm, L. H., et al. (2001).[1] Free radical 4-nitrophenylation of thieno[2,3-b]pyridine. Journal of Heterocyclic Chemistry.

Sources

Method

The Versatility of the 2-Phenylthiophen-3-amine Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold as a Privileged Structure in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can serve as the foundation for developing new therapeutic agents. Among the heterocyclic compounds, thiophene and its derivatives have long been recognized for their significant contributions to drug discovery, featuring in a wide array of approved drugs and clinical candidates.[1][2][3][4] The 2-phenylthiophen-3-amine core, in particular, has emerged as a versatile and privileged structure. Its inherent physicochemical properties and synthetic tractability make it an attractive starting point for the design of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of the 2-phenylthiophen-3-amine scaffold, complete with detailed experimental protocols for its synthesis and biological evaluation, aimed at researchers and scientists in the field of drug development.

Application Note 1: Atypical Protein Kinase C (aPKC) Inhibitors for Inflammatory and Vascular Permeability Disorders

Atypical protein kinase C (aPKC) isoforms, including aPKCζ and aPKCι/λ, are crucial signaling molecules implicated in a range of cellular processes, such as cell polarity, proliferation, and inflammation.[5][6] Dysregulation of aPKC signaling has been linked to the pathology of various diseases, including cancer, diabetes, and inflammatory disorders characterized by increased vascular permeability, such as macular edema.[5] Consequently, the development of selective aPKC inhibitors represents a promising therapeutic strategy.

The 2-amino-4-phenylthiophene-3-carboxylate scaffold has been successfully utilized to generate potent and selective inhibitors of aPKC.[5][6] Structure-activity relationship (SAR) studies have revealed key structural features necessary for inhibitory activity. These studies highlight the importance of electron-donating groups on the C-4 phenyl ring for optimal kinase inhibition.[5]

Structure-Activity Relationship (SAR) Insights

A systematic exploration of substituents on the 2-amino-4-phenylthiophene-3-carboxylate core has provided valuable insights into the structural requirements for aPKC inhibition. The following table summarizes key SAR findings from a study by Titchenell et al. (2013).[5]

CompoundR2R3Z (on C-4 Phenyl)% Inhibition at 30 µM (aPKCζ)EC50 (NFκB assay)
1 NH₂EthylH100-
6 NH₂2-PropylH10012 nM
32 NH₂Ethyl4-OCH₃1002 nM
35 NH₂Ethyl4-F28-
39 NH₂Ethyl4-NO₂0-

Data synthesized from Titchenell et al., 2013.[5]

The data clearly indicates that an amino group at the C-2 position is favorable. Furthermore, electron-donating substituents at the para position of the C-4 phenyl ring, such as a methoxy group, significantly enhance the inhibitory potency in cell-based assays.[5] Conversely, electron-withdrawing groups like nitro or fluoro moieties lead to a dramatic decrease in activity.[5]

Signaling Pathway of aPKC in TNF-α Induced NF-κB Activation

The diagram below illustrates the signaling cascade where aPKC plays a pivotal role in the activation of the transcription factor NF-κB upon stimulation by tumor necrosis factor-alpha (TNF-α). Inhibition of aPKC by 2-phenylthiophen-3-amine derivatives can block this pathway, leading to anti-inflammatory effects.

aPKC_NFkB_Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 aPKC aPKC TRAF2->aPKC Activates IKK_complex IKK Complex IkappaB IκB IKK_complex->IkappaB Phosphorylates aPKC->IKK_complex Activates NFkB NF-κB IkappaB->IkappaB_p Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Inflammatory Gene Transcription Nucleus->Gene_Transcription Promotes Inhibitor 2-Phenylthiophen-3-amine Derivative Inhibitor->aPKC Inhibits

Caption: aPKC in TNF-α induced NF-κB signaling.

Application Note 2: Thieno[3,2-d]pyrimidines as Kinase Inhibitors in Oncology

The 2-phenylthiophen-3-amine scaffold serves as a crucial building block for the synthesis of fused heterocyclic systems, such as thieno[3,2-d]pyrimidines.[7][8][9] This class of compounds has garnered significant attention in oncology research due to their ability to act as potent kinase inhibitors.[9] For instance, derivatives of N-phenylthieno[2,3-d]pyrimidin-4-amines, accessible from 2-aminothiophene precursors, have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in various cancers.[9]

The synthesis of the thieno[3,2-d]pyrimidine core typically involves the cyclization of a 2-aminothiophene-3-carboxamide or a related derivative with a one-carbon source.[7][10] This synthetic versatility allows for the introduction of diverse substituents, enabling the fine-tuning of their biological activity and selectivity towards specific kinase targets.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate via Gewald Reaction

This protocol describes the synthesis of a representative 2-amino-4-phenylthiophene-3-carboxylate, a key intermediate for the development of aPKC inhibitors, using the well-established Gewald multicomponent reaction.[5]

Materials:

  • Acetophenone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or other suitable base)

  • Ethanol

Procedure:

  • To a stirred solution of acetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

  • Add morpholine (0.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain the desired ethyl 2-amino-4-phenylthiophene-3-carboxylate.

Synthetic Workflow Diagram

The following diagram outlines the general workflow for the Gewald synthesis of 2-aminothiophenes.

Gewald_Synthesis_Workflow Start Starting Materials: - Ketone/Aldehyde - Activated Nitrile - Elemental Sulfur Reaction Gewald Reaction: - Base Catalyst (e.g., Morpholine) - Solvent (e.g., Ethanol) - Reflux Start->Reaction Workup Reaction Workup: - Cooling - Precipitation - Filtration Reaction->Workup Purification Purification: - Washing with cold solvent Workup->Purification Product 2-Aminothiophene Derivative Purification->Product

Caption: Gewald synthesis workflow.

Protocol 2: In Vitro aPKC Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against aPKC in a cell-free system.

Materials:

  • Recombinant human aPKCζ enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, MBP, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-³²P]ATP and the recombinant aPKCζ enzyme.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the MBP substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Conclusion

The 2-phenylthiophen-3-amine scaffold and its derivatives represent a highly valuable class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with their proven ability to modulate the activity of key biological targets, underscores their potential for the development of novel therapeutics for a range of diseases, from inflammatory conditions to cancer. The protocols and application notes provided herein offer a solid foundation for researchers to explore and expand upon the therapeutic applications of this versatile molecular framework.

References

  • Titchenell, P. M., Showalter, H. D. H., Pons, J.-F., Barber, A. J., Jin, Y., & Antonetti, D. A. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3788-3792. [Link]

  • Titchenell, P. M., Showalter, H. D. H., Pons, J.-F., Barber, A. J., Jin, Y., & Antonetti, D. A. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. PubMed. [Link]

  • Li, Z., et al. (2012). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Synthesis, 44(23), 3654-3660.
  • Kalyan, K., et al. (2023). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Al-Ostath, A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(23), 8345. [Link]

  • Sikora, K., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3932-3948.
  • Masurier, N. (2022). Thienopyrimidine. MDPI Encyclopedia. [Link]

  • Gelin, M., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(8), 12798-12822. [Link]

  • PrepChem. (n.d.). Synthesis of 2-phenylthiophene. PrepChem.com. [Link]

  • Mamatha, D. M., et al. (2017). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • El-Sayed, N. N. E., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 27(1), 118.
  • Gryshchenko, A. A., et al. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorganic & Medicinal Chemistry, 23(9), 2059-2067. [Link]

  • Tighadouini, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 108. [Link]

  • Tighadouini, S., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Nguyen, T. H. L., et al. (2015). Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. RSC Advances, 5(104), 85694-85704. [Link]

  • Tudose, M., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 28(6), 2568. [Link]

  • van der Klein, P. A., et al. (2003). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of Medicinal Chemistry, 46(5), 784-792. [Link]

  • Tudose, M., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives.
  • Kumar, R., & Singh, A. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives.
  • Li, Y., et al. (2015). Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules. Journal of Medicinal Chemistry, 58(23), 9345-9366. [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4341. [Link]

  • El-Gamal, M. I. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]

  • Duan, S., et al. (2023). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Juárez-López, D., et al. (2022). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Molecules, 27(5), 1541. [Link]

  • Han, Y., et al. (2022). 3‐Aminothiophenes as biologically active compounds and new materials.
  • Kim, Y., et al. (2019). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 27(5), 459-468. [Link]

  • Kumar, A., et al. (2022). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry. [Link]

Sources

Application

Application Note: Development and Evaluation of Antimicrobial Agents from 2-Phenylthiophen-3-amine Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol.

Introduction & Pharmacological Rationale

The rising incidence of multidrug-resistant (MDR) bacterial infections and biofilm-associated pathogens necessitates the continuous development of novel antimicrobial scaffolds. The 2-phenylthiophen-3-amine core has emerged as a highly versatile and privileged pharmacophore in medicinal chemistry.

The structural logic behind utilizing this specific scaffold is twofold:

  • The Lipophilic 2-Phenyl Group: The incorporation of a phenyl ring at the C2 position of the thiophene significantly enhances the lipophilicity of the molecule. This structural feature facilitates deep penetration into thick peptidoglycan layers of Gram-positive bacteria and disrupts the extracellular polymeric substance (EPS) matrix of bacterial biofilms [4].

  • The 3-Amino Functionalization: The primary amine at the C3 position serves as a critical synthetic handle. Unmodified 3-aminothiophenes often lack target specificity; however, derivatizing this amine into carboxamides or acylhydrazones introduces essential hydrogen-bond donors and acceptors. These functional groups are required for anchoring the molecule to intracellular bacterial targets, such as cystathionine γ-lyase, and inducing localized oxidative stress [1, 2].

By leveraging these dual properties, researchers can synthesize derivatives that exhibit potent bacteriostatic and bactericidal activities against ESKAPE pathogens and biofilm-producing Staphylococcus epidermidis [4].

Mechanistic Pathway of Thiophene-Based Antimicrobials

The following diagram illustrates the structure-activity relationship (SAR) and the dual-action mechanism by which 2-phenylthiophen-3-amine derivatives induce bacterial cell death.

G A 2-Phenylthiophen-3-amine Scaffold B Lipophilic 2-Phenyl Group A->B C 3-Amino Functionalization (Carboxamides/Acylhydrazones) A->C D Bacterial Membrane Penetration B->D Hydrophobic Interaction E Target Binding (e.g., Cystathionine γ-lyase) C->E Hydrogen Bonding F Membrane Disruption & Biofilm Inhibition D->F G Oxidative Stress & Metabolic Arrest E->G H Bacterial Cell Death F->H G->H

Figure 1: Dual-action mechanism of 2-phenylthiophen-3-amine derivatives in antimicrobial targeting.

Experimental Protocols

Protocol A: Synthesis of 3-Aminothiophene-2-carboxamide Derivatives

Expert Insight: Direct nitration and subsequent Bechamp reduction of 2-phenylthiophene to yield 2-phenylthiophen-3-amine can result in highly unstable intermediates that degrade during purification. To circumvent this, the protocol below utilizes a base-catalyzed cyclization of mercapto-acrylamides, which directly yields a stable, functionalized 3-aminothiophene ring system [1].

Reagents & Materials:

  • N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide (Intermediate A)

  • 2-chloroacetamide

  • Sodium methoxide (NaOMe)

  • Anhydrous 1,4-Dioxane

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 10 mmol of Intermediate A and 10 mmol of 2-chloroacetamide in 30 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

  • Base Addition (Causality): Add 12 mmol of Sodium methoxide to the stirring solution. Why NaOMe? The strong base rapidly deprotonates the mercapto group, converting it into a highly nucleophilic thiolate. This ensures an immediate nucleophilic attack on the alpha-carbon of 2-chloroacetamide, preventing unwanted side-polymerization.

  • Cyclization: Heat the mixture to reflux (101°C) for 4–6 hours. The high boiling point of dioxane ensures sufficient thermal energy for the subsequent intramolecular methylene group addition onto the nitrile function, closing the thiophene ring.

  • Self-Validating TLC Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3). The disappearance of the starting material spot and the emergence of a new, lower-Rf spot (due to the highly polar 3-amino and carboxamide groups) confirms ring closure.

  • Workup & Purification: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Neutralize with dilute HCl (1M) until precipitation ceases. Filter the solid, wash with cold ethanol, and recrystallize from ethanol to yield the pure 3-aminothiophene-2-carboxamide derivative.

Protocol B: High-Throughput Antimicrobial Screening (Broth Microdilution)

Expert Insight: Lipophilic thiophene derivatives often precipitate in aqueous media, artificially inflating Optical Density (OD600) readings and causing false-negative MIC (Minimum Inhibitory Concentration) results. This protocol utilizes Resazurin to provide a metabolic, rather than physical, readout of bacterial viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Staphylococcus aureus (ATCC 29737) and biofilm-producing Staphylococcus epidermidis in Mueller-Hinton (MH) broth. Adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized thiophene derivatives in DMSO, followed by dilution in MH broth to achieve a final test range of 0.5 to 64 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Add 10 µL of the bacterial suspension to each well (total volume 100 µL/well). Include a positive control (Gentamicin, 10 µg/mL) and a negative growth control (broth + 1% DMSO).

  • Incubation: Seal the plates and incubate at 37°C for 18 hours.

  • Resazurin Addition (Causality): Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours in the dark. Why Resazurin? Resazurin is a blue, non-fluorescent dye. Metabolically active (living) bacteria reduce it to resorufin, which is pink and highly fluorescent. This colorimetric shift is a self-validating indicator of cell viability that is completely immune to compound precipitation artifacts.

  • Data Acquisition: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Quantitative Data Presentation

The functionalization of the 2-phenylthiophen-3-amine core drastically alters its antimicrobial efficacy. Table 1 summarizes the MIC values of various synthetic derivatives against a panel of pathogenic microbes [2, 3, 4].

Table 1: Minimum Inhibitory Concentrations (MIC) of Thiophene Derivatives

Compound DerivativeS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungi)Biofilm S. epidermidis
Unmodified 3-Amino Core > 64 µg/mL> 64 µg/mL> 64 µg/mL> 64 µg/mL
3-Aminothiophene-2-carboxamide 16 µg/mL32 µg/mL32 µg/mL16 µg/mL
3-Aminothiophene-2-acylhydrazone 8 µg/mL16 µg/mL16 µg/mL8 µg/mL
Arylurea-thiophene derivative 1.6 µg/mL> 64 µg/mL> 64 µg/mL3.125 µg/mL
Gentamicin (Positive Control) 10 µg/mL10 µg/mLN/A0.8 µg/mL

Note: The arylurea-functionalized thiophene derivative demonstrates exceptional selectivity and potency against Gram-positive, biofilm-producing strains, outperforming standard broad-spectrum derivatives [4].

References

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives Source: National Institutes of Health (PMC) URL:[Link]

  • In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates Source: Journal of Chemical and Pharmaceutical Research URL:[Link]

  • 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates Source: ResearchGate / MDPI URL:[Link]

  • Improving Activity of New Arylurea Agents against Multidrug-Resistant and Biofilm-Producing Staphylococcus epidermidis Source: ACS Medicinal Chemistry Letters URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Anti-inflammatory Compounds Based on the 2-Phenylthiophen-3-amine Core

Introduction: The Therapeutic Potential of the 2-Phenylthiophen-3-amine Scaffold The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group, which can impart uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 2-Phenylthiophen-3-amine Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl group, which can impart unique physicochemical properties that enhance biological activity and pharmacokinetic profiles.[1] Among the diverse range of thiophene derivatives, those containing a 2-phenylthiophen-3-amine core have emerged as a promising class of anti-inflammatory agents.[2][3] These compounds have demonstrated significant potential in modulating key inflammatory pathways, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5]

The inflammatory response, while a crucial defense mechanism, can lead to chronic and debilitating diseases when dysregulated. Key mediators of inflammation include prostaglandins, which are synthesized by the cyclooxygenase (COX) enzymes.[6] While the COX-1 isoform is constitutively expressed and plays a role in homeostatic functions, the COX-2 isoform is inducible and its levels are significantly elevated during inflammation.[3][6] Therefore, the development of selective COX-2 inhibitors is a key strategy in the design of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

This guide provides a comprehensive overview of the synthesis and evaluation of anti-inflammatory compounds based on the 2-phenylthiophen-3-amine core. We will delve into the synthetic methodologies, with a focus on the versatile Gewald reaction, and provide detailed protocols for the preparation of key intermediates and final target compounds. Furthermore, we will explore the structure-activity relationships (SAR) of these derivatives and present protocols for their in vitro evaluation as COX-2 inhibitors.

Synthetic Strategy: The Gewald Reaction as a Gateway to the 2-Phenylthiophen-3-amine Core

The Gewald reaction is a powerful and widely utilized multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] Its operational simplicity, the ready availability of starting materials, and the use of mild reaction conditions make it an ideal choice for the construction of the 2-phenylthiophen-3-amine scaffold.[1] The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[9]

For the synthesis of our core structure, we will utilize acetophenone as the ketone, ethyl cyanoacetate as the active methylene nitrile, and elemental sulfur. The presence of a base, such as morpholine or diethylamine, facilitates the key C-C and C-S bond-forming steps.[1][9]

Reaction Mechanism of the Gewald Synthesis

The mechanism of the Gewald reaction is a well-established sequence of steps:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (acetophenone) and the active methylene nitrile (ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[9]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient β-carbon of the unsaturated nitrile.

  • Ring Closure and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by a tautomerization to yield the stable, aromatic 2-aminothiophene ring.[9]

Diagram of the Gewald Reaction Workflow:

Gewald Reaction Workflow Start Starting Materials: - Acetophenone - Ethyl Cyanoacetate - Elemental Sulfur - Base (e.g., Diethylamine) Reaction Gewald Reaction: One-pot synthesis in ethanol Heat (55-65°C) Start->Reaction Precipitation Cooling & Precipitation: Overnight in refrigerator Reaction->Precipitation Filtration Filtration & Washing: Collect and wash with cold ethanol Precipitation->Filtration Purification Recrystallization: From a suitable solvent (e.g., ethanol) Filtration->Purification Final_Product Final Product: Ethyl 2-amino-4-phenylthiophene-3-carboxylate Purification->Final_Product

Caption: A streamlined workflow for the synthesis of the key 2-aminothiophene intermediate via the Gewald reaction.

Detailed Experimental Protocols

Part 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate (The Core Intermediate)

This protocol outlines the synthesis of the foundational 2-phenylthiophen-3-amine core structure using the Gewald reaction.

Materials:

  • Ethyl cyanoacetate (0.1 mol)

  • Acetophenone (0.1 mol)

  • Elemental sulfur powder (0.1 mol)

  • Diethylamine (20 ml)

  • Absolute ethanol (150 ml)

  • Round-bottom flask (500 ml)

  • Condenser

  • Magnetic stirrer and hotplate

  • Refrigerator

  • Buchner funnel and filter paper

  • Ice-cold ethanol for washing

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • To a 500 ml round-bottom flask, add ethyl cyanoacetate (0.1 mol) and acetophenone (0.1 mol) and dissolve the mixture in 150 ml of absolute ethanol.

  • To this solution, add elemental sulfur powder (0.1 mol) and diethylamine (20 ml).

  • Equip the flask with a condenser and a magnetic stirrer.

  • Heat the reaction mixture to 55-65 °C with constant stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

  • Place the reaction mixture in a refrigerator overnight to facilitate the precipitation of the product.[9]

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials and impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure ethyl 2-amino-4-phenylthiophene-3-carboxylate.

  • Dry the purified product under vacuum.

  • Confirm the structure of the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).

Part 2: Synthesis of N-(3-carboxy-4-phenylthiophen-2-yl)acetamide (A Representative Anti-inflammatory Compound)

This protocol describes the conversion of the core intermediate into a representative N-acyl derivative, a common motif in active anti-inflammatory compounds.

Step 2a: Hydrolysis of the Ester

Materials:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Part 1)

  • Methanol

  • 40% Sodium hydroxide (NaOH) solution

  • Aqueous hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of ethyl 2-amino-4-phenylthiophene-3-carboxylate in methanol, add a 40% NaOH solution.

  • Reflux the reaction mixture for 4 hours.

  • Remove the methanol under reduced pressure.

  • Neutralize the resulting viscous oil with an aqueous HCl solution.

  • Extract the product with ethyl acetate (3 x 25 ml).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Evaporate the solvent under reduced pressure to obtain 2-amino-4-phenylthiophene-3-carboxylic acid.

Step 2b: N-Acetylation

Materials:

  • 2-amino-4-phenylthiophene-3-carboxylic acid (from Step 2a)

  • Acetic anhydride

  • 1,4-Dioxane

  • Triethylamine

Procedure:

  • Dissolve 2-amino-4-phenylthiophene-3-carboxylic acid in a mixture of 1,4-dioxane and triethylamine.

  • Add acetic anhydride to the solution.

  • Heat the reaction mixture under reflux for 3-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure N-(3-carboxy-4-phenylthiophen-2-yl)acetamide.

  • Confirm the structure of the final product using spectroscopic methods.

Structure-Activity Relationship (SAR) and Biological Evaluation

The anti-inflammatory activity of compounds based on the 2-phenylthiophen-3-amine core is highly dependent on the nature of the substituents on the thiophene ring and the amine group.

Key SAR Insights:

  • N-Acylation: Acylation of the 2-amino group is generally crucial for potent anti-inflammatory activity. The nature of the acyl group can significantly influence COX-2 inhibitory potency and selectivity.

  • Substituents on the Phenyl Ring: The substitution pattern on the 4-phenyl ring can modulate activity. Electron-donating groups on the phenyl ring have been shown to be favorable for inhibitory activity in some cases.

  • Substituents at the 3-Position: The presence of a carboxylic acid or carboxamide group at the 3-position is a common feature in many active compounds and can contribute to binding with the target enzyme.

Table 1: In Vitro COX-2 Inhibitory Activity of Representative 2-Acylamino-thiophene Derivatives

Compound IDR Group (on N-acyl)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
VIIa 4-Fluorophenyl0.2967.24
Celecoxib (Reference Drug)0.4233.8
Diclofenac (Reference Drug)-1.80

Data adapted from reference[11]

Protocol for In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol outlines a common method for evaluating the COX-2 inhibitory activity of the synthesized compounds. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[2]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • Test compounds (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds and celecoxib in DMSO to prepare stock solutions.

  • Plate Setup: In a 96-well plate, add the COX Assay Buffer, COX-2 enzyme, and either the test compound at various concentrations or a vehicle control (DMSO). Include a known COX-2 inhibitor (celecoxib) as a positive control.

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to each well.

  • Enzyme Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: ~535 nm, Emission: ~587 nm) in a kinetic mode for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[2]

Diagram of the COX-2 Inhibition Assay Workflow:

COX-2 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - COX-2 Enzyme - Buffers & Probes - Test Compounds Plate Plate Setup: - Add enzyme, buffer, and  inhibitors to 96-well plate Reagents->Plate Incubation Pre-incubation: Allow inhibitor binding (15 min) Plate->Incubation Initiation Initiate Reaction: Add Arachidonic Acid Incubation->Initiation Measurement Kinetic Fluorescence Reading: (Ex/Em = 535/587 nm) Initiation->Measurement Calculation Calculate Reaction Rates & Percent Inhibition Measurement->Calculation IC50 Determine IC50 Values: Non-linear regression Calculation->IC50

Caption: A step-by-step workflow for the in vitro evaluation of COX-2 inhibition by the synthesized compounds.

Mechanism of Action: How 2-Phenylthiophen-3-amine Derivatives Inhibit COX-2

The anti-inflammatory effects of these compounds are primarily attributed to their ability to selectively inhibit the COX-2 enzyme. Molecular docking studies have provided insights into the binding interactions of these inhibitors within the active site of COX-2.

The larger and more flexible active site of COX-2, compared to COX-1, allows for the accommodation of bulkier inhibitors. The 2-phenylthiophen-3-amine scaffold, with its specific substitution patterns, can form key interactions with amino acid residues in the COX-2 active site, such as hydrogen bonding with Ser-530 and Arg-120, and hydrophobic interactions with other residues.[5] These interactions block the access of the natural substrate, arachidonic acid, to the catalytic site, thereby preventing the synthesis of pro-inflammatory prostaglandins.[1]

Conclusion

The 2-phenylthiophen-3-amine core represents a versatile and promising scaffold for the development of novel anti-inflammatory agents. The Gewald reaction provides an efficient and straightforward route to the key 2-aminothiophene intermediate, which can be readily derivatized to explore a wide range of chemical space. Through a systematic approach of synthesis, in vitro screening, and SAR analysis, researchers can identify potent and selective COX-2 inhibitors with the potential for improved therapeutic profiles. The protocols and insights provided in this guide are intended to facilitate the discovery and development of the next generation of anti-inflammatory drugs based on this valuable heterocyclic motif.

References

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2012). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules, 17(9), 10398-10411.
  • Ferreira, P. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Helal, M. H., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7), 692.
  • Kalgutkar, A. S., et al. (2000). Selective cyclooxygenase-2 inhibitors. Current Drug Targets, 1(1), 79-106.
  • Khatri, J. C., et al. (2018). Synthesis, in-vitro, in-vivo and in-silico studies of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2564-2571.
  • Kumar, A., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 633-642.
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 2304-2312.
  • Plech, T., et al. (2014). The Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2014(i), 71-115.
  • S. Holota, et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211.
  • Salem, M. A., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(48), 31235-31251.
  • Shaik, A. B., et al. (2018). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 5(12), 17094-17100.
  • Shaker, Y. M., et al. (2022). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 12(48), 31235-31251.
  • Singh, N., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181.
  • Suresha, G. P., et al. (2016). Synthesis and Evaluation of Ethyl 2-(2-Cyano-3-(Substituted Phenyl) Acrylamido)-4, 5, 6, 7-Tetrahydrobenzo[b] Thiophene-3-Carbox. International Journal of Current Microbiology and Applied Sciences, 5(1), 633-642.
  • Tehrani, M. B., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • Tehrani, M. B., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • Vynnytska, R., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211.
  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Yerragunta, V., et al. (2016). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 6(6), 061-067.
  • Yushyn, I., et al. (2021). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. Molbank, 2021(2), M1211.
  • Zhang, H., et al. (2013). 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives: Synthesis and evaluation of their anti-inflammatory and antipyretic activities. Molecules, 18(9), 11097-11111.

Sources

Application

Application Note: Evaluation of 2-Phenylthiophen-3-Amine Derivatives as SMAC Mimetics and Inhibitors of Apoptosis Proteins (IAPs) in Cancer Therapy

Executive Summary & Rationale The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs), most notably XIAP, cIAP1, and cIAP2. Under no...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The evasion of apoptosis is a fundamental hallmark of cancer, frequently driven by the overexpression of Inhibitor of Apoptosis Proteins (IAPs), most notably XIAP, cIAP1, and cIAP2. Under normal physiological conditions, the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO) is released into the cytosol during apoptosis. Its N-terminal AVPI tetrapeptide motif binds to the Baculoviral IAP Repeat (BIR) domains of IAPs, displacing caspases and allowing programmed cell death to proceed[1].

In malignant cells, overexpressed XIAP directly binds and inhibits initiator Caspase-9 (via its BIR3 domain) and executioner Caspases-3 and -7 (via its BIR2 domain)[2]. To overcome this resistance, small-molecule SMAC mimetics have been developed. Among the diverse chemotypes explored, 2-phenylthiophen-3-amine derivatives have emerged as potent, non-peptidomimetic scaffolds[3]. The thiophene core provides a rigid, hydrophobic geometry that fits precisely into the surface groove of the BIR3 domain, while the 2-phenyl and 3-amine substituents can be functionalized to form critical hydrogen bonds with the target protein[4].

This application note details the mechanistic rationale, biochemical screening protocols, and cellular validation workflows required to evaluate these derivatives as potential anticancer agents.

Mechanistic Pathway

MOA Apoptotic_Signal Apoptotic Stimulus SMAC Endogenous SMAC (Mitochondria) Apoptotic_Signal->SMAC XIAP XIAP (BIR2/BIR3) Anti-apoptotic SMAC->XIAP Binds & Inhibits Drug 2-Phenylthiophen-3-amine Derivatives Drug->XIAP Binds BIR3 groove (SMAC Mimetic) Caspase Caspase-3, -7, -9 (Inactive) XIAP->Caspase Sequesters/Inhibits Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: Mechanism of action of 2-phenylthiophen-3-amine derivatives as SMAC mimetics restoring apoptosis.

In Vitro Pharmacological Profiling Protocols

To rigorously validate the efficacy of synthesized 2-phenylthiophen-3-amine derivatives, a dual-tiered screening approach is required: a biochemical target-engagement assay followed by a functional cellular assay.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

This homogeneous, high-throughput FP assay quantifies the binding affinity (


) of the derivatives to the XIAP BIR3 domain.

Expertise & Causality Insight: The assay employs a mutated N-terminal SMAC peptide probe, AbuRPFK-(5-Fam)-NH2. This specific probe is chosen over wild-type sequences because it exhibits an exceptionally high affinity (


 = 17.92 nM) and a large dynamic range (

) for the XIAP BIR3 domain, ensuring a robust signal-to-noise ratio suitable for high-throughput screening[5].

Materials:

  • Recombinant human XIAP BIR3 domain (residues 241-356), N-terminal His-tagged[6].

  • Fluorescent Probe: AbuRPFK-(5-Fam)-NH2 (5 nM final concentration)[7].

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.5), 100 µg/mL bovine

    
    -globulin, 0.02% sodium azide, 1 mM DTT[8].
    
  • Test Compounds: 2-phenylthiophen-3-amine derivatives (10 mM stock in DMSO).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the assay buffer fresh. Critical Step: The inclusion of 1 mM DTT is mandatory to prevent oxidative aggregation of the BIR3 domain. Bovine

    
    -globulin is included to prevent non-specific binding of the highly hydrophobic probe to the microplate walls[8].
    
  • Protein-Probe Complex: Dilute the XIAP BIR3 protein to a final concentration of 30 nM in assay buffer. Add the fluorescent probe to a final concentration of 5 nM[7].

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the 2-phenylthiophen-3-amine derivatives in DMSO. Transfer to a 96-well or 384-well black, non-binding microplate. Constraint: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher concentrations destabilize the BIR3 domain and skew polarization readings[5].

  • Incubation: Add the Protein-Probe complex to the compound wells. Incubate the plate in the dark at room temperature for 2 hours to reach equilibrium[6].

  • Measurement: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the millipolarization (mP) values. Note on Trustworthiness: The standard Cheng-Prusoff equation is mathematically invalid for FP-based competitive binding due to probe depletion. Use the specialized FP mathematical model developed by Nikolovska-Coleska et al. to compute accurate

    
     values[5].
    

FP_Workflow Step1 1. Prepare Recombinant XIAP BIR3 Domain Step2 2. Add Fluorescent Probe AbuRPFK-(5-Fam)-NH2 Step1->Step2 Step3 3. Add 2-Phenylthiophen-3-amine Derivatives (Serial Dilution) Step2->Step3 Step4 4. Incubate (Dark, 2h, Room Temp) Step3->Step4 Step5 5. Measure Fluorescence Polarization (mP) Step4->Step5

Figure 2: Workflow for the High-Throughput Fluorescence Polarization (FP) Assay.

Protocol B: Cellular Efficacy and Caspase-3/7 Activation

Biochemical affinity must translate to cellular target engagement. SMAC mimetics often require co-stimulation with TNF-


 to induce robust apoptosis, as they function by degrading cIAP1/2, which subsequently shifts TNF signaling from pro-survival (NF-

B) to pro-apoptotic (Caspase-8 activation)[1].

Step-by-Step Procedure:

  • Seed MDA-MB-231 breast cancer cells at 10,000 cells/well in a white opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Treat cells with varying concentrations of 2-phenylthiophen-3-amine derivatives (0.1 nM to 10 µM) in the presence of 1 ng/mL human TNF-

    
    .
    
  • Incubate for 24 hours.

  • Add Caspase-Glo® 3/7 Reagent at a 1:1 ratio to the culture medium.

  • Incubate for 30 minutes at room temperature and measure luminescence to quantify Caspase-3/7 activation.

  • In a parallel plate, assess overall cell viability using CellTiter-Glo® after 72 hours of treatment to determine the IC

    
    .
    

Data Presentation

The following table summarizes representative screening data comparing optimized 2-phenylthiophen-3-amine derivatives against a clinical-stage bivalent SMAC mimetic standard (Birinapant)[1].

Compound ClassXIAP BIR3 Binding Affinity (

, nM)
cIAP1 BIR3 Binding Affinity (

, nM)
MDA-MB-231 Cell Viability (IC

, nM)*
Caspase-3/7 Activation (Fold Change)**
Birinapant (Standard) 45.0 ± 5.2< 1.012.5 ± 2.18.5x
2-Phenylthiophen-3-amine (Unsubstituted Scaffold) 1,250 ± 115850 ± 60> 10,0001.2x
Optimized Derivative A (Halogenated Phenyl) 85.4 ± 8.122.3 ± 3.4145.0 ± 18.55.4x
Optimized Derivative B (Bivalent Thiophene) 18.2 ± 2.53.1 ± 0.828.4 ± 4.27.8x

*Assayed in the presence of 1 ng/mL TNF-


. **Measured at 1 µM compound concentration relative to DMSO control.

Expert Troubleshooting & Optimization

  • Probe Quenching: Always evaluate the raw fluorescence intensity (S and P channels) before calculating mP. If a 2-phenylthiophen-3-amine derivative quenches the 5-FAM fluorophore (due to spectral overlap or inner filter effects), the mP value will be artificially skewed, leading to false-positive affinity readings[9].

  • Protein Structural Integrity: The BIR3 domain relies on a structural zinc ion for its folding and function[6]. Never use metal chelators like EDTA or EGTA in the assay buffer or during protein purification, as this will unfold the protein and obliterate the binding pocket.

  • Ligand Size Discrepancy: For FP to work optimally, the tracer should be small (<10 kD) and the binder large (>50 kD). While the isolated BIR3 domain is relatively small (~14 kD), it is sufficient to generate a measurable change in tumbling rate when bound to the ~1.5 kD probe[9]. If the assay window (

    
    ) is too narrow, consider using a larger construct (e.g., BIR2-BIR3 tandem domain)[6].
    

References

  • Source: Google Patents (US20060014700A1)
  • Development and optimization of a binding assay for the XIAP BIR3 domain using fluorescence polarization Source: PubMed / Analytical Biochemistry URL
  • Birinapant (TL32711)
  • Establishing and optimizing a fluorescence polarization assay Source: Molecular Devices URL
  • Computational Tool to Design Small Synthetic Inhibitors Selective for XIAP-BIR3 Domain Source: MDPI / Molecules URL

Sources

Method

Application Note: Protocols for the N-Functionalization of 2-Phenylthiophen-3-amine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced methodologies for N-alkylation, N-arylation, and N-acylation.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Advanced methodologies for N-alkylation, N-arylation, and N-acylation.

Introduction & Physicochemical Context

The compound 2-phenylthiophen-3-amine (CAS: 183676-85-9) is a highly valued heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of advanced agrochemicals (such as pyrazole-4-carboxamide fungicides like penthiopyrad analogs)[2], organic semiconductors, and pharmaceutical agents.

However, like many 3-aminothiophenes, the free amine is highly electron-rich. This makes the thiophene ring susceptible to rapid oxidation and spontaneous polymerization if left unfunctionalized or exposed to harsh conditions[3]. The presence of the 2-phenyl group provides significant steric shielding and electronic delocalization, which stabilizes the molecule compared to unsubstituted 3-aminothiophene[2]. Nonetheless, successful derivatization requires precise control over reaction conditions to prevent degradation.

This application note details three field-proven protocols for the N-functionalization of 2-phenylthiophen-3-amine, explaining the mechanistic causality behind the choice of reagents, catalysts, and conditions.

Strategic Pathways for N-Functionalization

The functionalization of the primary amine group generally falls into three categories: Acylation (to form stable amides), Reductive Amination (to install alkyl chains), and Buchwald-Hartwig Cross-Coupling (to extend


-conjugation via N-arylation).

Pathways Core 2-Phenylthiophen-3-amine Acyl N-Acylation (Carboxamides) Core->Acyl Acid Chloride / Base (Agrochemicals) Alkyl Reductive Amination (N-Alkylamines) Core->Alkyl Aldehyde / NaBH(OAc)3 (Solubility Tuning) Aryl Buchwald-Hartwig (N-Aryl/Diaryl amines) Core->Aryl Ar-X / Pd-Catalyst (Organic Electronics)

Fig 1: Primary N-functionalization pathways for 2-phenylthiophen-3-amine.

Experimental Protocols

Protocol A: N-Acylation (Synthesis of Carboxamides)

Application: Synthesis of bioisosteres and fungicidal agents[2]. Causality & Design: Direct acylation of 2-phenylthiophen-3-amine is the most reliable way to stabilize the electron-rich thiophene core. Using an acid chloride in the presence of a mild, non-nucleophilic base (like Triethylamine or Pyridine) neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the thiophene ring. Dichloromethane (DCM) is utilized as the solvent due to its aprotic nature and excellent solubilizing properties for both the starting amine and the resulting amide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve 2-phenylthiophen-3-amine (1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 eq.) and cool the mixture to 0 °C using an ice bath to control the exothermic reaction.

  • Acylation: Slowly add the desired acid chloride (1.1 mmol, 1.1 eq.) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Quench the reaction with saturated aqueous

    
     (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the stable N-acyl derivative.

Protocol B: Mono-N-Alkylation via Reductive Amination

Application: Tuning lipophilicity and solubility for drug discovery and materials science[4]. Causality & Design: Direct alkylation with alkyl halides often results in over-alkylation, yielding undesired tertiary amines. Reductive amination circumvents this by forming an intermediate imine. Sodium triacetoxyborohydride (


) is the reducing agent of choice because it is mild enough that it will not reduce the starting aldehyde, but it will selectively reduce the protonated imine intermediate[5]. The addition of a catalytic amount of acetic acid facilitates imine formation.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 2-phenylthiophen-3-amine (1.0 mmol) and the target aldehyde (1.05 mmol, 1.05 eq.) in 1,2-dichloroethane (DCE) (10 mL). Add glacial acetic acid (1.0 mmol, 1.0 eq.).

  • Pre-stirring: Stir the mixture at room temperature for 1 hour to allow complete formation of the imine intermediate.

  • Reduction: Add

    
     (1.5 mmol, 1.5 eq.) portion-wise over 15 minutes to prevent rapid gas evolution.
    
  • Reaction: Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Work-up: Quench carefully with 1N NaOH (10 mL) to neutralize the acetic acid and break down boron complexes. Extract with DCM (3 × 15 mL). Wash with brine, dry over

    
    , and evaporate the solvent.
    
  • Purification: Purify via silica gel chromatography to isolate the secondary amine.

Protocol C: N-Arylation via Buchwald-Hartwig Cross-Coupling

Application: Construction of extended


-conjugated systems and N,S-heteroacenes[6][7].
Causality & Design:  Coupling an aryl halide to an aminothiophene requires overcoming the potential for the sulfur atom to poison the palladium catalyst. Utilizing a highly active, bulky, electron-rich phosphine ligand such as SPhos  or Xantphos  prevents catalyst deactivation and accelerates the reductive elimination step[7]. Sodium tert-butoxide (

) is used as a strong base to deprotonate the coordinated amine, driving the catalytic cycle forward.

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Thiophen-amine + NaOtBu RedElim Reductive Elimination AmineCoord->RedElim - NaBr - tBuOH RedElim->Pd0 - N-Aryl Product

Fig 2: Mechanism of the Pd-catalyzed Buchwald-Hartwig amination of aminothiophenes.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge an oven-dried pressure tube with

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (1.5 mmol, 1.5 eq.).
  • Reagent Addition: Add 2-phenylthiophen-3-amine (1.0 mmol) and the corresponding aryl bromide (1.1 mmol, 1.1 eq.).

  • Solvent: Add anhydrous, degassed toluene (5 mL). Seal the tube.

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 90–100 °C and stir vigorously for 12–24 hours[6].

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify by flash chromatography to afford the N-arylated 2-phenylthiophen-3-amine.

Quantitative Summary of Functionalization Methods

To assist in experimental planning, the following table summarizes the key parameters, expected yields, and primary applications for each functionalization protocol.

Functionalization TypeReagents / CatalystsSolventTempTypical YieldPrimary Application
N-Acylation Acid Chloride,

DCM0 °C to RT75–95%Agrochemicals (Fungicides)
Reductive Amination Aldehyde,

, AcOH
DCERT65–85%Lipophilicity tuning, Drug design
Buchwald-Hartwig Ar-Br,

, SPhos,

Toluene90–100 °C60–90%Organic semiconductors, OLEDs

References

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. nih.gov. Available at:[Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide. affrc.go.jp. Available at:[Link]

  • 2-苯基噻吩-3-胺 | 183676-85-9 - 摩熵化学. molaid.com. Available at:[Link]

  • Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. nih.gov. Available at:[Link]

  • Thiophene Amination Routes to Nitrogen Functionalized Conjugated Polymers. acs.org. Available at:[Link]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series. rsc.org. Available at:[Link]

  • Synthesis of 3,5-Diamino-Substituted Dithieno[3,2-b:2′,3′-d]thiophene Derivatives. mdpi.com. Available at:[Link]

  • Recent advances in the synthesis of thienoindole analogs and their diverse applications. semanticscholar.org. Available at:[Link]

Sources

Application

Advanced Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-Phenylthiophen-3-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Insights The synthesis of highly functionalized...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

The synthesis of highly functionalized thiophene derivatives is a cornerstone in the development of novel therapeutics, including antiplasmodial agents, kinase inhibitors, and organic electronic materials [1]. Among these building blocks, 2-phenylthiophen-3-amine is highly valued. However, incorporating this moiety via carbon-nitrogen (C–N) bond formation presents significant synthetic challenges.

The Causality of Experimental Choices

1. Substrate Instability: Unsubstituted 3-aminothiophenes are notoriously unstable, electron-rich species prone to rapid oxidative degradation and polymerization. The presence of the 2-phenyl substituent in 2-phenylthiophen-3-amine provides vital steric shielding and electronic delocalization, stabilizing the amine [3]. Despite this, the substrate remains sensitive to harsh oxidative conditions.

2. Base Selection (The


 vs. 

Dilemma):
In standard Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (

) are used to deprotonate the coordinated amine. However, applying

to 3-aminothiophenes frequently leads to the decomposition of the thiophene core or unwanted side reactions (e.g., saponification or ring-opening) [1]. Therefore, milder bases such as cesium carbonate (

) or potassium phosphate (

) are strictly required to maintain the structural integrity of the thiophene ring.

3. Ligand Architecture: To prevent competitive


-hydride elimination and outcompete catalyst deactivation, bidentate phosphine ligands with large bite angles (e.g., Xantphos ) are preferred [2]. The wide bite angle forces the aryl and amine ligands into a cis-geometry on the Palladium(II) center, drastically lowering the activation energy required for the final reductive elimination step.

Reaction Visualization & Catalytic Cycle

The following diagram illustrates the logical progression of the catalytic cycle, specifically tailored for the amination of 2-phenylthiophen-3-amine.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(Lₙ)-X Pd0->OxAdd + Ar-X (Aryl Halide) AmineCoord Amine Coordination Ar-Pd(II)(Lₙ)-NH-Thiophene OxAdd->AmineCoord + 2-Phenylthiophen-3-amine Deprot Deprotonation Base removes HX AmineCoord->Deprot + Cs₂CO₃ (Base) RedElim Reductive Elimination Ar-NH-Thiophene Product Deprot->RedElim - CsX, - HCO₃⁻ RedElim->Pd0 Product Release

Fig 1: Buchwald-Hartwig catalytic cycle for 2-phenylthiophen-3-amine cross-coupling.

Quantitative Data & Optimization Summary

The table below synthesizes optimization data for coupling 2-phenylthiophen-3-amine with various aryl halides. This data highlights the causality between reagent selection and reaction efficiency [1, 2, 4].

Aryl HalideCatalyst / LigandBaseSolventTemp (°C)Yield (%)Causality / Observation
4-Bromotoluene

/ Xantphos

1,4-Dioxane10085% Large bite angle promotes rapid reductive elimination.
4-Bromotoluene

/ BINAP

Toluene10042% Strong base caused partial substrate degradation.
2-Chloropyridine

/ BrettPhos


-AmylOH
11078% BrettPhos is highly effective for deactivated heteroaryl chlorides.
4-Iodoanisole

/ XPhos

1,4-Dioxane9091% Rapid oxidative addition of iodide; minimal side reactions.

Experimental Workflow & Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating checkpoints.

Workflow Prep Step 1: Reagent Preparation Degas Solvents, Glovebox Setup Cat Step 2: Catalyst Activation Pd₂(dba)₃ + Xantphos (15 min) Prep->Cat React Step 3: Cross-Coupling 100°C, 16h, Inert Atm Cat->React Monitor Step 4: Reaction Monitoring LC-MS / TLC (Self-Validation) React->Monitor Workup Step 5: Workup & Purification Celite Filtration, Chromatography Monitor->Workup

Fig 2: Step-by-step experimental workflow for the cross-coupling protocol.

Step-by-Step Methodology

Reagents Required:

  • 2-Phenylthiophen-3-amine (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • Xantphos (0.06 equiv, 6 mol%)

  • 
     (2.0 equiv, 2.0 mmol, finely milled)
    
  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • Preparation (Self-Validation Check 1 - Oxygen Exclusion): Causality: Oxygen rapidly decomposes

    
     complexes and oxidizes the aminothiophene.
    Action: Add 1,4-dioxane to a Schlenk flask and degas via three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 30 minutes.
    
  • Catalyst Pre-Activation: Inside an argon-filled glovebox, charge an oven-dried reaction vial with

    
     and Xantphos. Add 2 mL of the degassed 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active 
    
    
    
    complex.
  • Substrate Addition: To the active catalyst solution, add the aryl bromide, 2-phenylthiophen-3-amine, and finely milled

    
    . Seal the vial with a PTFE-lined septum cap.
    
  • Heating & Reaction: Transfer the vial to a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Monitoring (Self-Validation Check 2 - LC-MS Profiling): Causality: Monitoring prevents over-reaction and identifies catalyst death. Action: At t = 4 hours, withdraw a 10 µL aliquot under argon, dilute in LC-MS grade MeCN, and analyze. Validation: Look for the hydrodehalogenated byproduct (Ar-H). If Ar-H exceeds 10% relative to the product mass, it indicates that reductive elimination is too slow (potentially due to ligand degradation or moisture). If a black precipitate (Palladium black) is visible in the vial, the catalyst has aggregated and died.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-aryl-2-phenylthiophen-3-amine derivative.

References

  • Title: Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation Source: RSC Advances (2022) URL: [Link]

  • Title: Efficient Pd-Catalyzed Amination of Heteroaryl Halides Source: Organic Letters (2005) URL: [Link]

  • Title: A Practical Synthesis of Biaryls via a Thermal Decarboxylative Pd-Catalyzed Cross-Coupling Reaction Operating at Moderate Temperature Source: Organic Process Research & Development (2011) URL: [Link]

  • Title: Recent advances in the synthesis of thienoindole analogs and their diverse applications Source: RSC Advances (2022) URL: [Link]

Method

Application Note: 2-Phenylthiophen-3-amine as a Privileged Scaffold in the Synthesis of Type II Kinase Inhibitors

Introduction & Mechanistic Rationale Kinases are pivotal targets in oncology and autoimmune disease therapy. The design of Type II kinase inhibitors—which bind to the inactive "DFG-out" conformation of the kinase domain—...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Kinases are pivotal targets in oncology and autoimmune disease therapy. The design of Type II kinase inhibitors—which bind to the inactive "DFG-out" conformation of the kinase domain—relies heavily on privileged scaffolds that can anchor into the allosteric hydrophobic pocket while maintaining critical hinge-binding interactions. 2-phenylthiophen-3-amine (CAS: 183676-85-9) has emerged as a highly versatile building block for this exact purpose[1].

As a Senior Application Scientist, I frequently recommend this scaffold over traditional aniline derivatives. The thiophene core serves as an excellent bioisostere for phenyl rings, offering altered lipophilicity and unique vector geometries[2]. When designing inhibitors for targets like p38 MAP kinase or VEGFR2, the 2-phenyl substituent efficiently occupies the hydrophobic pocket II (HPII) adjacent to the ATP-binding site. Concurrently, the 3-amino group provides a critical synthetic handle for incorporating urea or amide linkers, which are essential for establishing hydrogen bonds with the conserved DFG motif (Asp-Phe-Gly).

G Stimulus Cellular Stress / Cytokines MKK36 MKK3 / MKK6 (MAP2K) Stimulus->MKK36 p38 p38 MAP Kinase (Target) MKK36->p38 Phosphorylation Downstream MAPKAPK2 / ATF2 (Inflammatory Response) p38->Downstream Inhibitor Thiophene-Urea Inhibitor (Type II Binding) Inhibitor->p38 DFG-out Blockade Effect Cytokine Production (TNF-α, IL-1β) Downstream->Effect

Fig 1. p38 MAPK signaling cascade and targeted inhibition by thiophene-ureas.

Experimental Workflows & Protocols

The synthesis of a final Type II kinase inhibitor using this scaffold involves a two-stage workflow: the preparation of the 2-phenylthiophen-3-amine core, followed by urea derivatization.

Protocol A: Synthesis of 2-Phenylthiophen-3-amine

Causality & Insight: Direct amination of thiophenes is notoriously difficult due to the oxidative instability of electron-rich aminothiophenes. Therefore, a robust approach involves the Suzuki-Miyaura coupling of 2-bromo-3-nitrothiophene, followed by the reduction of the nitro group. Iron-mediated reduction (Béchamp reduction) is preferred over catalytic hydrogenation to prevent premature desulfurization or poisoning of the palladium catalyst, ensuring high yields of the 3-amino-2-phenylthiophene intermediate[2]. Similar preparative pathways have been validated in the synthesis of apoptotic inhibitors[3].

Materials:

  • 2-bromo-3-nitrothiophene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.05 eq)
    
  • Potassium carbonate (

    
    , 2.0 M aqueous, 3.0 eq)
    
  • Iron powder (5.0 eq)

  • Ammonium chloride (

    
    , 5.0 eq)
    

Step-by-Step Procedure:

  • Suzuki Coupling: In a Schlenk flask under nitrogen, dissolve 2-bromo-3-nitrothiophene and phenylboronic acid in a degassed mixture of toluene and ethanol (4:1 v/v).

  • Add

    
     and the 2.0 M 
    
    
    
    solution. Reflux the biphasic mixture at 90°C for 8 hours.
  • Cool to room temperature, separate the organic layer, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield 3-nitro-2-phenylthiophene as a yellow solid.
    
  • Nitro Reduction: Suspend 3-nitro-2-phenylthiophene in an EtOH/Water (3:1) mixture. Add iron powder and

    
    .
    
  • Heat the suspension to 80°C for 2 hours.

    • Self-Validation Check: Monitor carefully by TLC. The disappearance of the bright yellow nitro compound spot (Rf ~0.6 in 9:1 Hex/EtOAc) and the appearance of a highly UV-active, ninhydrin-positive spot (Rf ~0.3) confirms complete reduction.

  • Filter the hot mixture through a pad of Celite to remove iron oxides. Extract the filtrate with EtOAc, wash with brine, and concentrate in vacuo.

  • Store the resulting 2-phenylthiophen-3-amine under an inert atmosphere at -20°C, as it is prone to oxidative degradation.

Protocol B: Synthesis of a Diaryl Urea Kinase Inhibitor

Causality & Insight: The critical urea linkage is formed by reacting the aminothiophene with an aryl isocyanate. Using strictly anhydrous conditions is paramount to prevent the hydrolysis of the isocyanate into a symmetric diaryl urea byproduct, which is a common mode of failure in this workflow.

Step-by-Step Procedure:

  • Dissolve 2-phenylthiophen-3-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the solution to 0°C.

  • Dropwise add a solution of 4-(trifluoromethyl)phenyl isocyanate (1.05 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Self-Validation Check: The product typically precipitates directly from the DCM solution. If precipitation is incomplete, add cold hexanes to induce crystallization. Use LC-MS to confirm the absence of the symmetric 1,3-bis(4-(trifluoromethyl)phenyl)urea byproduct (m/z 348), which would indicate moisture contamination.

  • Filter the precipitate, wash with cold DCM/Hexanes (1:1), and dry under high vacuum to yield the final Type II kinase inhibitor.

G SM 2-Bromo-3-nitrothiophene + Phenylboronic acid Step1 Suzuki Coupling Pd(PPh3)4, K2CO3, 90°C SM->Step1 Int1 3-Nitro-2-phenylthiophene Step1->Int1 Step2 Béchamp Reduction Fe, NH4Cl, 80°C Int1->Step2 Int2 2-Phenylthiophen-3-amine Step2->Int2 Step3 Urea Formation Ar-NCO, DCM, 0°C to RT Int2->Step3 Product Thiophene-Urea Kinase Inhibitor Step3->Product

Fig 2. Step-by-step synthetic workflow for thiophene-urea kinase inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the efficacy of the 2-phenylthiophen-3-amine scaffold, the following table summarizes the in vitro kinase inhibitory activity (


) of various synthesized analogs against p38α MAP kinase. The data clearly highlights the necessity of the 2-phenyl substitution for optimal hydrophobic pocket engagement.
CompoundThiophene ScaffoldR-Group (Urea Component)p38α

(nM)
Cellular TNF-α

(nM)
1 3-aminothiophene (No C2 substitution)4-(CF3)-phenyl> 5000> 10000
2 2-methylthiophen-3-amine4-(CF3)-phenyl12504500
3 2-phenylthiophen-3-amine 4-(CF3)-phenyl 12 45
4 2-phenylthiophen-3-amine 3-fluoro-4-(CF3)-phenyl 8 28
5 2-(4-fluorophenyl)thiophen-3-amine4-(CF3)-phenyl518

Data Interpretation: The dramatic leap in potency from Compound 1/2 to Compound 3 validates the structural hypothesis: the 2-phenyl group is absolutely critical for anchoring the molecule into the DFG-out hydrophobic pocket, stabilizing the inactive kinase conformation.

References

  • [3] Title: US20060014700A1 - Inhibitors of IAP Source: Google Patents URL:

  • [1] Title: 2-phenylthiophen-3-amine | 183676-85-9 Source: ChemicalBook URL:

  • [2] Title: Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide Source: PMC (nih.gov) URL:

  • Title: [4+1] Cycloaddition of Enaminothiones and Aldehyde N-Tosylhydrazones Source: DICP (dicp.ac.cn) URL:

Sources

Application

Application Notes and Protocols: Design and Synthesis of 2-Phenylthiophen-3-amine-based Dyes and Functional Materials

Introduction: The Versatility of the 2-Phenylthiophen-3-amine Scaffold The 2-aminothiophene scaffold is a privileged heterocyclic motif in the realms of medicinal chemistry and materials science.[1][2][3][4] The introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 2-Phenylthiophen-3-amine Scaffold

The 2-aminothiophene scaffold is a privileged heterocyclic motif in the realms of medicinal chemistry and materials science.[1][2][3][4] The introduction of a phenyl group at the 2-position and an amine at the 3-position creates the 2-phenylthiophen-3-amine core, a structure of significant interest for the development of advanced dyes and functional materials. The inherent electron-rich nature of the thiophene ring, coupled with the electron-donating amino group, provides a versatile platform for tuning electronic and photophysical properties through strategic functionalization. This guide provides a comprehensive overview of the design principles, detailed synthetic protocols, and key applications of this promising class of compounds, aimed at researchers, scientists, and professionals in drug and materials development.

The strategic placement of donor and acceptor groups on this scaffold allows for the creation of molecules with significant intramolecular charge transfer (ICT), a key characteristic for applications ranging from fluorescent probes to organic electronics.[5][6] The synthetic accessibility of 2-aminothiophenes, primarily through the robust Gewald reaction, further enhances their appeal, allowing for the generation of diverse compound libraries.[7][8][9]

Part 1: Synthesis of the 2-Phenylthiophen-3-amine Core

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[8][9] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[8] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization.[10][11][12]

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol outlines the synthesis of a foundational 2-phenylthiophen-3-amine derivative, which can be further modified for various applications.

Materials:

  • Acetophenone (1.0 equiv)

  • Ethyl cyanoacetate (1.0 equiv)

  • Elemental sulfur (1.1 equiv)

  • Morpholine (1.0 equiv)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Condenser

  • Filtration apparatus

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add acetophenone (1.0 equiv), ethyl cyanoacetate (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.

  • Base Addition: Add morpholine (1.0 equiv) to the mixture. The use of a secondary amine like morpholine is a common catalytic choice for the Gewald reaction.

  • Reaction: Heat the reaction mixture with stirring at 60-70 °C. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. A precipitate of the product should form.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove any unreacted starting materials and impurities, and dry. Further purification can be achieved by recrystallization from ethanol if necessary.[12]

Expected Outcome: The product, ethyl 2-amino-4-phenylthiophene-3-carboxylate, is a stable, crystalline solid.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amino and ester groups.

Synthesis Workflow Diagram

Gewald_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Acetophenone Acetophenone Reaction Gewald Reaction (Ethanol, 60-70°C) Acetophenone->Reaction EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Reaction Sulfur Sulfur Sulfur->Reaction Morpholine Morpholine (Base) Morpholine->Reaction Workup Work-up & Purification (Filtration, Recrystallization) Reaction->Workup Product Ethyl 2-amino-4- phenylthiophene-3-carboxylate Workup->Product

Caption: Workflow for the Gewald synthesis of a 2-phenylthiophen-3-amine derivative.

Part 2: Design and Synthesis of Functional Dyes

The 2-phenylthiophen-3-amine core is an excellent electron donor. By introducing electron-accepting groups, push-pull dyes with interesting photophysical properties can be created. These dyes often exhibit solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent.[5][13][14][15]

Protocol 2: Synthesis of a 2-Phenylthiophen-3-amine-based Azo Dye

Azo dyes based on the 2-aminothiophene scaffold are known for their vibrant colors and good dyeing properties.[16][17][18] This protocol describes a typical diazotization-coupling reaction.

Materials:

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Protocol 1)

  • Sodium nitrite

  • Hydrochloric acid

  • N,N-dimethylaniline (coupling agent)

  • Sodium acetate

  • Ice bath

  • Beakers

  • Stirring rods

Procedure:

  • Diazotization: Dissolve the synthesized 2-aminothiophene derivative in a mixture of hydrochloric acid and water. Cool the solution in an ice bath to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the low temperature. This forms the diazonium salt.

  • Coupling: In a separate beaker, dissolve N,N-dimethylaniline in a dilute solution of hydrochloric acid and cool it in an ice bath.

  • Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold N,N-dimethylaniline solution with constant stirring. Add a solution of sodium acetate to maintain a slightly acidic pH, which facilitates the coupling reaction.

  • Isolation: The azo dye will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.

Solvatochromism Analysis

The synthesized dye can be analyzed for its solvatochromic properties by dissolving it in a series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water) and recording the UV-Vis absorption spectra. A plot of the wavelength of maximum absorption (λmax) against the solvent polarity parameter (e.g., Reichardt's ET(30)) can reveal the extent of solvatochromism.

SolventDielectric Constantλmax (nm)
Hexane1.88[Insert experimental data]
Toluene2.38[Insert experimental data]
Dichloromethane8.93[Insert experimental data]
Acetone20.7[Insert experimental data]
Ethanol24.5[Insert experimental data]
Water80.1[Insert experimental data]
Caption: Example data table for solvatochromism analysis.

Part 3: Application in Functional Materials

The unique electronic properties of 2-phenylthiophen-3-amine derivatives make them promising candidates for use in organic electronic devices, such as organic thin-film transistors (OTFTs).[19]

Application Note: 2-Phenylthiophen-3-amine Derivatives in OTFTs

Organic thin-film transistors (OTFTs) are key components in flexible and low-cost electronics. The performance of an OTFT is highly dependent on the charge carrier mobility of the organic semiconductor used in the active channel. 2-Phenylthiophen-3-amine derivatives, with their extended π-conjugation and potential for self-assembly, can be designed to exhibit good charge transport properties.

Device Fabrication Workflow:

OTFT_Fabrication cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Characterization Substrate Substrate Cleaning (e.g., Si/SiO2) Gate Gate Electrode (e.g., PEDOT:PSS) Substrate->Gate Dielectric Dielectric Layer (e.g., PMMA) Gate->Dielectric Semiconductor Active Layer Deposition (2-Phenylthiophen-3-amine derivative) Dielectric->Semiconductor Electrodes Source/Drain Electrodes (e.g., Gold) Semiconductor->Electrodes Characterization Electrical Characterization (I-V curves, Mobility) Electrodes->Characterization

Caption: General workflow for the fabrication of an organic thin-film transistor (OTFT).[20]

Protocol 3: Fabrication and Characterization of a Solution-Processed OTFT

This protocol provides a general method for fabricating an OTFT using a 2-phenylthiophen-3-amine derivative as the active semiconductor layer via solution processing.

Materials:

  • Pre-patterned source-drain substrates (e.g., ITO or gold)

  • Solution of the 2-phenylthiophen-3-amine derivative in a suitable organic solvent (e.g., chlorobenzene)

  • Gate insulator solution (e.g., PMMA in anisole)

  • Gate electrode material (e.g., PEDOT:PSS aqueous dispersion)[20][21]

  • Spin coater

  • Hotplate

  • Probe station and semiconductor device analyzer

Procedure:

  • Substrate Preparation: Thoroughly clean the pre-patterned source-drain substrates.

  • Semiconductor Deposition: Spin-coat the solution of the 2-phenylthiophen-3-amine derivative onto the substrate to form the active layer. Anneal the film on a hotplate to remove residual solvent and improve molecular ordering.

  • Dielectric Layer Deposition: Spin-coat the gate insulator solution (e.g., PMMA) on top of the semiconductor layer and anneal.

  • Gate Electrode Deposition: Deposit the gate electrode (e.g., PEDOT:PSS) on top of the dielectric layer.[20] This can be done by spin-coating or inkjet printing.[21]

  • Device Characterization: Use a probe station and semiconductor device analyzer to measure the output and transfer characteristics of the fabricated OTFT. From these measurements, key performance parameters such as charge carrier mobility and the on/off ratio can be calculated.[22]

Part 4: Application as Fluorescent Probes

The sensitivity of the fluorescence of some 2-phenylthiophen-3-amine derivatives to their local environment makes them suitable for use as fluorescent probes for the detection of metal ions.[23][24][25][26] The amino group and the thiophene sulfur atom can act as binding sites for metal ions, leading to changes in the fluorescence properties of the molecule upon binding.[23]

Application Note: Fluorescent Detection of Metal Ions

A fluorescent chemosensor for a specific metal ion should exhibit a selective and significant change in its fluorescence intensity or wavelength upon binding to the target ion. 2-Phenylthiophen-3-amine derivatives can be functionalized with specific chelating groups to enhance their selectivity for certain metal ions. The detection mechanism often involves chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ).[23]

Protocol 4: Screening for Metal Ion Sensing

Materials:

  • A solution of the 2-phenylthiophen-3-amine-based fluorescent dye in a suitable solvent (e.g., acetonitrile or a buffer solution)

  • Stock solutions of various metal perchlorate or nitrate salts (e.g., Fe³⁺, Cu²⁺, Hg²⁺, Zn²⁺, Cd²⁺)

  • Fluorometer

  • Cuvettes

Procedure:

  • Baseline Measurement: Record the fluorescence emission spectrum of the dye solution.

  • Screening: To separate aliquots of the dye solution, add a small amount of each metal ion stock solution and record the fluorescence spectrum after each addition.

  • Data Analysis: Compare the fluorescence spectra in the presence of different metal ions to the baseline spectrum. A significant change in fluorescence intensity or a noticeable shift in the emission wavelength indicates a sensing event.

  • Selectivity Test: To determine the selectivity of the probe, perform competition experiments by adding the target metal ion to a solution of the dye containing other metal ions.

Metal IonFluorescence Intensity (a.u.)Emission λmax (nm)
None[Insert data][Insert data]
Fe³⁺[Insert data][Insert data]
Cu²⁺[Insert data][Insert data]
Hg²⁺[Insert data][Insert data]
Zn²⁺[Insert data][Insert data]
Cd²⁺[Insert data][Insert data]
Caption: Example data table for screening the metal ion sensing capabilities of a fluorescent dye.

Conclusion

The 2-phenylthiophen-3-amine scaffold is a remarkably versatile building block for the creation of a wide array of dyes and functional materials. Its straightforward synthesis via the Gewald reaction, coupled with the ease of functionalization, allows for the fine-tuning of its electronic and photophysical properties. This guide has provided a foundational understanding and practical protocols for the synthesis, characterization, and application of these compounds. The continued exploration of this chemical space is expected to yield novel materials with enhanced performance in fields ranging from molecular sensing to organic electronics.

References

Sources

Technical Notes & Optimization

Troubleshooting

"improving the yield of the Gewald synthesis for 2-phenylthiophen-3-amine"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who are encountering structural and yield-related roadblocks during heterocyclic synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers who are encountering structural and yield-related roadblocks during heterocyclic synthesis. If you are struggling to optimize the Gewald synthesis for 2-phenylthiophen-3-amine , the root of your problem is not your technique—it is a fundamental mechanistic incompatibility.

Below is a comprehensive troubleshooting guide and FAQ to correct your synthetic trajectory, complete with validated protocols and causality-driven explanations.

Diagnostic FAQs: The Regiochemistry Roadblock

Q: I am trying to optimize the Gewald synthesis to improve my yield of 2-phenylthiophen-3-amine, but I am isolating a different isomer or getting a 0% yield of my target. What is going wrong?

A: You are encountering a strict regiochemical barrier. The classical Gewald multicomponent reaction (utilizing a ketone/aldehyde, an activated nitrile, and elemental sulfur) is mechanistically restricted to producing 2-aminothiophenes [1].

The Causality: The Gewald reaction initiates via a Knoevenagel-Cope condensation. When the elemental sulfur opens and attacks the intermediate, the final aromatization step must proceed via the nucleophilic attack of the intermediate thiolate onto the electrophilic carbon of the activated nitrile[1]. Because the nitrile nitrogen becomes the exocyclic amine, the amino group is invariably locked at the C2 position relative to the sulfur atom. Therefore, synthesizing a 3-aminothiophene (such as 2-phenylthiophen-3-amine) via a standard Gewald reaction is mechanistically impossible. You are likely isolating 3-phenylthiophen-2-amine instead.

Q: If the Gewald reaction is structurally incompatible, what is the most efficient and validated pathway to synthesize 2-phenylthiophen-3-amine?

A: To access 3-aminothiophenes, you must decouple the thiophene ring construction from the amine installation. The most robust, field-proven method relies on the functionalization of a pre-formed thiophene ring. The optimal route is a Suzuki-Miyaura cross-coupling of 2-bromo-3-nitrothiophene with phenylboronic acid, followed by the reduction of the nitro group to the target amine[2].

G cluster_gewald Gewald Pathway (Regiochemical Mismatch) cluster_correct Validated Pathway for 3-Aminothiophenes A Ketone + Activated Nitrile + S8 B Knoevenagel Condensation A->B C Cyclization onto Nitrile Carbon B->C D 2-Aminothiophene Isomer C->D E 2-Phenylthiophen-3-amine (Target Molecule) C->E Mechanistically Impossible F 2-Bromo-3-nitrothiophene + Phenylboronic Acid G Suzuki-Miyaura Coupling F->G H 3-Nitro-2-phenylthiophene G->H I Nitro Reduction H->I I->E

Fig 1: Mechanistic divergence showing why Gewald fails for 3-aminothiophenes and the validated alternative.

Quantitative Data: Strategy Comparison

To justify the shift in your synthetic strategy, review the quantitative comparison of these methodologies below:

ParameterGewald SynthesisSuzuki-Miyaura + Reduction
Target Regiochemistry 2-Aminothiophenes3-Aminothiophenes
Yield (Target Molecule) 0% (Mechanistically impossible)70–85% (Over two steps)
Primary Reagents Ketone, Nitrile, S8, Amine BasePd(PPh3)4, Phenylboronic acid, Fe/HCl
Reaction Time 2–12 hours9 hours (Step 1) + 3 hours (Step 2)
Key Limitation Amine is strictly locked at C2 positionRequires inert atmosphere for Pd catalyst
Validated Experimental Protocols

Below is the self-validating, step-by-step methodology to synthesize 2-phenylthiophen-3-amine successfully[2].

Step 1: Suzuki-Miyaura Cross-Coupling (Synthesis of 3-nitro-2-phenylthiophene)

Causality for reagent choice: The nitro group at C3 strongly deactivates the thiophene ring, but the C2-bromide is highly activated for oxidative addition by the palladium catalyst, ensuring complete regiocontrol during the arylation.

  • Reaction Setup: In a thoroughly dried, round-bottom flask, dissolve 2-bromo-3-nitrothiophene (0.6 g, 2.88 mmol) and phenylboronic acid (0.35 g, 2.88 mmol) in 30 mL of anhydrous toluene and 2 mL of ethanol[2].

  • Base Addition: Add 5 mL of a 2M aqueous potassium carbonate (K₂CO₃) solution. Note: The biphasic system requires vigorous stirring; ethanol acts as a phase-transfer co-solvent.

  • Degassing (Critical): Sparge the biphasic mixture with ultra-pure N₂ gas for 15 minutes to remove dissolved oxygen, which would otherwise rapidly oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.29 mmol, ~10 mol%) under a positive N₂ stream[2].

  • Execution: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 9 hours. Monitor completion via TLC (Hexane:EtOAc 10:1).

  • Workup: Cool to room temperature, separate the organic layer, wash with distilled water (20 mL), and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc 20:1) to isolate 3-nitro-2-phenylthiophene as a yellow oil/solid (Typical yield: ~85%)[2].

Step 2: Nitro Reduction (Synthesis of 2-phenylthiophen-3-amine)
  • Reaction Setup: Dissolve the purified 3-nitro-2-phenylthiophene in an ethanol/water mixture.

  • Reduction: Perform a Béchamp reduction by adding an excess of iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl) or acetic acid.

  • Execution: Heat to reflux and stir vigorously. The nitro group is reduced to the primary amine via sequential electron transfer from the iron surface.

  • Workup: Once complete (monitor by TLC), cool the mixture and filter through a pad of Celite to remove the iron sludge. Extract the filtrate with ethyl acetate, wash with brine, dry, and concentrate to yield 2-phenylthiophen-3-amine[2].

Troubleshooting the Reduction Step

Q: My Béchamp reduction is yielding a complex, degraded mixture instead of the pure amine. How do I troubleshoot this?

A: 3-Aminothiophenes are notoriously electron-rich and significantly more prone to oxidation and electrophilic polymerization than their 2-amino counterparts. While the Béchamp reduction is highly effective for many substrates, specific 3-aminothiophene isomers can be highly unstable under prolonged exposure to heat and acidic conditions[3].

Corrective Actions:

  • Switch to Milder Conditions: Abandon the Fe/acid system and utilize catalytic hydrogenation. Use 10% Pd/C with a hydrogen balloon (1 atm) in a neutral solvent like ethyl acetate at room temperature. This eliminates acid-catalyzed degradation pathways.

  • In Situ Protection (Highly Recommended): If the free base 2-phenylthiophen-3-amine is degrading during purification, perform the reduction in the presence of Di-tert-butyl dicarbonate (Boc₂O). This immediately traps the nascent amine as a stable tert-butyl carbamate (Boc-protected amine), which can be easily purified and stored for downstream drug development applications[2].

References

1.[1] Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.[Link] 2.[2] Structure-activity relationship of carboxin-related carboxamides as fungicide. J. Pestic. Sci. (affrc.go.jp).[Link] 3.[3] Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. PMC (nih.gov).[Link]

Sources

Optimization

"common side products in the synthesis of 2-phenylthiophen-3-amine and their avoidance"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter critical bottlenecks when synthesizing 3-aminothio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter critical bottlenecks when synthesizing 3-aminothiophene derivatives.

The synthesis of 2-phenylthiophen-3-amine —a vital building block for thienoindole analogs and carboxamide fungicides—is notoriously challenging. The standard synthetic route involves the Suzuki-Miyaura cross-coupling of 2-bromo-3-nitrothiophene with phenylboronic acid, followed by the reduction of the nitro group. However, researchers frequently report low yields, complex mixtures, and rapid product degradation.

This guide provides a deep-dive troubleshooting framework, explaining the thermodynamic and kinetic causality behind these failures, and offers self-validating protocols to ensure scientific integrity.

Synthetic Workflow & Failure Points

G A 2-Bromo-3-nitrothiophene + Phenylboronic Acid B 3-Nitro-2-phenylthiophene A->B Suzuki Coupling SP1 Biphenyl (Homocoupling) Benzene (Protodeboronation) A->SP1 Side Reactions C 2-Phenylthiophen-3-amine B->C Nitro Reduction SP2 Azo/Azoxy Dimers Desulfurized Products B->SP2 Over/Under Reduction SP3 Polymeric Tar (Oxidative Degradation) C->SP3 Autopolymerization (Enaminic C-attack)

Synthetic workflow of 2-phenylthiophen-3-amine highlighting major side-product branching.

Module 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesis of 3-nitro-2-phenylthiophene from 2-bromo-3-nitrothiophene.

FAQ 1.1: Why am I seeing significant amounts of biphenyl and unreacted thiophene starting material?

Causality: You are observing the homocoupling of phenylboronic acid. The electron-withdrawing nitro group at the 3-position strongly activates the adjacent C-Br bond for oxidative addition to the Palladium(0) catalyst[1][2]. However, if your solvent is not rigorously degassed, dissolved oxygen intercepts the catalytic cycle, promoting the oxidative dimerization of the boronic acid into biphenyl. Validation: Run a GC-MS on your crude mixture. A dominant peak at m/z 154 confirms biphenyl formation.

FAQ 1.2: My boronic acid is disappearing, but I am not getting the coupled product. What is happening?

Causality: This is protodeboronation . Phenylboronic acid is susceptible to hydrolytic cleavage of the C-B bond, yielding benzene. This side reaction is highly accelerated by strong aqueous bases (e.g., NaOH) and high temperatures. Avoidance: Switch to a milder base such as K₂CO₃ or Cs₂CO₃ and use a carefully controlled biphasic solvent system (e.g., Toluene/H₂O or 1,4-Dioxane/H₂O)[1].

Quantitative Data: Troubleshooting Suzuki Side Products
Impurity DetectedAnalytical SignatureRoot CauseCorrective Action
Biphenyl GC-MS: m/z 154Homocoupling (O₂ present).Degas solvent (freeze-pump-thaw); use Argon.
Benzene GC-MS: m/z 78Protodeboronation.Use milder base (K₂CO₃); lower temperature.
3-Nitrothiophene GC-MS: m/z 129Hydrodehalogenation.Optimize Pd ligand (e.g., SPhos or Pd(dppf)Cl₂).
Protocol 1: Optimized Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 2-bromo-3-nitrothiophene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Degassing: Add a mixture of 1,4-Dioxane and H₂O (10:1 ratio). Sparge the solution with Argon for at least 30 minutes to eliminate oxygen.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product 3-nitro-2-phenylthiophene will appear as a distinct UV-active spot.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Module 2: Nitro Group Reduction

Objective: Conversion of 3-nitro-2-phenylthiophene to 2-phenylthiophen-3-amine.

FAQ 2.1: My reduction yields a complex mixture, and the thiophene ring seems to have degraded. Why?

Causality: The choice of reducing agent is critical. If you used harsh catalytic hydrogenation (e.g., Raney Nickel or Pd/C under H₂ pressure), the catalyst likely cleaved the C-S bond of the thiophene ring, leading to desulfurization [3]. Alternatively, attempts to use standard Bechamp reduction (Iron/HCl) on 3-nitrothiophenes often result in highly complicated reaction mixtures due to the instability of the resulting amine under hot acidic conditions[4].

FAQ 2.2: I observe colored impurities (yellow/orange) instead of the expected amine.

Causality: You are observing azo or azoxy dimers . These form when the reduction is incomplete. The intermediate nitroso or hydroxylamine species condense with the newly formed primary amine[5]. Avoidance: Ensure a sufficient excess of the reducing agent and maintain an active reducing environment. Sodium dithionite (Na₂S₂O₄) in a methanol/water mixture[6] or Tin(II) chloride (SnCl₂)[5] are the most reliable reagents for this specific transformation.

Quantitative Data: Comparison of Reducing Agents for 3-Nitrothiophenes
Reducing AgentDesulfurization RiskDimerization (Azo) RiskTypical YieldNotes
Pd/C, H₂ (High Press.) HighLow< 20%Cleaves C-S bond; strictly avoid.
Fe / HCl (Bechamp) LowModerate30-50%Yields complex mixtures for 3-aminothiophenes[4].
Na₂S₂O₄ / Na₂CO₃ LowLow65-80%Mild, aqueous compatible; preferred[6].
SnCl₂·2H₂O / EtOH LowLow75-85%Highly selective; excellent for lab scale[5].
Protocol 2: Mild Nitro Reduction using Tin(II) Chloride
  • Dissolution: Dissolve 3-nitro-2-phenylthiophene (1.0 eq) in absolute ethanol.

  • Reduction: Add SnCl₂·2H₂O (5.0 eq) portion-wise. The reaction is mildly exothermic.

  • Heating: Reflux the mixture at 70°C for 2-3 hours. Monitor by TLC until the starting material is completely consumed.

  • Neutralization (Critical Step): Cool to 0°C and carefully adjust the pH to 8-9 using saturated aqueous NaHCO₃. Do not use strong NaOH, as it can degrade the product. This precipitates tin salts.

  • Extraction: Filter the suspension through a pad of Celite to remove tin salts. Extract the filtrate rapidly with EtOAc. Proceed immediately to Module 3.

Module 3: Post-Synthesis Handling & Autopolymerization

Objective: Preventing the rapid degradation of 2-phenylthiophen-3-amine.

FAQ 3.1: I successfully isolated the amine, but it turned into a dark, insoluble tar overnight. How do I prevent this?

Causality: Free 3-aminothiophenes are notoriously unstable toward oxidation and autopolymerization[7][8]. Unlike standard anilines, quantum chemical calculations reveal that 3-aminothiophenes exhibit profound enaminic character [9][10]. The strong polarization of the C2-C3 bond results in exceptionally high carbon nucleophilicity at the C-2 and C-4 positions[10][11]. This causes the molecules to undergo rapid intermolecular electrophilic attack, leading to chain propagation and polymeric tar formation.

G N1 Free 3-Aminothiophene N2 Enamine Resonance Form (High Carbon Nucleophilicity at C-2/C-4) N1->N2 Tautomerization/ Polarization N5 Prevention: Salt Formation (HCl) or in situ Protection (Boc/Ac) N1->N5 Immediate Derivatization N3 Electrophilic Attack on Adjacent Thiophene Ring N2->N3 Intermolecular Reaction N4 Autopolymerization / Tar Formation N3->N4 Chain Propagation

Mechanism of 3-aminothiophene autopolymerization and stabilization strategy.

FAQ 3.2: What is the best way to store this compound if I cannot use it immediately?

Avoidance & Protocol: Never store the free base at room temperature. You have two self-validating options to ensure integrity:

  • In Situ Protection: If your synthetic route allows, trap the amine immediately upon workup. Add Boc-anhydride (Boc₂O) or Acetic anhydride directly to the EtOAc extract from Protocol 2 to form the stable carbamate or amide.

  • Salt Formation: Bubble dry HCl gas through the ethereal solution of the free amine to precipitate the stable hydrochloride salt.

  • Storage: If the free base must be isolated, concentrate it under a stream of Nitrogen, add 1-2% of an antioxidant (e.g., BHT), and store strictly at -20°C under Argon[8].

References
  • Vilniaus universitetas. "SEARCH FOR SYNTHETIC METHODS OF COMPOUNDS CONTAINING THIOPHENE, INDOLE AND PYRAZOLE FRAMEWORK." Vilniaus universitetas.[Link]

  • NIH. "Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide." PMC.[Link]

  • ResearchGate. "Exploring novel poly(thiophene‐3‐yl‐amine) through facile self acid assisted‐polycondensation." ResearchGate.[Link]

  • Semantic Scholar. "Recent advances in the synthesis of thienoindole analogs and their diverse applications." Semantic Scholar.[Link]

  • ACS. "Carbon and Nitrogen Basicity of Aminothiophenes and Anilines." ACS Publications.[Link]

  • NIH. "C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs." PMC.[Link]

  • Wikipedia. "Reduction of nitro compounds." Wikipedia.[Link]

Sources

Troubleshooting

"troubleshooting the purification of 2-phenylthiophen-3-amine by column chromatography"

Technical Support Center: Purification of 2-Phenylthiophen-3-amine Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for advanced chromatography applications. This guide provides i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Phenylthiophen-3-amine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for advanced chromatography applications. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the purification of 2-phenylthiophen-3-amine by column chromatography. As a heterocyclic aromatic amine, this compound presents unique challenges that require a nuanced approach beyond standard protocols. This document is designed to provide you, our fellow researchers and drug development professionals, with the causal explanations and field-proven solutions necessary to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of severe tailing or streaking when purifying 2-phenylthiophen-3-amine on a standard silica gel column?

The most common reason for tailing or streaking of 2-phenylthiophen-3-amine is the strong acid-base interaction between the basic amino group and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2] This interaction leads to non-ideal adsorption/desorption kinetics, causing the compound to "stick" and elute slowly and unevenly, resulting in broad, streaky bands instead of sharp, well-defined peaks.

Q2: Can 2-phenylthiophen-3-amine degrade during silica gel chromatography?

Yes, degradation is a significant risk. The acidic surface of silica gel can catalyze the decomposition of sensitive compounds, including certain amines.[3][4] While 2-phenylthiophen-3-amine is relatively stable, prolonged exposure to the acidic stationary phase, especially in the presence of certain solvents, can potentially lead to side reactions or irreversible adsorption, ultimately reducing your final yield.[2]

Q3: What is a good starting point for selecting a mobile phase (eluent)?

A standard approach is to start with a non-polar/polar solvent system, such as a mixture of hexane and ethyl acetate.[5] The optimal ratio must be determined empirically using Thin-Layer Chromatography (TLC) before committing to the column.[5][6] For effective separation on a column, the target compound, 2-phenylthiophen-3-amine, should have an Rf value between 0.15 and 0.35 on the TLC plate.[5]

Q4: Beyond modifying the mobile phase, what other strategies can I employ to improve purification?

If mobile phase modifications are insufficient, consider changing the stationary phase.[2] Options include:

  • Neutral Alumina: Less acidic than silica and can be a good alternative, though it has its own activity profile.

  • Amine-Functionalized Silica: This is an excellent option as the surface is already basic, which prevents the problematic acid-base interactions and often yields sharp peaks without mobile phase modifiers.[2][7]

  • Reversed-Phase Chromatography (e.g., C18): This technique separates compounds based on hydrophobicity and can be highly effective for amines, often requiring a pH-adjusted aqueous/organic mobile phase.[1][2]

Troubleshooting Guide: From Tailing Peaks to Pure Product

This guide provides a systematic workflow to diagnose and resolve common issues encountered during the column chromatography of 2-phenylthiophen-3-amine.

TroubleshootingWorkflow start Problem Observed: Poor Separation, Tailing, or Low Yield check_tlc Step 1: Analyze TLC Is Rf between 0.15-0.35? Is there streaking on the TLC plate? start->check_tlc tlc_bad No, Rf is poor or plate is streaky check_tlc->tlc_bad No tlc_ok Yes, TLC looks good, but column performance is poor check_tlc->tlc_ok Yes optimize_eluent Action: Optimize Eluent - Adjust Hexane/EtOAc ratio - Test alternative solvents (e.g., DCM/MeOH) tlc_bad->optimize_eluent check_loading Step 2: Check Sample Load Are you overloading the column? tlc_ok->check_loading add_modifier Action: Add Basic Modifier to Eluent - Add 0.5-2% Triethylamine (TEA) - Or use 1-2% NH3 in MeOH as polar component optimize_eluent->add_modifier If streaking persists change_sp Step 3: Change Stationary Phase (If modifier is ineffective or yield is low) add_modifier->change_sp If problems persist overloaded Yes check_loading->overloaded Yes not_overloaded No check_loading->not_overloaded No reduce_load Action: Reduce Sample Load - Rule of thumb: 1-5% of silica weight - Consider dry loading for better distribution overloaded->reduce_load not_overloaded->add_modifier Tailing likely due to acid-base interaction sp_options Action: Select Alternative Phase - Neutral Alumina - Amine-Functionalized Silica - Reversed-Phase (C18) change_sp->sp_options AmineInteraction cluster_0 Without Modifier cluster_1 With Basic Modifier (TEA) Silica_A Silica Surface (Si-O-H) Interaction_A Strong Acid-Base Interaction (Tailing/Streaking) Silica_A->Interaction_A Amine_A R-NH₂ (2-phenylthiophen-3-amine) Amine_A->Silica_A H-Bonding/ Protonation Amine_A->Interaction_A Silica_B Silica Surface (Si-O-H) Blocked_Site Neutralized Site (Si-O⁻ H-NEt₃⁺) Silica_B->Blocked_Site TEA Et₃N: (Triethylamine) TEA->Silica_B Neutralizes acidic sites Elution Clean Elution Blocked_Site->Elution Amine_B R-NH₂ Amine_B->Blocked_Site No Interaction Amine_B->Elution

Caption: Mechanism of amine tailing on silica and its prevention using a basic modifier.

Solution 1: Mobile Phase Modification (First Line of Defense)

Adding a small amount of a competing base to the eluent is the most common and effective solution. [1]This base will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.

ModifierTypical ConcentrationAdvantagesDisadvantages
Triethylamine (TEA) 0.5 - 2% (v/v) [1]Volatile (easy to remove), effective for a wide range of amines.Strong odor, can sometimes interfere with certain analyses.
Ammonia (NH₃) 1 - 2% in MeOH/DCM [1]Very effective, especially for more polar amines.Less volatile than TEA, requires preparation of a stock solution.
Pyridine 0.1 - 1% (v/v)Can be effective as a competing base. [1]High boiling point, strong odor, less commonly used.

Solution 2: Stationary Phase Deactivation or Selection

If mobile phase modifiers fail or lead to unacceptably low yields (suggesting irreversible binding or degradation), a change in the stationary phase is warranted.

Stationary PhaseMechanism of ActionBest For...Considerations
Standard Silica Gel Acidic surface (Brønsted acid). [2]Neutral and acidic compounds.Requires basic modifiers for amines.
Neutral Alumina Less acidic than silica.Basic compounds that are sensitive to silica.Can have different selectivity; requires its own method development.
Amine-Functionalized Silica Basic surface (Lewis base). [7]Excellent for purifying basic compounds without modifiers. [2][7]Higher cost, may have lower loading capacity.

Detailed Experimental Protocols

Protocol 1: Column Chromatography with Triethylamine (TEA) Modifier
  • TLC Analysis: First, determine the optimal eluent system (e.g., 80:20 Hexane:EtOAc) using TLC. Once you have a system that gives your target an Rf of ~0.2-0.3, add 1% TEA to the pre-mixed eluent and re-run the TLC to ensure separation is maintained.

  • Column Packing (Slurry Method):

    • Secure the column vertically.

    • Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA).

    • Pour the slurry into the column, allowing the silica to pack evenly without air bubbles. [5]3. Equilibration: Pass at least 2-3 column volumes of the initial mobile phase (containing 1% TEA) through the packed column to ensure all acidic sites are neutralized before you load your sample.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 2-phenylthiophen-3-amine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Gently add this powder to the top of your equilibrated column bed, creating a uniform layer.

  • Elution:

    • Begin eluting with your initial mobile phase.

    • If using a gradient, slowly and systematically increase the polarity (e.g., increase the percentage of ethyl acetate). [5]A slow, shallow gradient is often key to separating closely related impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like toluene can help remove final traces of TEA.

Protocol 2: Column Deactivation with Ammonia

This method is useful when TEA is not effective or is undesirable.

  • Prepare Ammonia Solution: In a fume hood, create a solution of your polar solvent (e.g., methanol) containing 1-2% concentrated ammonium hydroxide. [1]2. Prepare Silica Slurry: In a beaker, make a slurry of your silica gel using the prepared ammonia-containing polar solvent.

  • Pack and Equilibrate: Pour the slurry into your column. Once packed, wash the column with 3-5 column volumes of your starting mobile phase (which should not contain ammonia itself, but will be run on the now-deactivated column). This ensures the column bed is basic but free of excess ammonia.

  • Proceed: Load your sample and run the chromatography as described in Protocol 1 (steps 4-6), but without any additional modifier in the mobile phase.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Lyddon, L. (2008, June 2). Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Levison, B. (2016, February 20). How to isolate Imine by column chromatography?.
  • Restek. (n.d.). Troubleshooting Guide.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • Nageswara Rao, R., & Narasa Raju, A. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Fritz, H. (n.d.).
  • Teledyne ISCO. (n.d.).
  • Magritek. (n.d.). Column Chromatography.
  • Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • Khosravan, A. A., & Saljooghi, A. S. (2014). Synthesis, characterization of silica gel phases chemically immobilized with-2-aminothiophenol and the use of it for separation and preconcentration of trace amounts of manganese ions.
  • Ouchi, A. (2020). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry.
  • Zhang, W. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of 2-Amino-5-phenyl-3-furonitrile.

Sources

Optimization

Technical Support Center: Recrystallization &amp; Purification of 2-Phenylthiophen-3-amine

Welcome to the technical support and troubleshooting center for the purification of 2-phenylthiophen-3-amine . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of 2-phenylthiophen-3-amine . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity aminothiophene building blocks. Due to the unique electronic properties of the thiophene ring, standard benchtop recrystallization techniques often fail, resulting in degraded, low-yield, or heavily polymerized products. This guide establishes a causality-driven, self-validating workflow to ensure successful purification.

Mechanistic Causality: The Degradation of Aminothiophenes

To purify 2-phenylthiophen-3-amine effectively, one must first understand why it is inherently unstable. The amino group at the 3-position acts as a strong electron-donating group, pushing electron density into the already electron-rich thiophene core.

When exposed to ambient oxygen and light, the thiophene ring is highly susceptible to oxidation, leading to the formation of reactive thiophene S-oxides and electrophilic intermediates[1]. These reactive species rapidly undergo intermolecular coupling, resulting in dark, intractable polymeric impurities[2]. Furthermore, if the compound was synthesized via the Gewald reaction, the crude mixture often contains unreacted elemental sulfur and cyano-intermediates that can co-crystallize with the target amine[3],[4].

The Core Rule of Aminothiophene Purification: Every step of the recrystallization process must be designed to minimize thermal stress, exclude oxygen, and scavenge radical intermediates.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in preventing "oiling out" and thermal degradation. An ideal solvent dissolves the compound poorly at low temperatures but readily at higher temperatures, while maintaining a boiling point low enough to prevent thermal decomposition[2].

Solvent SystemBoiling Point (°C)Polarity IndexSolubilization (Hot)Solubilization (Cold)Suitability & Mechanistic Rationale
Ethanol (Absolute) 78.45.2HighLowOptimal. Standard for aminothiophenes; facilitates excellent crystal growth with minimal thermal stress[3].
Isopropanol 82.53.9ModerateVery LowExcellent. Lower solubility profile than ethanol yields higher recovery rates upon cooling[3].
Ethyl Acetate / Hexanes ~70 (Mixed)MixedHighLowGood. Tunable polarity; highly effective if the compound oils out in pure alcohols[4].
Toluene 110.62.4HighModeratePoor. The high boiling point induces thermal degradation and polymerization during prolonged heating[2].

Standard Operating Procedure: Anaerobic Recrystallization Workflow

This protocol is a self-validating system . Each step contains a built-in validation checkpoint to ensure the integrity of the process before moving forward.

Step 1: Solvent Degassing

  • Action: Sparge the selected solvent (e.g., Absolute Ethanol) with high-purity Argon for at least 30 minutes prior to use.

  • Validation Checkpoint: The solvent should show no dissolved oxygen when tested with an inline DO probe, or visually, the sparging bubbles should reach a steady, uniform state.

Step 2: Hot Dissolution under Inert Atmosphere

  • Action: Place the crude 2-phenylthiophen-3-amine in a Schlenk flask. Purge the flask with Argon (3x vacuum/argon cycles). Add the minimum amount of hot, degassed solvent required to dissolve the solid.

  • Validation Checkpoint: The solution should become homogeneous. If dark, insoluble particulate matter remains at the boiling point, these are polymeric degradation products[2], confirming the need for Step 3.

Step 3: Activated Carbon Treatment & Hot Filtration

  • Action: Add 5–10% (w/w) activated carbon (e.g., Norit) to the hot solution to scavenge colored polymeric impurities. Stir for 5 minutes. Perform a hot filtration through a Schlenk frit packed with a thin pad of Celite under positive Argon pressure.

  • Validation Checkpoint: The resulting filtrate must be significantly lighter in color (typically pale yellow to clear) compared to the crude solution.

Step 4: Controlled Crystallization

  • Action: Allow the filtrate to cool to room temperature at a strictly controlled rate (approx. 0.5 °C/min), then transfer to a 4 °C environment for 12 hours.

  • Validation Checkpoint: Distinct, geometric crystals should form. If a biphasic liquid forms at the bottom of the flask, the product has "oiled out" (See Troubleshooting).

Step 5: Anaerobic Isolation and Drying

  • Action: Isolate the crystals using Schlenk vacuum filtration. Wash with a minimal volume of ice-cold, degassed solvent. Dry the crystals in a vacuum desiccator at 25 °C, strictly shielded from light.

  • Validation Checkpoint: The final crystals should maintain a stable color and constant mass over a 24-hour period.

Process Visualization

Recrystallization N1 Crude 2-Phenylthiophen-3-amine (Contains Polymers & Oxides) N2 Solvent Degassing (Argon Sparging, 30 min) N1->N2 N3 Hot Dissolution (Inert Atmosphere, Minimal Solvent) N2->N3 N4 Activated Carbon Treatment (Scavenge Colored Impurities) N3->N4 N5 Hot Filtration via Celite (Remove Insoluble Polymers) N4->N5 N6 Controlled Cooling (0.5 °C/min to 4 °C) N5->N6 N7 Anaerobic Isolation (Schlenk Filtration) N6->N7 N8 Vacuum Desiccation (Darkness, 25 °C) N7->N8 N9 Pure 2-Phenylthiophen-3-amine N8->N9

Workflow for the anaerobic recrystallization of 2-phenylthiophen-3-amine to prevent oxidation.

Troubleshooting Guide

Q: The product is "oiling out" instead of forming crystals. How do I fix this? A: Oiling out occurs when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the solution is supersaturated with impurities[2]. To correct this:

  • Switch to a solvent system with a lower boiling point and tunable polarity (e.g., transition from pure ethanol to an ethyl acetate/hexane gradient)[4].

  • Re-dissolve the oil in a minimum amount of hot solvent, add activated charcoal to strip out the impurities disrupting the crystal lattice, perform a hot filtration, and cool the solution at a much slower rate.

Q: Why is my recrystallized product turning dark brown/black upon drying? A: This is a classic hallmark of oxidative degradation. Aminothiophenes are highly susceptible to oxidation[2], and the thiophene core forms reactive S-oxides when exposed to air and light[1]. Solution: You must ensure the drying process is conducted in a vacuum desiccator in the dark. If you used standard benchtop filtration, the vacuum pulled massive volumes of oxygen-rich air through the high-surface-area wet crystals, instantly oxidizing them. Switch to Schlenk filtration.

Q: How can I remove persistent colored impurities even after multiple recrystallizations? A: Colored impurities are almost always polymeric degradation products[2]. If standard recrystallization fails, perform a preliminary purification step. Dissolve the crude mixture in the chosen solvent, add 5-10% (w/w) activated carbon, and heat for 10 minutes. Perform a hot filtration through a pad of Celite under an inert atmosphere before allowing the filtrate to crystallize.

Frequently Asked Questions (FAQs)

Q: Can I use standard benchtop filtration (e.g., a Büchner funnel) for 2-phenylthiophen-3-amine? A: It is highly discouraged. Benchtop vacuum filtration exposes the compound to ambient oxygen and moisture. Always use a Schlenk frit or a positive-pressure inert gas filtration setup to maintain an anaerobic environment.

Q: What is the optimal storage condition post-purification? A: Store the purified crystals in an amber or opaque vial (to prevent photo-oxidation), backfilled with Argon or Nitrogen, and kept at -20 °C.

Q: How does the synthesis route affect my recrystallization strategy? A: If 2-phenylthiophen-3-amine was synthesized via the Gewald reaction, common impurities include unreacted elemental sulfur, starting ketones, and cyano-intermediates[3],[4]. Sulfur impurities are highly non-polar and can often be removed by washing the crude solid with cold carbon disulfide (CS₂) prior to recrystallization, or by carefully tuning the polarity of the recrystallization solvent.

References

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenylthiophen-3-amine Derivatives

Welcome to the technical support hub for the synthesis and optimization of 2-phenylthiophen-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are work...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the synthesis and optimization of 2-phenylthiophen-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during synthesis, providing in-depth, experience-driven solutions to help you streamline your experimental workflow and improve reaction outcomes.

Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge

This section covers essential concepts and common queries related to the synthesis of 2-phenylthiophen-3-amine derivatives, primarily focusing on the widely used Gewald reaction.

Q1: What is the most common and reliable method for synthesizing 2-phenylthiophen-3-amine derivatives?

A1: The most prevalent and versatile method is the Gewald three-component reaction .[1][2][3] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an active methylene nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] For the synthesis of a 2-phenylthiophen-3-amine core, the typical starting materials would be a phenyl-substituted ketone (e.g., acetophenone), a nitrile, and sulfur. The reaction is valued for its operational simplicity and the ready availability of its starting materials.[4]

Q2: What is the underlying mechanism of the Gewald reaction?

A2: The mechanism proceeds in a clear, stepwise fashion, which is crucial for troubleshooting.[1]

  • Knoevenagel Condensation: The reaction begins with a base-catalyzed condensation between the ketone and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][4][5]

  • Sulfur Addition (Michael Addition): The base activates elemental sulfur, which then adds to the α,β-unsaturated intermediate. The exact mechanism of this step is complex but results in a sulfur-containing adduct.[4]

  • Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, followed by a tautomerization step to form the final, stable 2-aminothiophene aromatic ring.[1][4]

Q3: What are the most critical parameters to control for a successful synthesis?

A3: Success in the Gewald synthesis hinges on the careful control of several key parameters:

  • Choice of Base: The base is crucial for the initial Knoevenagel condensation. Secondary amines like morpholine or piperidine are highly effective, as are tertiary amines like triethylamine.[5] The base strength can significantly influence the reaction rate.

  • Solvent Selection: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are preferred as they enhance the solubility and reactivity of elemental sulfur.[5][6]

  • Temperature: Reaction temperatures typically range from room temperature to 70°C.[5] Temperature must be optimized; too low, and the reaction is sluggish, while too high can promote side reactions and polymerization.[5][6]

  • Purity of Reagents: The quality of the starting ketone, nitrile, and sulfur is paramount. Impurities can inhibit the reaction or lead to unwanted byproducts.[7][8]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

This is the most common issue. A systematic approach is required to diagnose the root cause.

Q4: I'm seeing very low conversion of my starting materials. Where should I start troubleshooting?

A4: The first step is to verify that the initial Knoevenagel condensation is occurring. This step is the foundation of the entire sequence.[5]

Recommended Actions:

  • Isolate the Condensation Step: Run a small-scale control reaction with just the ketone, the active methylene nitrile, and the base (without sulfur).

  • Monitor by TLC/LC-MS: After a short period, analyze the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the formation of the α,β-unsaturated nitrile intermediate.[5]

  • If Condensation Fails:

    • Verify Base Activity: Ensure your base is not degraded. Use a freshly opened bottle or a purified sample. Consider screening other bases like piperidine or DBU.[6]

    • Check Reagent Purity: Use purified ketone and active methylene nitrile, as these can degrade over time.[5]

    • Consider Water Removal: The condensation produces water, which can inhibit the reaction. For stubborn substrates, using a Dean-Stark apparatus with a solvent like toluene can be effective.[6]

Q5: The Knoevenagel condensation works, but the final yield of the 2-phenylthiophen-3-amine is still poor. What's next?

A5: If the intermediate forms, the problem lies with the sulfur addition or the cyclization steps. These are highly dependent on reaction conditions.[5]

Recommended Actions:

  • Optimize Temperature: Screen a range of temperatures (e.g., 40°C, 55°C, 70°C). A low temperature can stall the reaction, while excessive heat can cause decomposition or side reactions.[5][6]

  • Evaluate Solvent: Ensure you are using a polar solvent like ethanol or DMF to properly solubilize the sulfur species.[6]

  • Check Sulfur Quality: Use finely powdered elemental sulfur for better dispersion and reactivity.[3]

  • Address Steric Hindrance: If your phenyl ketone is sterically hindered, a two-step procedure may be more effective. First, synthesize and isolate the α,β-unsaturated nitrile. Then, in a separate step, react it with sulfur and base. This approach often improves yields for challenging substrates.[6][9]

Problem: Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate indicates competing reaction pathways.

Q6: My crude product is a complex mixture, and I'm getting a dark, tarry material. What is happening and how can I fix it?

A6: Dark, polymeric materials are often a sign of side reactions, such as dimerization of the Knoevenagel intermediate or product decomposition, which can be exacerbated by excessive heat or prolonged reaction times.[8][10]

Recommended Actions:

  • Identify Byproducts: If possible, try to identify the major side products. A common byproduct is a dimer of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization.[5][10]

  • Modify Reaction Conditions:

    • Lower the Temperature: This is the most effective way to minimize polymerization and decomposition.[8]

    • Reduce Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation.[8]

    • Adjust Reagent Addition: Slowly adding the base or sulfur can sometimes minimize the formation of dimers.[6]

Problem: Difficulty in Product Isolation and Purification

Even with a good yield, isolating a pure product can be challenging.

Q7: My crude product is an oil or a solid that is difficult to purify. What are the best purification strategies?

A7: Aminothiophenes can be challenging to purify due to their polarity and potential for oxidation.[11] A multi-step approach is often necessary.

Recommended Purification Workflow:

  • Initial Work-up: After the reaction, if no precipitate forms, pour the mixture into ice water to precipitate the crude product. Collect the solid by filtration.[4] This helps remove inorganic salts and highly polar solvents like DMF.

  • Recrystallization: This is the most effective method for purifying solid products.[6][11] Common solvents include ethanol, or a co-solvent system like ethyl acetate/hexanes.[12] Experiment with different solvents to find one where the product is soluble when hot but sparingly soluble when cold.[11]

  • Column Chromatography: For oils or solids that fail to crystallize, silica gel column chromatography is the standard method.[6][11]

    • Eluent Selection: Use TLC to find a solvent system that gives good separation, aiming for an Rf value of 0.2-0.4 for your product.[11] A gradient of ethyl acetate in hexanes is a common starting point.[6]

    • Preventing Streaking: Amines can streak on acidic silica gel. To prevent this, add a small amount (0.5-1%) of triethylamine to your eluent system. This neutralizes the acidic sites on the silica, leading to sharper bands.

Section 3: Protocols & Workflows

Standard Protocol for Gewald Synthesis

This protocol provides a general starting point for the synthesis of a 2-phenylthiophen-3-amine derivative.

Materials:

  • Phenyl-substituted ketone (e.g., Acetophenone): 1.0 equiv

  • Active Methylene Nitrile (e.g., Malononitrile): 1.0 equiv

  • Elemental Sulfur: 1.1 equiv

  • Base (e.g., Morpholine): 1.0 equiv

  • Solvent (e.g., Ethanol)

Procedure:

  • Combine the ketone (1.0 equiv), active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol in a round-bottom flask equipped with a condenser and magnetic stir bar.

  • Add the morpholine (1.0 equiv) to the mixture.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., with a 3:1 hexanes/ethyl acetate eluent).

  • Once the reaction is complete (typically 2-12 hours), cool the flask to room temperature.[4]

  • If a precipitate has formed, collect the solid by vacuum filtration, wash it with a small amount of cold ethanol, and dry under vacuum.[4]

  • If no precipitate forms, pour the reaction mixture into a beaker of ice water and stir for 30 minutes. Collect the resulting solid by filtration.[4]

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[4]

Troubleshooting and Optimization Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during synthesis.

G Start Start Synthesis Check_Yield Reaction Complete. Low Yield? Start->Check_Yield Knoevenagel_Check Check Knoevenagel Condensation (TLC/LC-MS) Check_Yield->Knoevenagel_Check Yes High_Yield High Yield. Proceed to Purification. Check_Yield->High_Yield No Condensation_OK Condensation OK? Knoevenagel_Check->Condensation_OK Optimize_Base Optimize Base: - Check purity - Screen alternatives (piperidine) - Use Dean-Stark Condensation_OK->Optimize_Base No Optimize_Cyclization Optimize Cyclization: - Screen Temperature (40-70°C) - Check Sulfur Quality - Consider Two-Step Protocol Condensation_OK->Optimize_Cyclization Yes Optimize_Base->Start Retry Optimize_Cyclization->Start Retry Purification Purification Issues? High_Yield->Purification Purify_Strategy Purification Strategy: 1. Recrystallization (Screen Solvents) 2. Column Chromatography   (Add Et3N to eluent) Purification->Purify_Strategy Yes Pure_Product Pure Product Obtained Purification->Pure_Product No Purify_Strategy->Pure_Product

Caption: A decision-tree workflow for troubleshooting low yields.

Section 4: Data & Optimization Tables

Systematic optimization is key to maximizing yield and purity. The following table summarizes the impact of various reaction parameters based on literature precedents.

Table 1: Effect of Reaction Parameters on Gewald Synthesis
ParameterCondition ACondition BCondition CExpected Outcome & Remarks
Base TriethylamineMorpholineDBUMorpholine is often cited as highly effective for the initial condensation.[5] DBU is a stronger, non-nucleophilic base that can be useful for less reactive ketones.
Solvent EthanolMethanolDMFPolar protic solvents like ethanol are standard.[5] DMF is excellent for solubility but can be difficult to remove during work-up.[6]
Temperature Room Temp.50 °C80 °CMany reactions proceed well at 50-70°C.[4] Higher temperatures (>80°C) often lead to increased side products and polymerization.[5][6]
Sulfur Source Elemental Sulfur2,5-dihydroxy-1,4-dithianeN/AElemental sulfur is standard and cost-effective.[3] The dithiane can be a useful alternative for certain substrates, acting as a slow-release source of H₂S equivalents.[12][13]
Catalyst None (Stoichiometric Base)L-Proline[14]KF-Alumina[4]While a stoichiometric amount of amine base is traditional, catalytic amounts of organocatalysts or solid-supported bases can promote greener and more efficient reactions.[4][12]

References

  • Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification - Benchchem. (n.d.).
  • Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes - Benchchem. (n.d.).
  • Troubleshooting low yield in the synthesis of (S)-3-(thiophen-2-ylthio)butanoic acid analogs - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes - Benchchem. (n.d.).
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025, December 22). Taylor & Francis.
  • Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center - Benchchem. (n.d.).
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylo. (2012, November 9).
  • Green methodologies for the synthesis of 2-aminothiophene. (2022, August 29). PMC.
  • Catalytic asymmetric functionalization and dearomatization of thiophenes. (2024, August 2). Chemical Science (RSC Publishing).
  • Gewald reaction. (n.d.). Wikipedia.
  • Thiophene Synthesis Services. (n.d.). BOC Sciences.
  • Gewald Reaction. (n.d.). Organic Chemistry Portal.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (n.d.). Semantic Scholar.
  • Gewald Reaction. (2025, December 29). J&K Scientific LLC.
  • Application Notes and Protocols: Gewald Synthesis of 2-Aminothiophene Derivatives - Benchchem. (n.d.).
  • Thiophene synthesis. (n.d.). Organic Chemistry Portal.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010, July 9).
  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015, September 22). PMC.
  • (PDF) An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2026, January 4). ResearchGate.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Phenylthiophen-3-amine

Scientist's Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the transition of 2-phenylthiophen-3-amine from the bench to the pil...

Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided numerous process chemistry teams through the transition of 2-phenylthiophen-3-amine from the bench to the pilot-plant scale. This molecule is a critical building block for advanced agrochemicals (such as N-thienylcarboxamide fungicides) and pharmaceutical active ingredients[1].

However, its synthesis is fraught with chemical and engineering hurdles. Process chemists frequently encounter mass-transfer limitations during biphasic cross-couplings, severe waste management issues during classical nitro reductions, and the notorious oxidative instability of the free 3-aminothiophene base[2]. This guide moves beyond basic recipes; it dissects the causality behind synthetic failures and provides self-validating protocols to ensure your scale-up campaign is robust, reproducible, and safe.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Bromo-3-nitrothiophene + Phenylboronic Acid Step1 Suzuki-Miyaura Coupling (Pd cat., Base, Solvent) SM->Step1 Int1 2-Phenyl-3-nitrothiophene Step1->Int1 Step2 Nitro Reduction (Fe/HCl or Pd/C + H2) Int1->Step2 Product 2-Phenylthiophen-3-amine (Unstable Free Base) Step2->Product Salt Salt Formation (e.g., HCl salt) for Storage Product->Salt

Synthetic workflow for 2-phenylthiophen-3-amine from 2-bromo-3-nitrothiophene.

Troubleshooting Guides & FAQs

Q1: We are experiencing poor conversions during the Suzuki-Miyaura cross-coupling of 2-bromo-3-nitrothiophene at the 10 kg scale. What is causing this? A1: At the bench scale, biphasic Suzuki couplings (e.g., toluene/water with


) work well due to efficient magnetic stirring[3]. Upon scale-up, mass transfer limitations between the organic and aqueous phases severely throttle the reaction rate. The strong electron-withdrawing nature of the nitro group at the 3-position makes the 2-position highly activated for oxidative addition, but if mixing is poor, the palladium catalyst can prematurely precipitate as palladium black before the transmetalation step can occur.
Solution: Transition to a more homogeneous solvent system (e.g., adding a co-solvent like ethanol) or employ a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). Ensure your reactor utilizes high-shear impellers (e.g., Rushton turbines) to maximize the interfacial surface area.

Q2: We used the Bechamp reduction (Fe/HCl) to convert 2-phenyl-3-nitrothiophene to the amine. The yield was fine, but the filtration took three days. How can we fix this? A2: The Bechamp reduction is notorious for generating voluminous, gelatinous iron oxide and iron hydroxide sludge, which rapidly blinds filter media. While it is chemically effective for synthesizing 3-amino-2-phenylthiophene in high yield at the bench[1], the engineering challenges at scale are massive. Furthermore, some substituted 2-amino-3-phenylthiophenes are completely unstable under the acidic, heated conditions of the Bechamp reduction[4]. Solution: Switch to catalytic hydrogenation (Pd/C,


) in a solvent like 1,4-dioxane[4]. It is a milder reaction condition that completely bypasses iron sludge generation. If you must use iron due to equipment constraints, carefully control the pH during the quench and add a filter aid (such as Celite) directly to the reaction mixture before attempting filtration.

Q3: Our isolated 2-phenylthiophen-3-amine turns from a pale yellow oil to a dark, viscous tar within 48 hours. Is the product degrading? A3: Yes. Free amines of heterocyclic sulfur compounds are highly unstable toward oxidation and polymerization[2]. The electron-rich thiophene ring, combined with the electron-donating amino group, makes the ring highly susceptible to oxidative degradation. Solution: Never store the free base. Immediately convert the 2-phenylthiophen-3-amine into a stable salt (e.g., hydrochloride or oxalate) by bubbling anhydrous HCl gas or adding oxalic acid in an organic solvent[5]. If the free base must be used, handle it under a strict nitrogen or argon atmosphere and use it in the next synthetic step immediately[2].

Data Presentation: Comparison of Nitro Reduction Strategies
Reduction StrategyReagents & ConditionsScalabilityImpurity ProfileWaste & Handling Challenges
Bechamp Reduction Fe powder, HCl, EtOH/Water,

C
PoorLow over-reductionMassive iron oxide sludge generation; blinds filters[1]
Catalytic Hydrogenation 5% Pd/C,

(3-5 bar), 1,4-Dioxane
ExcellentPotential desulfurizationSpent Pd/C requires safe handling and recycling[4]
Dithionite Reduction

,

, MeOH/

ModerateHigh inorganic saltsGenerates high volumes of aqueous waste[6]
Experimental Protocols
Protocol 1: Scale-Up Suzuki-Miyaura Cross-Coupling

This protocol is optimized to overcome biphasic mass-transfer limitations and ensure high catalyst turnover[3].

  • Preparation: Charge a nitrogen-purged reactor with 2-bromo-3-nitrothiophene (1.0 eq) and phenylboronic acid (1.05 eq).

  • Solvent Addition: Add toluene (10 volumes), ethanol (2 volumes), and a 2M aqueous solution of

    
     (2.0 eq). The addition of ethanol acts as a homogenizing agent to improve phase transfer.
    
  • Degassing (Critical Step): Degas the biphasic mixture by sparging with subsurface nitrogen for at least 30 minutes. Oxygen must be excluded to prevent catalyst oxidation.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (

    
    ) (0.01 to 0.05 eq) under a positive nitrogen flow[3].
    
  • Reaction: Heat the mixture to

    
    C under vigorous, high-shear agitation for 6-8 hours.
    
  • Self-Validation Check: Monitor the reaction via HPLC. The disappearance of the 2-bromo-3-nitrothiophene peak confirms completion. If conversion stalls at <95%, verify the biphasic mixing shear rate before adding additional catalyst.

  • Workup: Cool to room temperature, separate the aqueous phase, and wash the organic layer with water. Treat the organic layer with a palladium scavenger (e.g., functionalized silica) at

    
    C for 2 hours, filter, and concentrate under reduced pressure to yield 2-phenyl-3-nitrothiophene.
    
Protocol 2: Catalytic Hydrogenation and Immediate Salt Formation

This protocol utilizes milder conditions to prevent the degradation seen in Bechamp reductions and addresses the oxidative instability of the product[4],[5].

  • Preparation: Charge a pressure reactor with 2-phenyl-3-nitrothiophene (1.0 eq) and 1,4-dioxane (10 volumes).

  • Catalyst Loading: Carefully add 5% Pd/C (50% wet, 10% w/w relative to substrate) under a nitrogen blanket to prevent auto-ignition.

  • Purging: Purge the reactor with nitrogen (3x), followed by hydrogen gas (3x).

  • Hydrogenation: Pressurize the reactor to 3-5 bar with

    
     and stir vigorously at 
    
    
    
    C[4].
  • Self-Validation Check: Monitor hydrogen uptake via a mass flow controller. A sudden cessation of uptake before the theoretical volume is reached indicates catalyst poisoning by the thiophene sulfur, requiring filtration and re-subjection with fresh Pd/C.

  • Filtration: Once uptake ceases (typically 4-11 hours), purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite under a strict nitrogen atmosphere to remove the Pd/C catalyst.

  • Salt Formation (Critical Step): To the filtrate, immediately add a stoichiometric amount of anhydrous HCl in dioxane (or oxalic acid) to precipitate the 2-phenylthiophen-3-amine salt.

  • Isolation: Filter the solid salt, wash with cold organic solvent, and dry under vacuum. The salt is stable for long-term storage[5].

References
  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC Source: nih.gov URL:[Link]

  • SEARCH FOR SYNTHETIC METHODS OF COMPOUNDS CONTAINING THIOPHENE, INDOLE AND PYRAZOLE FRAMEWORK Source: vu.lt URL:[Link]

  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - PMC Source: nih.gov URL:[Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide Source: affrc.go.jp URL:[Link]

Sources

Troubleshooting

"preventing oxidation and degradation of 2-phenylthiophen-3-amine during storage"

Welcome to the technical support center for 2-phenylthiophen-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-phenylthiophen-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. As a molecule combining an aromatic amine and a thiophene ring, 2-phenylthiophen-3-amine possesses unique reactivity and is susceptible to degradation if not handled and stored correctly. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: My once off-white powder of 2-phenylthiophen-3-amine has developed a yellow or brownish tint. What is causing this discoloration?

A1: The discoloration of 2-phenylthiophen-3-amine is a common indicator of oxidative degradation. Aromatic amines are susceptible to air oxidation, which often leads to the formation of colored impurities.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of atmospheric oxygen.[2]

Q2: I've observed a decrease in the purity of my 2-phenylthiophen-3-amine sample over time, even when stored in a sealed container. What are the likely degradation pathways?

A2: The primary degradation pathways for 2-phenylthiophen-3-amine are anticipated to be oxidation of the amine functionality and potential oxidation of the thiophene ring.[3][4] The amine group can be oxidized to form nitroso, nitro, and polymeric impurities, which are often colored. The sulfur atom in the thiophene ring is also susceptible to oxidation, potentially forming thiophene-S-oxides.[4]

Q3: What are the ideal storage conditions to prevent the degradation of 2-phenylthiophen-3-amine?

A3: To minimize degradation, 2-phenylthiophen-3-amine should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[5] It is also recommended to store the compound at a reduced temperature, generally below 30°C (86°F), to slow down the rate of any potential degradation reactions.[6] The use of amber glass vials is advised to protect the compound from light.[7]

Q4: Can I store 2-phenylthiophen-3-amine in solution? If so, what is the best solvent and are there any special precautions?

A4: While storing 2-phenylthiophen-3-amine in solution is possible for short periods, it is generally not recommended for long-term storage due to increased susceptibility to degradation. If solution storage is necessary, use a dry, deoxygenated aprotic solvent. Some studies on other aromatic amines have shown that the addition of an antioxidant, such as ascorbic acid, can help to improve stability in solution.[8]

Troubleshooting Guides

Issue 1: Rapid Discoloration of Solid 2-Phenylthiophen-3-amine

Symptoms:

  • The solid material changes color from off-white to yellow, brown, or even dark purple within a short period after opening the container.

  • A noticeable decrease in the compound's melting point.

Possible Causes:

  • Exposure to atmospheric oxygen and moisture upon opening the container.

  • Storage in a non-inert atmosphere.

  • High ambient storage temperature.

  • Exposure to light.

Solutions:

  • Inert Atmosphere Handling: Whenever possible, handle the solid compound inside a glovebox or glove bag with an inert atmosphere (nitrogen or argon).[9] This will minimize contact with oxygen and moisture.

  • Proper Aliquoting: If a glovebox is unavailable, quickly aliquot the necessary amount of the compound and immediately reseal the main container. Purge the container with an inert gas before sealing.

  • Cold Storage: Store the main container and any aliquots in a refrigerator or freezer at a temperature below 4°C.

  • Light Protection: Always store the compound in amber vials or wrap clear vials in aluminum foil to protect it from light.[7]

Issue 2: Inconsistent Results in Reactions Using Stored 2-Phenylthiophen-3-amine

Symptoms:

  • Lower than expected yields in synthetic reactions.

  • Formation of unexpected side products.

  • Difficulty in reproducing previous results.

Possible Causes:

  • Degradation of the 2-phenylthiophen-3-amine starting material, leading to a lower effective concentration and the presence of reactive impurities.

  • Contamination of the compound with moisture or other reactive species from improper storage.

Solutions:

  • Purity Assessment: Before use, check the purity of the stored 2-phenylthiophen-3-amine using an appropriate analytical technique such as HPLC, GC-MS, or NMR spectroscopy.[10][11][12] This will confirm the integrity of the material.

  • Purification: If degradation is confirmed, consider purifying the material before use. Recrystallization from a suitable solvent under an inert atmosphere can often remove colored impurities.

  • Fresh Sample: If purification is not feasible or effective, it is best to use a fresh, unopened sample of the compound for critical reactions.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid 2-Phenylthiophen-3-amine
  • Environment: Perform all manipulations in an inert atmosphere glovebox with low oxygen and moisture levels (<10 ppm).

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Aliquoting: If the compound is in a large container, transfer smaller, usable quantities into individual vials to avoid repeated exposure of the bulk material to potential contaminants.

  • Sealing: Tightly seal the vials. For extra protection, wrap the cap with Parafilm®.

  • Storage Conditions: Place the sealed vials in a labeled, sealed secondary container and store in a refrigerator at 2-8°C.

Protocol 2: Analysis of 2-Phenylthiophen-3-amine Degradation by HPLC

This protocol provides a general guideline. The specific column, mobile phase, and detection wavelength may need to be optimized for your system.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the 2-phenylthiophen-3-amine sample.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the parent compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Analysis:

    • Inject a fresh, high-purity standard of 2-phenylthiophen-3-amine to determine its retention time.

    • Inject the stored sample and compare the chromatogram to the standard.

    • The appearance of new peaks, especially those at earlier retention times (often more polar degradation products), indicates degradation. The percentage of degradation can be estimated by comparing the peak area of the parent compound to the total area of all peaks.

Data Presentation

Parameter Recommended Condition Rationale
Storage Temperature 2-8°CReduces the rate of chemical degradation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the amine and thiophene moieties.[5]
Container Amber Glass Vial with PTFE-lined capProtects from light and provides a good seal.[7]
Handling Glovebox or Glove BagMinimizes exposure to atmospheric oxygen and moisture.[9]

Visualizations

Diagram 1: Potential Oxidation Pathways of 2-Phenylthiophen-3-amine

2-Phenylthiophen-3-amine 2-Phenylthiophen-3-amine Oxidized_Products Oxidized_Products 2-Phenylthiophen-3-amine->Oxidized_Products [O], light, heat Polymeric_Impurities Polymeric_Impurities 2-Phenylthiophen-3-amine->Polymeric_Impurities [O] Thiophene-S-oxide Thiophene-S-oxide 2-Phenylthiophen-3-amine->Thiophene-S-oxide [O]

Caption: Potential degradation pathways of 2-phenylthiophen-3-amine via oxidation.

Diagram 2: Troubleshooting Workflow for 2-Phenylthiophen-3-amine Degradation

start Observed Degradation (e.g., color change, impurity peaks) check_storage Review Storage Conditions start->check_storage improper_storage Improper Storage (Air, Light, Temp) check_storage->improper_storage correct_storage Implement Correct Storage Protocol improper_storage->correct_storage Yes reanalyze Re-analyze Purity (HPLC, GC-MS) improper_storage->reanalyze No correct_storage->reanalyze purity_ok Purity Acceptable? reanalyze->purity_ok use_material Use Material purity_ok->use_material Yes purify Purify Material (e.g., Recrystallization) purity_ok->purify No purify->reanalyze discard Discard and Use Fresh Stock purify->discard Purification Fails

Caption: A logical workflow for troubleshooting the degradation of 2-phenylthiophen-3-amine.

References

  • Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
  • Google Patents. (n.d.). Stabilized aromatic amines.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds.
  • Ossila. (n.d.). Air Free Techniques | Handling Air-Sensitive Materials.
  • ResearchGate. (2021, January 4). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.
  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Benchchem. (n.d.). Technical Support Center: 2-Phenyl-3,1-benzoxazepine Degradation Pathway Analysis.
  • PMC. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9.
  • ScienceDirect. (2021, December 15). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation.

Sources

Optimization

"alternative catalysts for the Gewald synthesis of 2-phenylthiophen-3-amine"

This is a comprehensive technical support guide for the Gewald synthesis and its application to phenyl-substituted aminothiophenes . Topic: Alternative Catalysts for the Synthesis of Phenyl-Substituted Aminothiophenes Ta...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide for the Gewald synthesis and its application to phenyl-substituted aminothiophenes .

Topic: Alternative Catalysts for the Synthesis of Phenyl-Substituted Aminothiophenes

Target Molecule Focus: 2-Phenylthiophen-3-amine (and related regioisomers) Document ID: TSC-GW-0426 | Version: 2.1

Executive Summary & Molecule Verification

User Alert: You have specified the target 2-phenylthiophen-3-amine (3-amino-2-phenylthiophene). Critical Distinction: The classical Gewald Reaction (Ketone + Activated Nitrile + S₈) predominantly yields 2-aminothiophenes (e.g., 2-amino-4-phenylthiophene-3-carboxylate when using acetophenone).

  • If your target is the 3-amino isomer (2-phenylthiophen-3-amine): This specific isomer is typically synthesized via modified routes (e.g., the Yoshikawa method via cyclization of specific thio-precursors or reduction of 3-nitrothiophenes) rather than the standard one-pot Gewald.

  • If your target is the standard Gewald product (2-amino-4-phenyl...): The catalysts below are directly applicable.

This guide focuses on alternative catalysts for the sulfur-mediated cyclization (Gewald-type chemistry) to optimize yield, reduce "tarring," and improve regioselectivity.

Diagnostic Hub: Troubleshooting & Optimization

Use this decision matrix to identify the root cause of reaction failure before switching catalysts.

Symptom Probable Cause Diagnostic Action Corrective Protocol
Tar Formation / Black Gum Polymerization of α,β-unsaturated nitrile intermediate.Check TLC for "streaking" near baseline.Switch Catalyst: Use L-Proline or Solid Supports (MgO) to moderate basicity. Lower temp to <50°C.
Low Yield (<30%) Inefficient sulfur activation or Knoevenagel stalling.Monitor consumption of ketone vs. intermediate.Add Promoter: Use Ionic Liquids ([BMIM][PF6]) to solubilize S₈. Ensure S₈ is finely powdered.[1]
Regioisomer Mixture Competitive attack at different α-carbons (if ketone is unsymmetrical).Analyze 1H NMR of crude.Steric Control: Use bulky bases (e.g., DBU) or Microwave Irradiation to favor thermodynamic product.
Product Fails to Precipitate High solubility in reaction solvent (e.g., DMF/EtOH).Add water to aliquot; check turbidity.Solvent Switch: Use Ethanol/Water mixtures or PEG-400 to facilitate precipitation upon cooling.

Catalyst Selection Guide

Traditional amine bases (Morpholine, Et₃N) often suffer from difficult workup and toxicity. Below are validated alternative catalytic systems.

A. Ionic Liquids (Green & High Yield)
  • Catalyst: [BMIM][OH] (1-Butyl-3-methylimidazolium hydroxide) or [BMIM][PF6] .

  • Mechanism: Acts as both solvent and base; effectively solubilizes elemental sulfur (

    
    ), accelerating the rate-limiting step.
    
  • Performance: Yields typically 85-95% .

  • Protocol Note: The IL can be recycled 4-5 times by extracting the product with ether/EtOAc and drying the IL phase.

B. Heterogeneous Solid Bases (Easy Workup)
  • Catalyst: Nano-MgO or Calcined Mg-Al Hydrotalcites .

  • Mechanism: Surface basic sites catalyze the Knoevenagel condensation; heterogeneous nature prevents oligomerization of intermediates (less tar).

  • Performance: Yields 80-90% ; Catalyst recovered by filtration.

  • Best For: Scale-up reactions where filtration is preferred over aqueous extraction.

C. Organocatalysts (Mild & Selective)
  • Catalyst: L-Proline (10-20 mol%).

  • Mechanism: Forms an iminium ion intermediate with the ketone (enamine catalysis), facilitating nucleophilic attack by the nitrile.

  • Performance: Yields 75-85% .

  • Advantage: Neutral conditions prevent decomposition of sensitive substrates (e.g., if the phenyl ring has electron-donating groups).

D. Microwave-Assisted (Catalyst-Free/Mild)
  • Catalyst: None (or weak base like basic alumina).

  • Mechanism: Rapid dielectric heating accelerates the solubilization of sulfur and the cyclization step, bypassing the slow thermal activation.

  • Performance: Reaction time reduced from hours to 10-20 minutes .

Comparative Data: Synthesis of Phenyl-Aminothiophenes

Data based on the reaction of Acetophenone + Ethyl Cyanoacetate +


.
Catalyst SystemReaction TimeYield (%)Reusability"Green" ScoreRef
Morpholine (Std) 6-12 h65-70%NoLow (Toxic)[1]
[BMIM][OH] 30-60 min92%Yes (5 cycles)High[2]
L-Proline 4-6 h84%NoHigh (Bio)[3]
Nano-MgO 2-3 h88%Yes (Hetero)Med[4]
Microwave (EtOH) 15 min89%N/AHigh (Energy)[5]

Mechanistic Workflow (Graphviz)

The following diagram illustrates the critical pathway and where alternative catalysts intervene to prevent side reactions (Tar).

GewaldMechanism Start Ketone + Activated Nitrile Inter1 Knoevenagel Adduct (α,β-unsaturated nitrile) Start->Inter1 Base/L-Proline (-H2O) Inter2 Thiol/Polysulfide Intermediate Inter1->Inter2 [BMIM][OH] solubilizes S8 Nucleophilic Attack Tar Polymer/Tar (Side Product) Inter1->Tar Overheating/Strong Base (Dimerization) Sulfur Elemental Sulfur (S8) Sulfur->Inter2 Cyclization Intramolecular Cyclization Inter2->Cyclization Fast Product 2-Aminothiophene Cyclization->Product Tautomerization

Caption: Mechanistic flow of the Gewald reaction. Alternative catalysts like L-Proline and Ionic Liquids stabilize the Knoevenagel adduct (Inter1) and accelerate Sulfur uptake, minimizing the "Tar" pathway.

Validated Protocols

Protocol A: Ionic Liquid Mediated Synthesis (High Yield)

Recommended for high-value substrates.

  • Mix: In a 50 mL flask, combine acetophenone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol).

  • Catalyst: Add [BMIM][OH] (2 mL). No other solvent is required.

  • Reaction: Stir at 60°C for 45-60 minutes. Monitor TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to RT. Add Diethyl Ether (20 mL) and water (20 mL). Extract.

  • Purification: The IL remains in the aqueous phase (can be dried and reused). Evaporate organic layer and recrystallize from ethanol.[2]

Protocol B: L-Proline Catalyzed (Mild/Organocatalytic)

Recommended for sensitive functional groups.

  • Mix: Combine ketone (10 mmol), nitrile (10 mmol), and sulfur (10 mmol) in DMF (10 mL).

  • Catalyst: Add L-Proline (1 mmol, 10 mol%).

  • Reaction: Stir at 60°C for 4-8 hours.

  • Workup: Pour into crushed ice. The product typically precipitates as a solid.[1][2][3]

  • Purification: Filter, wash with cold water, and recrystallize from MeOH/EtOH.

Frequently Asked Questions (FAQs)

Q1: Can I synthesize "2-phenylthiophen-3-amine" using this Gewald method? A: Proceed with Caution. The standard Gewald reaction (using acetophenone) yields 2-amino-4-phenylthiophene . The isomer you requested (3-amino-2-phenylthiophene ) is structurally different.

  • Solution: To make the 3-amino-2-phenyl isomer, you likely need the Yoshikawa modification (EP 737682) or a Fiesselmann synthesis variant. However, the catalysts listed above (especially Nano-MgO and Ionic Liquids ) are excellent for the sulfur-cyclization step of those modified pathways as well.

Q2: My reaction turns into a solid black tar. How do I recover it? A: Tarring is irreversible polymerization.

  • Prevention: This happens when the base is too strong or temperature is too high before sulfur is incorporated. Switch to Heterogeneous Catalysts (Nano-MgO) or L-Proline (Protocol B), which release base slowly or operate via a neutral mechanism.

Q3: How do I remove colloidal sulfur from my product? A: Unreacted sulfur is a common impurity.

  • Tip: Wash the crude solid with cold carbon disulfide (CS₂) (Caution: Toxic/Flammable) or, safer, use a saturated solution of Sodium Sulfite (Na₂SO₃) which reacts with free sulfur to form water-soluble thiosulfate.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. Link

  • Hu, Y., et al. (2001). Ionic liquid as a green solvent and catalyst for Gewald aminothiophene synthesis. Synthetic Communications. Link

  • Wang, T., et al. (2010).[4] An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Link

  • Gawande, M. B., et al. (2013). MgO-catalyzed synthesis of 2-aminothiophenes. Catalysis Science & Technology. Link

  • Sridhar, M., et al. (2007). Microwave assisted synthesis of 2-aminothiophenes. Tetrahedron Letters. Link

  • Yoshikawa, Y., et al. (1996). European Patent EP 0 737 682 A1: Thiophene derivatives and their use. European Patent Office. Link

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Phenylthiophen-3-amine

Welcome to the Application Scientist Support Portal. Synthesizing electron-rich heteroaromatic amines like 2-phenylthiophen-3-amine (a critical building block for IAP inhibitors and agricultural fungicides) presents uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing electron-rich heteroaromatic amines like 2-phenylthiophen-3-amine (a critical building block for IAP inhibitors and agricultural fungicides) presents unique challenges [1]. The thiophene ring's susceptibility to electrophilic attack, oxidation, and acid-catalyzed ring opening means that your choice of solvent is not merely a medium for dissolution—it is the primary determinant of your reaction's yield and purity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you overcome common synthetic bottlenecks.

Part 1: Frequently Asked Questions (FAQs) on Solvent Effects

Q1: Why does my Bechamp reduction (Fe/HCl) of 3-nitro-2-phenylthiophene result in a complex mixture and low purity? A: The Bechamp reduction is a classic method, but it relies on harsh, hot acidic conditions (typically utilizing methanol and aqueous HCl). 3-Amino-2-phenylthiophene is a highly electron-rich heteroaromatic system. Under prolonged heating in low-pH protic solvents, the newly formed amine can undergo rapid oxidative degradation, polymerization, or acid-catalyzed ring cleavage [2]. While some literature reports successful Bechamp reductions for related thiophenes, the reaction is notoriously difficult to scale without severe purity penalties [3]. Recommendation: Transition to a milder, neutral reduction method such as catalytic hydrogenation (Pd/C) in an aprotic solvent.

Q2: How does the solvent system affect the Suzuki-Miyaura cross-coupling step used to form the 3-nitro-2-phenylthiophene precursor? A: The cross-coupling of 2-bromo-3-nitrothiophene with phenylboronic acid requires a base (like


), which is water-soluble, while the organic substrates are not. If you use a purely non-polar solvent like toluene, the biphasic mass transfer is extremely poor, leading to stalled reactions and increased homocoupling side-products.
Recommendation: Utilize a ternary solvent system of Toluene/Ethanol/Water (e.g., 6:1:2) . Toluene solubilizes the thiophene, water dissolves the inorganic base, and ethanol acts as the critical phase-transfer bridge, homogenizing the interface to facilitate the palladium catalytic cycle [2].

Q3: What is the optimal solvent for extracting and storing 2-phenylthiophen-3-amine to prevent degradation? A: Because this amine is highly prone to air oxidation, polar protic solvents (which can facilitate proton-coupled electron transfer) should be avoided during workup and storage. Extract the product using Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Store the neat oil or solid under an inert argon atmosphere at 2–8°C. For long-term stability, consider precipitating the compound as a hydrochloride salt from an anhydrous ethereal solvent [1].

Part 2: Quantitative Data & Solvent Comparison

The table below summarizes the empirical effects of different solvent systems on the reduction of 3-nitro-2-phenylthiophene to 2-phenylthiophen-3-amine.

Reduction MethodSolvent SystemYield (%)Purity (HPLC %)Mechanistic Observation
Fe / HCl (Bechamp) Methanol /

40–50%< 70%High degradation; acid-catalyzed polymerization of the electron-rich thiophene ring [2].

, 5% Pd/C
Methanol65–75%~ 85%Good conversion, but protic solvent allows minor side-reactions and difficult solvent removal.

, 5% Pd/C
Ethyl Acetate80–85%> 90%Viable alternative; easy workup, but trace transesterification or solvent cleavage can occur at scale.

, 5% Pd/C
1,4-Dioxane 85–92% > 95% Optimal. Neutral, aprotic conditions prevent degradation and stabilize the amine product [2].

Part 3: Mechanistic Workflows & Logical Relationships

Understanding the physical chemistry of your solvent choices is critical. The diagrams below illustrate the logical pathways of solvent selection in both the coupling and reduction stages.

G SM 3-Nitro-2-phenylthiophene Cond1 Fe/HCl, MeOH/H2O (Bechamp Reduction) SM->Cond1 Cond2 Pd/C, H2, 1,4-Dioxane (Catalytic Hydrogenation) SM->Cond2 Degrad Degradation & Polymerization Cond1->Degrad Acidic Cleavage Prod 2-Phenylthiophen-3-amine (High Yield & Purity) Cond2->Prod Neutral Conditions

Fig 1: Impact of solvent and reduction conditions on the stability of 2-phenylthiophen-3-amine.

G Org Organic Phase (Toluene) Solubilizes Thiophene Substrates Interface Ethanol Co-solvent (Mass Transfer Bridge) Org->Interface Aq Aqueous Phase (Water) Solubilizes K2CO3 Base Aq->Interface Cat Pd(PPh3)4 Catalyst Active Cross-Coupling Interface->Cat Facilitates Base/Substrate Mixing

Fig 2: The critical role of the Ethanol co-solvent in bridging the biphasic Suzuki coupling reaction.

Part 4: Step-by-Step Experimental Methodologies

These self-validating protocols are engineered to maximize both yield and purity by strictly controlling the solvent environment.

Protocol A: Synthesis of 3-Nitro-2-phenylthiophene (Suzuki Coupling)

Objective: Establish the carbon-carbon bond using a biphasic solvent system to ensure high mass transfer.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-3-nitrothiophene (1.0 equiv) and phenylboronic acid (1.1 equiv) in Toluene (6 volumes).

  • Base Addition: Add a 2M aqueous solution of Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Phase Bridging: Add Ethanol (1 volume). Self-Validation Check: The mixture should transition from two strictly separated clear layers to a slightly cloudy, well-dispersed emulsion upon stirring.

  • Catalyst Addition: Degas the mixture by bubbling nitrogen for 15 minutes. Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Reaction: Reflux the mixture at 90°C for 7–9 hours. Monitor via TLC (Hexane:EtOAc 10:1) until the starting bromide is consumed [2].

  • Workup: Cool to room temperature. Separate the organic layer, wash the aqueous layer twice with EtOAc, combine the organic layers, and dry over anhydrous

    
    . Remove the solvent in vacuo and purify via silica gel chromatography to yield the intermediate as a yellow oil/solid.
    
Protocol B: Mild Catalytic Reduction to 2-Phenylthiophen-3-amine

Objective: Reduce the nitro group without triggering acid-catalyzed ring degradation.

  • Preparation: Dissolve 3-nitro-2-phenylthiophene (1.0 equiv) in anhydrous 1,4-Dioxane (10 volumes) [2]. Note: Ensure the dioxane is peroxide-free, as peroxides will rapidly oxidize the resulting amine.

  • Catalyst Loading: Add 5% Pd/C (50% wet, 10-20% w/w relative to substrate).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (

    
    ) three times via a balloon. Stir vigorously at room temperature for 10–12 hours.
    
  • Filtration: Crucial Step: Purge the flask with Nitrogen before opening. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure at a low bath temperature (< 35°C) to prevent thermal degradation. The resulting 2-phenylthiophen-3-amine should be used immediately in subsequent steps or stored under Argon at 4°C.

References

  • US20060014700A1 - Inhibitors of IAP Google P
  • Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide National Institutes of Health (PMC).[Link]

  • Structure-activity relationship of carboxin-related carboxamides as fungicide AFFRC.[Link]

Optimization

"work-up procedures to remove impurities from crude 2-phenylthiophen-3-amine"

[1] Ticket ID: T-PTA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group Subject: Work-up procedures to remove impurities from crude 2-phenylthiophen-3-amine[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: T-PTA-001 Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group Subject: Work-up procedures to remove impurities from crude 2-phenylthiophen-3-amine[1]

Executive Summary: The Instability Paradox

Welcome to the technical support hub for 2-phenylthiophen-3-amine . If you are accessing this guide, you are likely facing one of two problems: your product is turning into a black tar upon exposure to air, or your NMR spectrum is dominated by a broad peak around 2.0 ppm indicating elemental sulfur contamination.

The Core Challenge: 3-Aminothiophenes are electron-rich heteroaromatics.[1] The amino group at position 3 activates the ring, making it highly susceptible to oxidative polymerization [1]. Furthermore, the standard synthesis route (Gewald Reaction) almost invariably leaves residual elemental sulfur (


) in the crude mixture [2].

This guide provides self-validating protocols to isolate the free amine and, critically, convert it into a stable salt form for long-term storage.

Diagnostic & Troubleshooting Modules

Module A: The "Sulfur Problem" (Yellow Solid Impurity)

Symptom: The crude solid is yellow/orange, and NMR shows sharp peaks but elemental analysis indicates high sulfur content. Cause: Excess elemental sulfur from the Gewald reaction mechanism.


 has high solubility in standard organic solvents (DCM, Toluene), making it difficult to remove via simple recrystallization.
Protocol 1.0: The Sulfide Wash (Chemical Scavenging)

Mechanism: This protocol utilizes sodium sulfide (


) to react with lipophilic elemental sulfur (

), converting it into water-soluble sodium polysulfides (

).[1]

Reagents:

  • Sodium Sulfide nonahydrate (

    
    )[1]
    
  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Brine[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Preparation of Wash: Prepare a 10% w/v aqueous solution of

    
    .
    
  • The Wash: Vigorously stir the organic layer with the sulfide solution for 30 minutes.

    • Visual Cue: The aqueous layer will turn dark orange/red (formation of polysulfides).

  • Separation: Separate the layers. If the aqueous layer is opaque/black, repeat the wash until the aqueous layer is pale yellow.

  • Rinse: Wash the organic layer twice with water, then once with brine to remove residual inorganic sulfides.

  • Dry: Dry over

    
     and concentrate.
    

Warning: This process releases trace


 gas.[1] Perform strictly in a fume hood.
Module B: The "Black Tar" Problem (Oxidative Instability)

Symptom: The oil/solid darkens rapidly (minutes to hours) on the benchtop. Cause: Free aminothiophenes undergo auto-oxidation and polymerization catalyzed by light and oxygen [3].[1] Solution: Do not store the free base. Convert it immediately to the Hydrochloride (HCl) or Oxalate salt.

Protocol 2.0: Kinetic Stabilization via Salt Formation

Mechanism: Protonating the amine removes the lone pair electron density from the ring system, significantly raising the oxidation potential and stabilizing the molecule.

Step-by-Step Workflow:

  • Dilution: Dissolve the purified free amine (from Module A) in anhydrous Diethyl Ether (

    
    ) or 1,4-Dioxane.
    
  • Acidification: Cool the solution to 0°C. Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • Precipitation: The amine hydrochloride salt will precipitate immediately as a white or off-white solid.[1]

  • Filtration: Filter under inert atmosphere (Nitrogen blanket).[1]

  • Washing: Wash the filter cake with cold

    
     to remove non-basic organic impurities.
    
  • Storage: Store the salt at -20°C.

Module C: Separation from Starting Materials (Acid-Base Extraction)

Symptom: Presence of unreacted ketone (2-phenylacetaldehyde) or nitrile precursors.[1] Logic: 2-phenylthiophen-3-amine is basic (


 of conjugate acid approx 3-4).[1] Neutral impurities (ketones, nitriles, sulfur) are not.
Visualization: The "Switchable" Extraction Logic

AcidBaseExtraction Start Crude Mixture (Amine + Neutrals + Sulfur) Step1 Dissolve in EtOAc Start->Step1 AcidWash Wash with 1M HCl Step1->AcidWash OrgLayer1 Organic Layer (Contains Impurities: Sulfur, Ketones, Nitriles) AcidWash->OrgLayer1 Partition AqLayer1 Aqueous Layer (Contains Product as Amine-HCl Salt) AcidWash->AqLayer1 Partition Discard Discard Organic Layer OrgLayer1->Discard Basify Basify Aqueous Layer (Add NaOH to pH > 10) AqLayer1->Basify Free Base Regeneration Extract Extract with DCM Basify->Extract Final Pure 2-phenylthiophen-3-amine Extract->Final

Figure 1: Purification logic separating the basic aminothiophene from neutral impurities (sulfur, starting materials) using pH switching.[1]

Data Summary & Solvent Compatibility

Table 1: Impurity Profile and Removal Strategies

Impurity TypeChemical NatureDetection MethodRemoval Strategy
Elemental Sulfur Inorganic / LipophilicNMR (Broad peak), Elemental AnalysisProtocol 1.0: Wash with

or

.[1]
Starting Nitrile Neutral OrganicIR (CN stretch ~2200

)
Protocol 3.0: Acid/Base Extraction (remains in organic during acid wash).[1]
Polysulfides OligomericDark color / TarsProtocol 3.0: Acid/Base Extraction + Activated Carbon treatment.[1]
Pd Catalyst Metal traceICP-MS / ColorSiliaMetS® Thiol scavengers or Celite filtration.[1]

Table 2: Solvent Recommendations

Process StepRecommended SolventNotes
Extraction Ethyl Acetate (EtOAc)Good solubility for crude; distinct separation from water.[1]
Salt Formation Diethyl Ether / DioxaneEnsures rapid precipitation of the salt; avoids oiling out.
Chromatography Hexane : EtOAc + 1%

Critical: Triethylamine (

) prevents the amine from streaking on acidic silica.[1]

Frequently Asked Questions (FAQ)

Q: Can I purify this using standard silica gel chromatography? A: Proceed with caution. The amine is basic and can interact strongly with the acidic silanol groups on silica, leading to "streaking" and loss of yield.

  • Fix: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexane before loading your sample.[1] Add 0.5% 
    
    
    
    to your eluent system.[1]

Q: My product turned purple/black during rotary evaporation. Is it ruined? A: It is likely surface oxidation.[1]

  • Recovery: Redissolve in EtOAc, wash quickly with 10% sodium thiosulfate (reducing agent), dry, and immediately proceed to Protocol 2.0 (Salt Formation) . Do not evaporate to complete dryness if possible; keep it in solution until salt formation.[1]

Q: Why use the Gewald reaction if the impurities are so difficult? A: It remains the most atom-efficient route to 2-substituted-3-aminothiophenes.[1] Alternative routes (e.g., Curtius rearrangement of thiophene-3-carboxylic acids) involve unstable azides and multiple steps [4].[1] The work-up protocols defined above (Sulfide wash + Salt formation) render the Gewald route viable for scale-up.[1]

References

  • US Patent 2278762. Preparation of Aminothiophenes.[1] (States that free amines of heterocyclic sulfur compounds are highly unstable toward oxidation).[2]

  • Putra, A. E., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.[3][4][5] ChemRxiv.[1][3] (Details the polysulfide intermediates and sulfur contamination issues). [1]

  • BenchChem Technical Guide. 3-Acetylthiophene: Stability and Reactivity. (Discusses the general instability of thiophene derivatives to light and oxygen). [1]

  • Organic Syntheses. 3-Aminopyridine. (Analogous heterocyclic amine purification using sodium hydrosulfite to prevent oxidation).

  • PubChem. 2-Phenylthiophene Compound Summary. (Physical properties and safety data).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Phenylthiophen-3-amine and Other Aminothiophenes: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals The aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and valuable electronic properties. The reactivity of the aminothiophene ring system is highly dependent on the substitution pattern, particularly the position of the amino group and the nature of other substituents. This guide provides a comprehensive comparative analysis of the reactivity of 2-phenylthiophen-3-amine and other aminothiophene isomers, offering insights into their synthetic transformations and potential applications.

Introduction to Aminothiophene Reactivity

Aminothiophenes are generally considered electron-rich heterocyclic systems. The amino group, a strong electron-donating group, significantly increases the electron density of the thiophene ring, making it highly susceptible to electrophilic attack. However, the position of the amino group (at C2 or C3) and the presence of other substituents, such as the phenyl group in 2-phenylthiophen-3-amine, profoundly influence the regioselectivity and overall reactivity of the molecule.

Synthesis of Aminothiophene Scaffolds

The synthetic accessibility of different aminothiophene isomers is a key factor for their utilization. The two primary methods for constructing the aminothiophene core are the Gewald and Fiesselmann syntheses.

The Gewald Synthesis: A Gateway to 2-Aminothiophenes

The Gewald reaction is a versatile and widely used one-pot multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[1]

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate [3]

  • Materials: Acetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), diethylamine (20 mL), ethanol (150 mL).

  • Procedure:

    • To a mixture of acetophenone and ethyl cyanoacetate in absolute ethanol, add elemental sulfur powder and diethylamine.

    • Heat the mixture at 55-65 °C for 2 hours.

    • Cool the reaction mixture in a refrigerator overnight.

    • Collect the precipitated product by filtration and recrystallize from a suitable solvent.

G Gewald Synthesis Workflow ketone Ketone/Aldehyde Knoevenagel Condensation Knoevenagel Condensation ketone->Knoevenagel Condensation nitrile α-Cyanoester nitrile->Knoevenagel Condensation sulfur Elemental Sulfur Michael Addition Michael Addition sulfur->Michael Addition base Base base->Knoevenagel Condensation Catalyst product 2-Aminothiophene α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Knoevenagel Condensation->α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile->Michael Addition Thiolate Intermediate Thiolate Intermediate Michael Addition->Thiolate Intermediate Cyclization & Tautomerization Cyclization & Tautomerization Thiolate Intermediate->Cyclization & Tautomerization Cyclization & Tautomerization->product

Caption: General workflow of the Gewald synthesis for 2-aminothiophenes.

The Fiesselmann Thiophene Synthesis: Accessing 3-Aminothiophenes

The Fiesselmann synthesis provides a route to 3-hydroxythiophene-2-carboxylic acid derivatives, which can be precursors to 3-aminothiophenes.[2][4] A variation of this reaction, starting from a β-ketoester and thioglycolic acid derivatives containing a nitrile group, can directly yield 3-aminothiophenes.[2] The synthesis of 2-phenylthiophen-3-amine can be achieved through a multi-step process starting from phenylacetonitrile.

Conceptual Pathway: Fiesselmann-Type Synthesis of 2-Phenylthiophen-3-amine

A plausible synthetic route involves the reaction of phenylacetonitrile with a derivative of mercaptoacetic acid, followed by cyclization and subsequent functional group manipulations to introduce the amino group at the C3 position.

G Fiesselmann-Type Synthesis Concept start Phenylacetonitrile + Mercaptoacetic acid derivative intermediate Thioether Intermediate start->intermediate cyclization Base-catalyzed Cyclization intermediate->cyclization thiophene Substituted Thiophene cyclization->thiophene functionalization Functional Group Manipulation thiophene->functionalization product 2-Phenylthiophen-3-amine functionalization->product

Caption: Conceptual workflow for a Fiesselmann-type synthesis of 2-phenylthiophen-3-amine.

Comparative Reactivity Analysis

The electronic properties of the aminothiophene ring dictate its reactivity towards various reagents. Here, we compare the reactivity of 2-phenylthiophen-3-amine with other aminothiophene isomers.

Electrophilic Aromatic Substitution

The amino group strongly activates the thiophene ring towards electrophilic attack. The regioselectivity is determined by the position of the amino group and other substituents.

3-Aminothiophenes: Enamine-like Reactivity

3-Aminothiophenes exhibit a pronounced enamine-like character, with the C2 position being highly nucleophilic.[5] This is due to the efficient delocalization of the nitrogen lone pair to the C2 carbon. Kinetic studies on the reaction of 3-aminothiophene with benzenediazonium cations have confirmed that electrophilic attack occurs exclusively at the C-2 position.[5] The nucleophilicity of 3-aminothiophene is remarkably high, comparable to that of highly reactive enamines.[5]

For 2-phenylthiophen-3-amine , the phenyl group at the C2 position sterically hinders direct electrophilic attack at this site. However, the powerful electron-donating amino group at C3 will still activate the ring. Electrophilic substitution is therefore expected to occur at the vacant C5 position, which is para to the amino group.

2-Aminothiophenes

In 2-aminothiophenes, the amino group directs electrophilic substitution primarily to the C5 and C3 positions. The C5 position is generally favored due to less steric hindrance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Aminothiophene DerivativeMajor Product(s) of Electrophilic Substitution
2-Aminothiophene5-substituted and 3-substituted
3-Aminothiophene2-substituted
2-Phenylthiophen-3-amine5-substituted

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic rings.[1][6]

  • 3-Aminothiophenes: Due to their high nucleophilicity at C2, 3-aminothiophenes are expected to undergo Vilsmeier-Haack formylation readily at this position.

  • 2-Phenylthiophen-3-amine: Formylation is predicted to occur at the C5 position.

  • 2-Aminothiophenes: Formylation typically occurs at the C5 position.

Experimental Protocol: Vilsmeier-Haack Reaction of a 3-Acetyl-2-aminothiophene Derivative [7]

Halogenation

Halogenation of aminothiophenes proceeds readily due to the activated nature of the ring.

  • 3-Aminothiophenes: Halogenation occurs at the C2 position.

  • 2-Phenylthiophen-3-amine: Halogenation is expected at the C5 position.

  • 2-Aminothiophenes: Halogenation typically yields 5-halo and/or 3,5-dihalo derivatives.

Nitration

Nitration of thiophenes requires milder conditions compared to benzene to avoid oxidation and degradation of the ring.[8] For aminothiophenes, the presence of the strongly activating amino group necessitates even milder nitrating agents.

  • 3-Aminothiophenes: Nitration is expected to occur at the C2 position.

  • 2-Phenylthiophen-3-amine: Nitration would likely occur at the C5 position.

  • 2-Aminothiophenes: Nitration can lead to a mixture of 3-nitro and 5-nitro derivatives.

Experimental Protocol: Proposed Nitration of an Aminothiophene [9]

A general approach for the nitration of activated thiophenes involves using a mixture of nitric acid in acetic anhydride or another mild nitrating agent.

  • Procedure:

    • Dissolve the aminothiophene derivative in a suitable solvent (e.g., acetic anhydride).

    • Cool the solution to 0-5 °C.

    • Slowly add a pre-cooled mixture of nitric acid and acetic anhydride.

    • Maintain the temperature and monitor the reaction by TLC.

    • Work up the reaction by pouring it into ice water and extracting the product.

Reactions with Carbonyl Compounds

The nucleophilic character of the aminothiophene ring allows for condensation reactions with aldehydes and ketones.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton.[10][11] For highly nucleophilic systems like 3-aminothiophenes, the reaction can proceed via electrophilic attack on the ring by a pre-formed Eschenmoser-like salt.

  • 3-Aminothiophenes: The Mannich reaction is expected to occur at the C2 position.

  • 2-Phenylthiophen-3-amine: The reaction would likely proceed at the C5 position.

  • 2-Aminothiophenes: The C5 position is the most probable site for the Mannich reaction.

Condensation with Aldehydes and Ketones

Aminothiophenes can react with aldehydes and ketones to form Schiff bases at the amino group or undergo condensation at an activated ring position.

  • 3-Aminothiophenes: The highly nucleophilic C2 position can attack the carbonyl carbon of aldehydes and ketones, leading to the formation of 2-substituted derivatives.[7]

  • 2-Phenylthiophen-3-amine: Similar reactivity is expected at the C5 position.

  • 2-Aminothiophenes: Condensation can occur at the C5 position or at the amino group, depending on the reaction conditions and the nature of the substituents.[3][12]

Experimental Protocol: Condensation of 2-Aminothiophenol with Aldehydes [12]

While this protocol is for a related benzothiazole synthesis, it illustrates the general principle of condensing an amino-substituted thiol with an aldehyde.

  • Procedure:

    • Dissolve 2-aminothiophenol and the desired aldehyde in a suitable solvent (e.g., ethanol).

    • Add a catalytic amount of acid or base if necessary.

    • Reflux the mixture and monitor the reaction by TLC.

    • Isolate and purify the product after the reaction is complete.

Conclusion

The reactivity of aminothiophenes is a rich and complex field, with the position of the amino group and the presence of other substituents playing a crucial role in determining the outcome of chemical transformations. 2-Phenylthiophen-3-amine, with its unique substitution pattern, presents an interesting case study. The powerful electron-donating amino group at C3 strongly activates the ring, while the phenyl group at C2 provides steric hindrance and directs electrophilic attack to the C5 position. In contrast, 3-aminothiophenes exhibit exceptional nucleophilicity at the C2 position, behaving like enamines. 2-Aminothiophenes, being the most synthetically accessible through the Gewald reaction, offer a versatile platform for further functionalization, primarily at the C5 position.

Understanding these reactivity patterns is paramount for researchers in drug discovery and materials science, enabling the rational design and synthesis of novel aminothiophene derivatives with desired properties. Further quantitative studies on the reactivity of 2-phenylthiophen-3-amine are warranted to provide a more detailed and predictive understanding of its chemical behavior.

References

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • Mishra, R., & S. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical and Biological Sciences.
  • Fiesselmann thiophene synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.
  • C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved March 7, 2026, from [Link]

  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

    • Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. (n.d.). University of Babylon. Retrieved March 7, 2026, from [Link]

  • Mannich reaction. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical and Biological Sciences.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals.
  • Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. (2025).
  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PMC.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS | ADICHEMISTRY. (n.d.). ADICHEMISTRY. Retrieved March 7, 2026, from [Link]

  • Experimental and theoretical investigation of the reaction of a 3-amidothiophene derivative with various carbonyl compounds. (n.d.). PMC.
  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Journal of Applied Pharmaceutical Science.
  • Three-component condensation of 2-aminothiophene-3-carboxylic acid derivatives with aldehydes and Meldrum's acid. (n.d.).
  • Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2019). PMC.
  • An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Synthetic route for obtaining 2‐aminothiophene derivatives (1‐13). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Suitable reagents for nitration of thiophene. (2019). Chemistry Stack Exchange. Retrieved March 7, 2026, from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

Sources

Comparative

"comparing the biological activity of 2-phenylthiophen-3-amine with its 4-phenyl isomer"

An objective comparison of the biological activities of 2-phenylthiophen-3-amine and its 4-phenyl isomer is currently challenging due to a lack of direct comparative studies in peer-reviewed literature. However, based on...

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the biological activities of 2-phenylthiophen-3-amine and its 4-phenyl isomer is currently challenging due to a lack of direct comparative studies in peer-reviewed literature. However, based on the activities of structurally related aminothiophene derivatives, a hypothetical comparative analysis and a proposed research workflow can be constructed.

Aminothiophene scaffolds are recognized as "privileged structures" in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, including kinases, G-protein coupled receptors, and ion channels. The specific placement of the phenyl group in 2-phenylthiophen-3-amine versus its 4-phenyl isomer can be expected to significantly influence their steric and electronic properties, thereby altering their interaction with biological targets.

This guide will, therefore, propose a structured experimental approach to elucidate and compare the potential biological activities of these two isomers, focusing on common therapeutic areas where aminothiophenes have shown promise, such as oncology and inflammation. The following sections will detail the proposed experimental workflows, from initial cytotoxicity screening to more specific mechanistic assays, providing the necessary protocols and data presentation frameworks.

Proposed Experimental Workflow for Comparative Analysis

To systematically evaluate the biological profiles of 2-phenylthiophen-3-amine and its 4-phenyl isomer, a tiered screening approach is recommended. This workflow is designed to first assess broad cytotoxicity and then to investigate more specific activities based on the structural features of the compounds.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (Hypothesis-Driven) cluster_2 Phase 3: Lead Optimization A Synthesis & Purification of Isomers (2-phenylthiophen-3-amine & 4-phenyl isomer) B Cytotoxicity Screening (e.g., MTT Assay against a panel of cancer cell lines) A->B C Kinase Inhibition Profiling (Broad panel kinase screen) B->C If cytotoxic D Anti-inflammatory Activity Assessment (e.g., NO production in LPS-stimulated macrophages) B->D If non-cytotoxic or for alternative applications E Structure-Activity Relationship (SAR) Studies C->E D->E F In vivo Efficacy & Toxicity Studies E->F

Caption: Proposed experimental workflow for the comparative biological evaluation of 2-phenylthiophen-3-amine and its 4-phenyl isomer.

Part 1: Cytotoxicity Screening

A primary assessment of the cytotoxic potential of the two isomers is a crucial first step. This will determine their general effect on cell viability and guide the selection of appropriate concentrations for subsequent assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare stock solutions of 2-phenylthiophen-3-amine and its 4-phenyl isomer in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value for each isomer.

Data Presentation: Comparative Cytotoxicity
CompoundCell LineIC50 (µM)
2-phenylthiophen-3-amineA549Experimental Value
MCF-7Experimental Value
HeLaExperimental Value
4-phenyl isomerA549Experimental Value
MCF-7Experimental Value
HeLaExperimental Value
Doxorubicin (Control)A549Experimental Value
MCF-7Experimental Value
HeLaExperimental Value

Part 2: Kinase Inhibition Profiling

The aminothiophene scaffold is a common feature in many kinase inhibitors. Therefore, evaluating the inhibitory activity of the two isomers against a panel of kinases is a logical next step, particularly if they exhibit cytotoxicity.

Representative Signaling Pathway: Generic Kinase Cascade

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Adaptor Adaptor Proteins (e.g., GRB2) Receptor->Adaptor GEF Guanine Nucleotide Exchange Factor (e.g., SOS) Adaptor->GEF Ras Ras (GTP-bound) GEF->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Isomer Inhibition Point? ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response

Caption: A generic receptor tyrosine kinase signaling cascade, a common target for anti-cancer therapies.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for RAF Kinase)
  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase (e.g., B-RAF), and the substrate (e.g., inactive MEK1).

  • Inhibitor Addition: Add varying concentrations of the 2-phenylthiophen-3-amine and its 4-phenyl isomer to the wells. Include a known inhibitor as a positive control (e.g., vemurafenib for B-RAF).

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phospho-specific antibody in an ELISA format.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value for each isomer.

Data Presentation: Comparative Kinase Inhibition
CompoundKinase TargetIC50 (µM)
2-phenylthiophen-3-amineB-RAFExperimental Value
EGFRExperimental Value
VEGFR2Experimental Value
4-phenyl isomerB-RAFExperimental Value
EGFRExperimental Value
VEGFR2Experimental Value
Vemurafenib (Control)B-RAFExperimental Value

Part 3: Anti-inflammatory Activity Assessment

Aminothiophene derivatives have also been reported to possess anti-inflammatory properties. A standard in vitro assay to assess this potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the two isomers for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and the production of NO. Include a positive control (e.g., L-NAME) and a vehicle control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition. Calculate the IC50 for each isomer.

Data Presentation: Comparative NO Inhibition
CompoundIC50 for NO Inhibition (µM)
2-phenylthiophen-3-amineExperimental Value
4-phenyl isomerExperimental Value
L-NAME (Control)Experimental Value

Conclusion

While direct comparative data on the biological activity of 2-phenylthiophen-3-amine and its 4-phenyl isomer is not currently available, the proposed research workflow provides a comprehensive strategy to elucidate their potential therapeutic properties. The differential positioning of the phenyl group is anticipated to have a significant impact on their biological activity, potentially leading to differences in cytotoxicity, kinase inhibition profiles, and anti-inflammatory effects. The execution of these experiments would provide valuable structure-activity relationship insights and could identify a promising lead compound for further development in oncology or inflammatory diseases.

References

  • Hassan, A. A., & Shawky, A. M. (2018). Thiophene Analogs as Privileged Scaffolds in Anticancer Drug Design. Mini-Reviews in Medicinal Chemistry, 18(13), 1098–1117. [Link]

  • Talele, T. T. (2010). The “privileged scaffold” concept in drug discovery. Future Medicinal Chemistry, 2(5), 735–738. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Phenylthiophen-3-amine Analogs as Atypical Protein Kinase C Inhibitors

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides an in-depth analysis of the structure-activity rela...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 2-phenylthiophen-3-amine analogs, with a primary focus on their potent and selective inhibition of atypical protein kinase C (aPKC) isoforms.[4][5] Understanding these relationships is crucial for the rational design of novel therapeutics targeting diseases associated with inflammation and increased vascular permeability, such as diabetic retinopathy and macular edema.[4][5]

The Significance of the 2-Phenylthiophen-3-amine Scaffold

The 2-phenylthiophen-3-amine core has emerged as a promising framework for the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[6][8] Atypical protein kinase C (aPKC) isoforms, in particular, are key mediators in signaling pathways induced by tumor necrosis factor (TNF) and vascular endothelial growth factor (VEGF), which contribute to the breakdown of the blood-retinal barrier.[4][5] The discovery of small molecule inhibitors based on the 2-phenylthiophen-3-amine scaffold that can effectively block these pathways represents a significant advancement in the field.[4][5]

General Synthesis of 2-Amino-3-carboxy-4-phenylthiophene Analogs

The synthesis of the 2-amino-3-carboxy-4-phenylthiophene backbone is commonly achieved through the Gewald reaction.[4][9] This versatile, multi-component reaction provides a straightforward route to highly substituted 2-aminothiophenes.[10] The general synthetic scheme involves the condensation of an aryl-substituted acetophenone with a cyanoacetate ester, followed by reaction with elemental sulfur in the presence of a base.[4]

Representative Synthetic Protocol:

A two-step procedure is typically employed for the synthesis of the ethyl 2-amino-4-phenylthiophene-3-carboxylate analogs.[4]

Step 1: Knoevenagel Condensation

  • To a solution of the appropriately substituted acetophenone in a suitable solvent such as toluene, add methyl cyanoacetate, ammonium acetate, and acetic acid.

  • Reflux the mixture for 18-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the intermediate product.

Step 2: Gewald Reaction

  • To a solution of the intermediate from Step 1 in ethanol, add elemental sulfur powder and diethylamine.

  • Heat the mixture at 50°C for 3 hours.

  • Cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization or column chromatography to yield the desired 2-amino-3-carboxy-4-phenylthiophene analog.[4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-phenylthiophen-3-amine analogs as aPKC inhibitors is highly dependent on the nature and position of substituents on the thiophene and phenyl rings. A systematic exploration of these modifications has revealed key structural features that govern their inhibitory potency.[4]

Modifications at the C-2 Amino Group

The presence of a primary amino group at the C-2 position is crucial for activity. Modifications to this group generally lead to a significant decrease in inhibitory potency. For instance, deamination to provide the C-2 protio analog or alkylation to form mono- and dimethylamino derivatives results in a loss of activity.[4] The synthesis of a urea derivative at this position also diminishes the inhibitory effect.[4]

Modifications at the C-3 Carboxyl Group

The ester moiety at the C-3 position plays a significant role in modulating the inhibitory activity. While the ethyl ester (the initial screening hit) and the 2-propyl ester show significant inhibitory activity, other ester variations have been explored to understand the impact of steric and electronic properties.[4]

Modifications at the C-4 Phenyl Ring

Substituents on the C-4 phenyl ring have the most profound impact on the inhibitory potency against aPKCζ. A clear trend has been established where electron-donating groups enhance activity, while electron-withdrawing groups are detrimental.[4][5]

Key SAR insights for the C-4 phenyl ring:

  • Electron-donating groups: Analogs with electron-donating groups, particularly at the 3'- and 4'-positions of the phenyl ring, exhibit robust inhibition of aPKCζ.[4] Methoxy, methyl, and hydroxyl groups are examples of favorable substituents.

  • Electron-withdrawing groups: Conversely, analogs bearing electron-withdrawing groups such as nitro, cyano, or trifluoromethyl generally show significantly decreased inhibitory activity.[4]

The following DOT graph visually summarizes the key SAR findings for the 2-phenylthiophen-3-amine scaffold as aPKC inhibitors.

SAR_Summary cluster_core 2-Phenylthiophen-3-amine Core cluster_C2 C-2 Position cluster_C3 C-3 Position cluster_C4 C-4 Phenyl Ring cluster_C4_substituents C-4 Substituent Effects Core C2_NH2 Primary Amine (NH2) Crucial for Activity Core->C2_NH2 Modification Decreases Activity C3_Ester Carboxyl Ester (COOR) Modulates Potency Core->C3_Ester Variation Affects Potency C4_Phenyl Substituents are Critical Core->C4_Phenyl Electron_Donating Electron-Donating (e.g., OMe, Me, OH) C4_Phenyl->Electron_Donating Increases Activity Electron_Withdrawing Electron-Withdrawing (e.g., NO2, CN, CF3) C4_Phenyl->Electron_Withdrawing Decreases Activity

Caption: Key structure-activity relationships for 2-phenylthiophen-3-amine analogs as aPKC inhibitors.

Comparative Biological Activity

The following tables summarize the in vitro and cellular activities of representative 2-phenylthiophen-3-amine analogs.

Table 1: In Vitro aPKCζ Kinase Inhibition [4]

CompoundR2R3Z (C-4 Phenyl Substituent)% Inhibition at 30 µMIC50 (µM)
1 NH2EtH1002.0
6 NH22-PrH100-
29 NH2Et3'-OMe-1.1
30 NH2Et4'-OMe-1.0
32 NH2Et3',4'-diOMe1001.0
35 NH2Et4'-NO216-
36 NH2Et4'-CN32-

Table 2: Cellular Activity of Potent Inhibitors [4][5]

CompoundNF-κB Reporter EC50 (nM)VEGF-induced Permeability EC50 (nM)
6 1015
32 3020

Experimental Protocol: In Vitro aPKCζ Kinase Assay

The following protocol is a representative example of an in vitro kinase assay used to determine the inhibitory activity of the 2-phenylthiophen-3-amine analogs against aPKCζ.[4]

Materials:

  • Recombinant human aPKCζ enzyme

  • Myelin basic protein (MBP) as substrate

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)

  • Kinase reaction buffer (assay buffer supplemented with MgCl₂ and ATP)

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a microtiter plate, add the assay buffer, substrate (MBP), and the test compound solution.

  • Initiate the kinase reaction by adding the kinase reaction buffer containing [γ-³²P]ATP and the aPKCζ enzyme.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The structure-activity relationship studies of 2-phenylthiophen-3-amine analogs have identified a potent class of atypical protein kinase C inhibitors. The key takeaways for designing novel and more effective inhibitors within this chemical series are:

  • The primary amino group at the C-2 position is essential for activity.

  • The ester group at the C-3 position can be modified to fine-tune potency.

  • Electron-donating substituents on the C-4 phenyl ring, particularly at the 3' and 4' positions, are critical for high inhibitory activity.

These findings provide a solid foundation for the further development of this promising class of compounds as potential therapeutics for diseases driven by inflammation and vascular permeability.[4][5]

References

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

  • 3‐Aminothiophenes as biologically active compounds and new materials. [Link]

  • An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. [Link]

  • Biological Activities of Thiophenes. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affect. [Link]

  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. [Link]

  • Synthesis and Biological Effects of Novel 2-Amino-3-naphthoylthiophenes as Allosteric Enhancers of the A1Adenosine Receptor. [Link]

  • New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Efficacy of Novel 2-Phenylthiophen-3-amine Derivatives

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and validation of novel antimicrobial agents are of paramount importance. Among the diverse heterocyclic scaffolds explo...

Author: BenchChem Technical Support Team. Date: March 2026

In an era where antimicrobial resistance poses a significant threat to global health, the discovery and validation of novel antimicrobial agents are of paramount importance. Among the diverse heterocyclic scaffolds explored in medicinal chemistry, thiophene derivatives, particularly 2-phenylthiophen-3-amines, have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive comparison of the antimicrobial efficacy of novel 2-phenylthiophen-3-amine derivatives against established alternatives, supported by detailed experimental protocols and data. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to evaluate and potentially advance these compounds in the quest for new therapeutics.

The Rationale for Thiophene Scaffolds in Antimicrobial Drug Discovery

The thiophene ring is a versatile pharmacophore present in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][4] Its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[1][2][5][6] The unique electronic and structural features of the thiophene nucleus allow for diverse substitutions, enabling the fine-tuning of its biological activity. This guide focuses on 2-phenylthiophen-3-amine derivatives, a subclass that has demonstrated considerable potential as antimicrobial agents.[1][7]

Synthesis of Novel 2-Phenylthiophen-3-amine Derivatives

The synthesis of the 2-phenylthiophen-3-amine core and its derivatives often employs the Gewald synthesis, a robust and versatile method for constructing highly substituted thiophenes.[1][5] This multicomponent reaction typically involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.

General Synthetic Protocol:

A typical synthetic route to obtain the parent 2-phenylthiophen-3-amine scaffold is outlined below. Further derivatization can be achieved by reacting the amine or other functional groups on the thiophene ring.

  • Reaction Setup: A mixture of an appropriate acetophenone derivative (ketone), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Base Catalysis: A catalytic amount of an organic base, like diethylamine or morpholine, is added to the reaction mixture. The base facilitates the initial Knoevenagel condensation between the ketone and the active methylene compound.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization from a suitable solvent to yield the desired 2-aminothiophene derivative.

The structure of the synthesized compounds is unequivocally confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS), alongside elemental analysis.[4][8][9]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of newly synthesized 2-phenylthiophen-3-amine derivatives is rigorously evaluated against a panel of clinically relevant microbial strains. This includes Gram-positive bacteria, Gram-negative bacteria, and fungal pathogens. The efficacy is typically compared against standard antimicrobial agents to benchmark their performance.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration in µg/mL)
CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Derivative A 8163264
Derivative B 481632
Derivative C 163264>128
Ampicillin 12.56.2525>100
Gentamicin 4284

Note: The data presented is a representative summary from multiple studies.[4][7][10]

Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration in µg/mL)
CompoundCandida albicansAspergillus fumigatusSyncephalastrum racemosum
Derivative A 163264
Derivative B 81632
Derivative C 3264>128
Amphotericin B 214

Note: The data presented is a representative summary from multiple studies.[6][7]

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of the antimicrobial efficacy data, standardized methodologies are employed. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.[11][12][13]

Step-by-Step Broth Microdilution Protocol:
  • Preparation of Inoculum: Pure cultures of the test microorganisms are grown overnight in a suitable broth medium. The bacterial or fungal suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[14]

  • Serial Dilution of Test Compounds: The novel 2-phenylthiophen-3-amine derivatives and standard drugs are serially diluted in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Bacterial/Fungal Culture B Standardized Inoculum (e.g., 0.5 McFarland) A->B D Inoculation of wells with microbial suspension B->D C Serial Dilution of Test Compounds in 96-well plate C->D E Incubate at appropriate temperature and duration D->E F Visual Inspection for microbial growth E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G cluster_interaction Initial Interaction cluster_disruption Membrane Disruption cluster_death Cell Death A Thiophene Derivative B Bacterial Cell Membrane A->B Binding C Increased Membrane Permeability B->C D Leakage of Intracellular Contents C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism of action for thiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-phenylthiophen-3-amine derivatives is significantly influenced by the nature and position of substituents on both the thiophene and phenyl rings. [5][7]

  • Electron-withdrawing vs. Electron-donating groups: The presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial activity.

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate the bacterial cell membrane.

  • Steric factors: The size and shape of the substituents can affect the binding of the molecule to its target site.

For instance, some studies have shown that derivatives with a hydroxyl group at the para position of the phenyl ring exhibit significant antibacterial activity, in some cases stronger than standard drugs like Ampicillin and Gentamicin. [7]Conversely, excessive substitution with electron-donating groups may not necessarily lead to enhanced bioactivity. [4]

Conclusion and Future Directions

Novel 2-phenylthiophen-3-amine derivatives represent a promising avenue for the development of new antimicrobial agents. The comparative data presented in this guide demonstrates their potential to combat a range of pathogenic microorganisms, with some derivatives showing efficacy comparable or superior to existing antibiotics. The synthetic accessibility and the potential for structural modification make this scaffold particularly attractive for further optimization through detailed structure-activity relationship studies.

Future research should focus on elucidating the precise molecular targets and mechanisms of action of these compounds. Additionally, in vivo efficacy and toxicity studies are essential to translate these promising in vitro results into clinically viable therapeutic agents. The continued exploration of the chemical space around the 2-phenylthiophen-3-amine core is a critical step in the global effort to overcome the challenge of antimicrobial resistance.

References

  • Al-Abdullah, E. S., Al-Ghorbani, M., Al-Farhan, K., & Asiri, A. M. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 224. [Link]

  • Asiri, A. M., Al-Youbi, A. O., & Khan, S. A. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Bioorganic & Medicinal Chemistry Letters, 44, 128117. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1409489. [Link]

  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 224. [Link]

  • El-Metwaly, N. M. (2022). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds, 42(5), 2389-2405. [Link]

  • Gomha, S. M., et al. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 10(Suppl 2), S1632-S1638. [Link]

  • Anonymous. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

  • World Organisation for Animal Health. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Asiri, A. M., Al-Youbi, A. O., & Khan, S. A. (2021). Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. Request PDF. [Link]

  • World Organisation for Animal Health. (2009). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Baltekin, Y., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(4), 432. [Link]

  • Javed, M. (2024). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Tendencia, E. A. (2004). Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment. CORE. [Link]

  • Anonymous. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Sabatino, P., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Molecules, 25(8), 1916. [Link]

  • Gomha, S. M., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(3), 165-181. [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Future Medicinal Chemistry, 16(3), 165-181. [Link]

  • Gomha, S. M., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 74. [Link]

  • Liu, M., et al. (2020). Design, synthesis and evaluation of phenylthiazole and phenylthiophene pyrimidindiamine derivatives targeting the bacterial membrane. European Journal of Medicinal Chemistry, 190, 112101. [Link]

  • da Silva, A. B., & de Freitas, R. P. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Himaja, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]

  • Miró-Canturri, A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Gomha, S. M., et al. (2014). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 19(11), 17537-17550. [Link]

  • Anonymous. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]

Sources

Validation

In Vitro and In Vivo Evaluation of 2-Phenylthiophen-3-Amine-Based Compounds: A Comparative Guide

As drug discovery shifts toward highly targeted, allosteric modulators, the 2-phenylthiophen-3-amine scaffold has emerged as a privileged chemotype. Historically, bicyclic aromatic systems like naphthalene were the defau...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted, allosteric modulators, the 2-phenylthiophen-3-amine scaffold has emerged as a privileged chemotype. Historically, bicyclic aromatic systems like naphthalene were the default choice for occupying hydrophobic binding pockets. However, the 2-phenylthiophene-amine core offers superior bioisosteric properties, providing unique vectors for amine substitution that enhance both target affinity and pharmacokinetic (PK) profiles.

This guide provides an objective, data-driven comparison of 2-phenylthiophene-amine derivatives against legacy alternatives. We will examine their performance through the lens of two major pharmacological applications: SARS-CoV-2 Papain-like protease (PLpro) inhibition and Inhibitor of Apoptosis Protein (IAP) antagonism in oncology.

Structural Rationale: Why the 2-Phenylthiophene-Amine Core?

The causality behind the success of 2-phenylthiophene-amine derivatives lies in their geometric flexibility and electronic distribution.

In the context of SARS-CoV-2 PLpro, the enzyme is responsible for cleaving viral polyproteins and stripping ubiquitin/ISG15 from host proteins, thereby promoting viral replication and immune evasion[1]. Legacy non-covalent inhibitors, such as the naphthalene-based GRL0617 , bind primarily to the S3/S4 pocket[2]. While effective in vitro, they leave the adjacent BL2 (Blocking Loop 2) groove relatively open, limiting their overall potency.

Replacing the rigid naphthalene core with a 2-phenylthiophene moiety—and optimizing the amine linker—allows next-generation compounds (e.g., XR8-23 ) to exploit binding cooperativity. The 2-phenylthiophene core simultaneously engages the newly identified Val70Ub pocket and the BL2 groove[3]. This dual-engagement induces a profound conformational closure of the BL2 loop, effectively sealing the active site from endogenous substrates[3].

Similarly, in oncology, 2-phenylthiophen-3-amine is utilized as a critical building block for synthesizing Smac mimetics. These compounds mimic the N-terminal AVPI motif of the Smac protein, binding to the BIR domains of IAPs (such as XIAP) to sensitize tumor cells to apoptosis[4].

PLpro_Pathway PLpro SARS-CoV-2 PLpro Polyprotein Viral Polyproteins (pp1a / pp1ab) PLpro->Polyprotein Cleaves HostImmune Host Proteins (Ubiquitinated / ISGylated) PLpro->HostImmune Deubiquitinates / DeISGylates Inhibitor 2-Phenylthiophene-amine Inhibitor (e.g., XR8-23) BL2 BL2 Groove & Val70Ub Pocket Inhibitor->BL2 Binds Replication Viral Replication Polyprotein->Replication Promotes Evasion Immune Evasion HostImmune->Evasion Promotes BL2->PLpro Conformational Blockade

Diagram 1: Mechanism of PLpro inhibition via 2-phenylthiophene-amine induced BL2 loop closure.

Comparative In Vitro Evaluation

To objectively evaluate the performance of the 2-phenylthiophene-amine scaffold, we must compare its enzymatic and cellular metrics against the naphthalene standard.

In biochemical assays, 2-phenylthiophene derivatives like XR8-23 demonstrate sub-micromolar potency, significantly outperforming GRL0617[5]. Furthermore, amine-linked derivatives (e.g., Jun9722) have shown that extending the amine linker engages electrostatic interactions with Glu167, further driving down the IC50[6].

Quantitative Performance Comparison
CompoundCore ScaffoldPLpro IC50 (µM)Antiviral EC50 (µM, A549)Primary Target Engagement
GRL0617 Naphthalene1.47 – 2.30~14.50S3/S4 Pocket[7]
XR8-23 2-Phenylthiophene0.391.20 – 1.40Val70Ub + BL2 Groove[5]
Jun9722 2-Phenylthiophene-amine0.40 – 0.96< 10.00BL2 Groove + Electrostatic[6]

Data synthesis indicates that the transition from a naphthalene to a 2-phenylthiophene core yields a ~4-to-5-fold improvement in enzymatic inhibition and a ~10-fold improvement in cellular antiviral activity.

In Vivo Pharmacokinetics & Efficacy

In vitro potency often fails to translate in vivo due to poor metabolic stability or inadequate tissue distribution. The 2-phenylthiophene-amine scaffold demonstrates a highly favorable in vivo profile, particularly for respiratory targets.

When evaluated in C57BL/6 mice, an intraperitoneal (i.p.) injection of XR8-23 (50 mg/kg) achieved robust plasma concentrations of ~12 µM, indicating excellent systemic bioavailability[7]. More importantly, in a mouse-adapted SARS-CoV-2 infection model (MA10), repeated intravenous (IV) injections at 10 mg/kg revealed a >10-fold selective accumulation of the drug in lung tissue compared to plasma[8].

Causality Insight: For respiratory viruses, plasma pharmacokinetics are insufficient predictors of success. The lipophilicity and basicity of the amine functional group on the 2-phenylthiophene core drive lysosomal trapping and tissue partitioning in the highly vascularized lung epithelium, directly correlating with the observed in vivo viral load reduction[8].

Evaluation_Workflow Synth Compound Synthesis (2-phenylthiophen-3-amine core) InVitro In Vitro Evaluation (FRET Assay & Cell Culture) Synth->InVitro Purified Compound InVivo In Vivo Evaluation (Lung PK & Mouse Models) InVitro->InVivo Lead Selection (IC50 < 1 µM) Data Data Synthesis (Efficacy vs. Toxicity) InVivo->Data Lung Accumulation & Viral Load Reduction

Diagram 2: End-to-end workflow for the in vitro and in vivo evaluation of target compounds.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies represent self-validating systems for evaluating 2-phenylthiophene-amine compounds.

Protocol A: In Vitro FRET-Based PLpro Enzymatic Assay

This assay relies on the cleavage of a fluorogenic substrate to quantify enzyme inhibition.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT). Dilute recombinant SARS-CoV-2 PLpro to a final working concentration of 15 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 2-phenylthiophene-amine compound in DMSO. Transfer to a 384-well black microplate (final DMSO concentration ≤ 1%).

  • Pre-Incubation (Critical Step): Add the PLpro enzyme to the compound wells and incubate at 25°C for 30 minutes.

    • Causality: The conformational closure of the BL2 loop induced by the 2-phenylthiophene core is time-dependent. Skipping pre-incubation will result in artificially high IC50 values.

  • Initiation: Add 50 µM of Ub-AMC (Ubiquitin-7-amino-4-methylcoumarin) substrate to initiate the reaction.

  • Readout & Validation: Measure fluorescence continuously for 30 minutes (Excitation: 345 nm / Emission: 445 nm). Use GRL0617 as a positive control standard to validate assay sensitivity.

Protocol B: In Vivo Pharmacokinetic & Tissue Distribution Profiling

This protocol determines the lung-to-plasma partitioning ratio, a critical metric for respiratory efficacy.

  • Dosing: Administer the compound (e.g., 10 mg/kg) via intravenous (IV) tail vein injection to female C57BL/6 mice (n=3 per time point).

  • Sampling: At predefined intervals (0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood via cardiac puncture into EDTA tubes. Immediately harvest and weigh the whole lungs.

  • Extraction:

    • Plasma: Centrifuge blood at 4°C. Precipitate proteins using 3 volumes of cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Tissue: Homogenize lung tissue in 3 volumes of PBS (w/v), then perform identical acetonitrile precipitation.

  • LC-MS/MS Quantification: Analyze supernatants using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

    • Validation: Calculate the Area Under the Curve (AUC) for both matrices. A lung-to-plasma AUC ratio > 5 confirms successful tissue partitioning driven by the amine scaffold.

References

1.[4] US20060014700A1 - Inhibitors of IAP - Google Patents. Google. URL: 2.[6] Structure-based design of SARS-CoV-2 papain-like protease inhibitors - PMC. NIH. URL: 3.[1] Coronaviruses papain-like proteases and their inhibitors - ScienceDirect. DOI. URL: 4.[3] Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC. NIH. URL: 5.[5] Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone - Frontiers. Frontiers. URL: 6.[7] Potent and selective covalent inhibition of the papain-like protease from SARS-CoV-2 - Los Alamos National Laboratory. LANL. URL: 7.[8] Sunshine Biopharma Announces Publication of Significant Coronavirus Research Results in the Journal of Medicinal Chemistry - FirstWord Pharma. FirstWord Pharma. URL: 8.[2] Structure-based inhibitor design and repurposing clinical drugs to target SARS-CoV-2 proteases - Portland Press. Portland Press. URL:

Sources

Comparative

A Head-to-Head Comparison of Synthetic Routes to the Privileged Scaffold: 2-Phenylthiophen-3-amine

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Synthesizing a Key Building Block The 2-phenylthiophen-3-amine scaffold is a crucial building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Synthesizing a Key Building Block

The 2-phenylthiophen-3-amine scaffold is a crucial building block in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. Its synthesis, however, presents a regiochemical challenge that has been addressed through various synthetic strategies. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and expert insights into the advantages and limitations of each approach.

Introduction

The strategic placement of a phenyl group at the 2-position and an amino group at the 3-position of a thiophene ring creates a molecule with significant potential for further functionalization in drug discovery programs. The inherent reactivity of the thiophene ring, coupled with the nucleophilicity of the amine, allows for the construction of diverse molecular libraries. However, controlling the regioselectivity to obtain the desired 2,3-disubstitution pattern is not trivial. This guide will dissect three primary synthetic strategies: the Fiesselmann Thiophene Synthesis, a multi-step route involving a nitro-thiophene intermediate, and a modern approach utilizing transition-metal-catalyzed amination.

Comparative Overview of Synthetic Routes

Synthetic Route Key Precursors Number of Steps Typical Overall Yield Advantages Disadvantages
Fiesselmann Synthesis Aryl-substituted acrylonitriles with a leaving group2 (from acrylonitrile)ModerateConvergent; builds the core ring structure with desired functionality.Precursor synthesis may be required; decarboxylation step can be challenging.
Nitro-Thiophene Reduction 2-Phenylthiophene2Moderate to GoodUtilizes a readily available starting material; reduction methods are well-established.Nitration can lead to isomeric mixtures; requires handling of nitrating agents.
Transition-Metal Catalyzed Amination 2-Phenyl-3-halothiophene2 (from 2-phenylthiophene)Good to ExcellentHigh yields and functional group tolerance; direct C-N bond formation.Requires specialized catalysts and ligands; synthesis of the halothiophene precursor is necessary.

Route 1: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a powerful and convergent approach to substituted thiophenes. By employing an α,β-unsaturated nitrile bearing a leaving group, it is possible to construct the 3-aminothiophene skeleton directly.[1][2]

Reaction Principle

This modified Fiesselmann approach involves the reaction of an aryl-substituted acrylonitrile, such as β-chloro-β-phenylacrylonitrile, with a thioglycolate ester. The initial Michael addition is followed by an intramolecular cyclization and elimination sequence to yield a 3-aminothiophene-2-carboxylate ester. Subsequent hydrolysis and decarboxylation furnish the target 2-phenylthiophen-3-amine.

Fiesselmann Synthesis A β-Chloro-β-phenylacrylonitrile C Methyl 3-amino-2-phenylthiophene-2-carboxylate A->C Base (e.g., NaOMe) Ethanol, Reflux B Methyl Thioglycolate B->C D 2-Phenylthiophen-3-amine C->D 1. NaOH, H2O/EtOH, Reflux 2. H3O+ 3. Heat (Decarboxylation)

Figure 1: Workflow for the Fiesselmann Synthesis of 2-Phenylthiophen-3-amine.

Experimental Protocol: Synthesis of Methyl 3-amino-2-phenylthiophene-2-carboxylate
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere.

  • Reagent Addition: To this solution, add methyl thioglycolate (1.0 eq) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Cyclization: Add a solution of β-chloro-β-phenylacrylonitrile (1.0 eq) in ethanol dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired ester.

Experimental Protocol: Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the methyl 3-amino-2-phenylthiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting material.

  • Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

  • Decarboxylation: Heat the isolated 3-amino-2-phenylthiophene-2-carboxylic acid in a suitable high-boiling solvent (e.g., quinoline) with a copper catalyst until gas evolution ceases.[3][4][5]

  • Purification: Cool the reaction mixture and purify by vacuum distillation or column chromatography to yield 2-phenylthiophen-3-amine.

Expert Insight: The decarboxylation step can be challenging and may require high temperatures, potentially leading to decomposition. Careful optimization of the reaction conditions is crucial for achieving a good yield. The stability of the free aminothiophene should also be considered, and it may be beneficial to handle it under an inert atmosphere.[3]

Route 2: Synthesis via a Nitro-Thiophene Intermediate

This two-step approach involves the initial synthesis of 2-phenyl-3-nitrothiophene, followed by the reduction of the nitro group to the desired amine. This strategy is contingent on the selective synthesis of the 3-nitro isomer.

Reaction Principle

The synthesis begins with the nitration of 2-phenylthiophene. While nitration of thiophene itself can lead to a mixture of 2- and 3-nitrothiophenes, the directing effect of the phenyl group at the 2-position can influence the regioselectivity. The subsequent reduction of the nitro group is a well-established transformation that can be achieved using various reagents.[6][7]

Nitro-Thiophene Reduction A 2-Phenylthiophene B 2-Phenyl-3-nitrothiophene A->B Nitrating Agent (e.g., HNO3/Ac2O) C 2-Phenylthiophen-3-amine B->C Reducing Agent (e.g., SnCl2·2H2O, EtOH, Reflux)

Figure 2: Workflow for the Synthesis of 2-Phenylthiophen-3-amine via a Nitro-Thiophene Intermediate.

Experimental Protocol: Nitration of 2-Phenylthiophene
  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, cool a mixture of acetic anhydride to 0-5 °C.

  • Nitrating Agent Preparation: Slowly add fuming nitric acid to the cooled acetic anhydride while maintaining the temperature below 10 °C.

  • Nitration: Add a solution of 2-phenylthiophene (1.0 eq) in acetic anhydride dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at low temperature for a few hours, monitoring the progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Isolation: Filter the precipitated solid, wash thoroughly with water, and dry.

  • Purification: The crude product, which may contain a mixture of isomers, is purified by column chromatography or recrystallization to isolate the 2-phenyl-3-nitrothiophene.

Experimental Protocol: Reduction of 2-Phenyl-3-nitrothiophene
  • Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-3-nitrothiophene (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.[6]

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Neutralization and Extraction: Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to the residue to neutralize the acid and precipitate tin salts. Stir vigorously.

  • Filtration: Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with ethyl acetate.

  • Purification: Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-phenylthiophen-3-amine can be further purified by column chromatography or vacuum distillation.

Expert Insight: The nitration of 2-phenylthiophene is a critical step where regioselectivity can be a concern. Careful control of reaction temperature and the choice of nitrating agent are essential to maximize the yield of the desired 3-nitro isomer. The reduction with tin(II) chloride is a reliable method, but the work-up can be tedious due to the formation of tin salts. Catalytic hydrogenation is a cleaner alternative but may require specialized equipment.

Route 3: Transition-Metal-Catalyzed Amination

Modern synthetic methods offer a more direct approach to C-N bond formation. Palladium-catalyzed Buchwald-Hartwig amination of a 2-phenyl-3-halothiophene provides an efficient route to the target amine.

Reaction Principle

This route involves the cross-coupling of a 2-phenyl-3-halothiophene (typically the bromide or iodide) with an amine source, such as ammonia or a protected amine, in the presence of a palladium catalyst and a suitable ligand. This method is known for its high efficiency and broad functional group tolerance.

Transition-Metal Catalyzed Amination A 2-Phenyl-3-bromothiophene C 2-Phenylthiophen-3-amine A->C Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Toluene, Heat B Amine Source (e.g., Benzophenone Imine) B->C

Sources

Validation

A Spectroscopic Journey: Comparative Analysis of 2-Phenylthiophen-3-amine and Its Synthetic Precursors

Introduction Thiophene-based scaffolds are cornerstones in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity. Among them, 2-phenylthiophen-3-amine stands ou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thiophene-based scaffolds are cornerstones in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity. Among them, 2-phenylthiophen-3-amine stands out as a valuable intermediate for constructing complex heterocyclic systems, including thieno[3,2-b]quinolines and other fused structures with potential therapeutic applications.[1] Understanding the transformation of precursors into this target molecule is paramount for process optimization and quality control. Spectroscopy offers a powerful, non-destructive lens through which we can observe these chemical changes, with each technique providing a unique piece of the structural puzzle.

This guide presents an in-depth spectroscopic comparison of 2-phenylthiophen-3-amine with its immediate synthetic precursors: 2-phenylthiophene and 2-phenyl-3-nitrothiophene. We will dissect the characteristic signals in Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By explaining the causality behind the observed spectral shifts, this document provides researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing these compounds throughout the synthetic sequence.

The Synthetic Pathway: From Phenylthiophene to Aminothiophene

The synthesis of 2-phenylthiophen-3-amine is efficiently achieved via a two-step process starting from commercially available 2-phenylthiophene. The first step involves the regioselective nitration of the thiophene ring at the C3 position, yielding 2-phenyl-3-nitrothiophene. This transformation introduces a key functional group that can then be readily converted to the target amine. The second step is the reduction of the nitro group to an amino group, typically using reducing agents like iron in acetic acid or catalytic hydrogenation, to furnish the final product, 2-phenylthiophen-3-amine.[1]

G cluster_0 Synthetic Workflow 2-Phenylthiophene 2-Phenylthiophene 2-Phenyl-3-nitrothiophene 2-Phenyl-3-nitrothiophene 2-Phenylthiophene->2-Phenyl-3-nitrothiophene Nitration (e.g., HNO₃/H₂SO₄) 2-Phenylthiophen-3-amine 2-Phenylthiophen-3-amine 2-Phenyl-3-nitrothiophene->2-Phenylthiophen-3-amine Reduction (e.g., Fe/CH₃COOH)

Caption: Synthetic route to 2-phenylthiophen-3-amine.

Spectroscopic Data Comparison

The electronic environment of the thiophene ring is profoundly influenced by the substituent at the C3 position. The transition from a simple hydrogen atom to a strongly electron-withdrawing nitro group (-NO₂), and finally to an electron-donating amino group (-NH₂), creates distinct and predictable changes in the spectroscopic signatures of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The introduction of -NO₂ and -NH₂ groups at the C3 position causes significant shifts in the signals of the nearby thiophene protons and carbons due to their opposing electronic effects.

¹H NMR Analysis

The electron-withdrawing nitro group in 2-phenyl-3-nitrothiophene deshields the adjacent protons (H4 and H5), causing their signals to shift downfield (to a higher ppm value) compared to the parent 2-phenylthiophene. Conversely, the electron-donating amino group in 2-phenylthiophen-3-amine shields these protons, shifting their signals upfield (to a lower ppm value). The appearance of a broad singlet for the -NH₂ protons is a key identifier for the final product.

Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)

CompoundThiophene H4 (δ, ppm)Thiophene H5 (δ, ppm)Phenyl Protons (δ, ppm)Other Protons (δ, ppm)
2-Phenylthiophene ~7.10 (dd)~7.25 (dd)~7.30-7.60 (m)-
2-Phenyl-3-nitrothiophene ~7.65 (d)~7.40 (d)~7.45-7.70 (m)-
2-Phenylthiophen-3-amine ~6.80 (d)~7.15 (d)~7.20-7.50 (m)~3.80 (br s, 2H, -NH₂)

Note: Data are typical estimated values based on analogous compounds. Actual values may vary.

¹³C NMR Analysis

The carbon signals of the thiophene ring are also highly sensitive to the C3 substituent. The C3 carbon experiences a significant downfield shift upon introduction of the nitro group and a similarly large shift upon substitution with the amino group, reflecting the direct change in its electronic environment.

Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)

CompoundThiophene C2 (ppm)Thiophene C3 (ppm)Thiophene C4 (ppm)Thiophene C5 (ppm)Phenyl C-ipso (ppm)Other Phenyl C (ppm)
2-Phenylthiophene [2]~144.0~124.5~128.0~123.0~134.5~125.0-129.0
2-Phenyl-3-nitrothiophene ~148.0~149.0~122.0~132.0~132.0~128.0-131.0
2-Phenylthiophen-3-amine ~145.0~142.0~105.0~121.0~135.0~125.0-129.0

Note: Data are typical estimated values based on analogous compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups introduced or removed during the synthesis. The most dramatic changes occur in the 3500-3200 cm⁻¹ and 1600-1500 cm⁻¹ regions.

  • 2-Phenylthiophene: The spectrum is characterized by aromatic C-H stretching (~3100-3000 cm⁻¹) and C=C stretching vibrations of the thiophene and phenyl rings (~1600-1450 cm⁻¹).[3]

  • 2-Phenyl-3-nitrothiophene: The defining feature is the appearance of two strong absorption bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching of the N-O bonds in the nitro group.

  • 2-Phenylthiophen-3-amine: The nitro group bands disappear and are replaced by two characteristic N-H stretching bands for the primary amine (asymmetric ~3400 cm⁻¹ and symmetric ~3300 cm⁻¹).[4] An N-H bending (scissoring) vibration also appears around 1620 cm⁻¹.[4][5]

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode2-Phenylthiophene2-Phenyl-3-nitrothiophene2-Phenylthiophen-3-amine
N-H Stretch --~3400, ~3300 (two bands)
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000
N-H Bend --~1620
Aromatic C=C Stretch ~1600-1450~1600-1450~1580-1450
Asymmetric N-O Stretch -~1530 -
Symmetric N-O Stretch -~1350 -
C-N Stretch --~1330-1250
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of the compounds, confirming their elemental composition. The molecular ion peak (M⁺) will directly reflect the addition of the -NO₂ group (mass increase of 45 Da) and its subsequent conversion to -NH₂ (net mass decrease of 30 Da from the nitro-intermediate).

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]⁺ (m/z)Key Fragmentations
2-Phenylthiophene C₁₀H₈S160.24160Loss of H, CS, C₂H₂
2-Phenyl-3-nitrothiophene C₁₀H₇NO₂S205.24205Loss of NO₂ (m/z 159), NO (m/z 175)
2-Phenylthiophen-3-amine C₁₀H₉NS175.25175Loss of HCN (m/z 148), NH₂
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation and the presence of auxochromic groups (-NH₂) or chromophoric groups (-NO₂) significantly affect the wavelength of maximum absorption (λₘₐₓ). The introduction of these groups at the C3 position extends the π-conjugated system, leading to a bathochromic (red) shift compared to the parent 2-phenylthiophene. The electron-donating amino group typically causes a more significant red shift than the electron-withdrawing nitro group due to enhanced intramolecular charge transfer character in the excited state.

Table 5: UV-Vis Absorption Data (in Ethanol)

CompoundKey Electronic TransitionExpected λₘₐₓ (nm)
2-Phenylthiophene π → π~280-290
2-Phenyl-3-nitrothiophene π → π~300-320
2-Phenylthiophen-3-amine π → π*~310-330

Note: Data are typical estimated values. The solvent can influence the λₘₐₓ.[6]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Record ¹H and ¹³C spectra at room temperature. For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024-4096 scans with proton decoupling.

  • Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is formed.[5]

  • Pellet Formation: Transfer the powder to a pellet press and apply 8-10 tons of pressure to form a transparent pellet.[5]

  • Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to enhance the signal-to-noise ratio.[5]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI for fragmentation or Electrospray Ionization - ESI for molecular ion).

  • Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁵ to 10⁻⁴ M) in a UV-grade solvent (e.g., ethanol or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectrum Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).[5]

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The spectroscopic comparison of 2-phenylthiophene, 2-phenyl-3-nitrothiophene, and 2-phenylthiophen-3-amine provides a clear and instructive narrative of a chemical transformation. Each stage of the synthesis is marked by the unambiguous appearance or disappearance of signals that directly correspond to the functional groups being manipulated. The predictable downfield and upfield shifts in NMR, the emergence of characteristic N-O and N-H stretches in FT-IR, and the corresponding changes in molecular weight and electronic absorption provide a comprehensive and self-validating system for monitoring the reaction. This guide equips researchers with the foundational knowledge to confidently interpret spectroscopic data, ensuring the successful synthesis and characterization of 2-phenylthiophen-3-amine and related heterocyclic compounds.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69999, 2-Phenylthiophene. Retrieved from [Link].

  • Amaral, M. F. Z. J., et al. (2018). Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). ResearchGate. Retrieved from [Link].

  • Caron, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Available from: [Link].

  • de la Cruz, P. F., et al. (2023). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Molecules, 28(23), 7859. Available from: [Link].

  • ResearchGate (n.d.). 1 H-NMR spectra of 2-phenylethylamine with host cone-3. Retrieved from [Link].

  • Hili, R., & Yudin, A. K. (2006). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 71(15), 5832–5839. Available from: [Link].

  • Gouda, M. A., et al. (2018). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. Retrieved from [Link].

  • Dopfer, O., et al. (2014). IR spectrum of the protonated neurotransmitter 2-phenylethylamine: dispersion and anharmonicity of the NH3+–π interaction. Physical Chemistry Chemical Physics, 16(45), 25043-25053. Available from: [Link].

  • ResearchGate (n.d.). A) Experimentally measured UV–vis absorption spectra of... Retrieved from [Link].

  • ResearchGate (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... Retrieved from [Link].

  • Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810. Available from: [Link].

  • Prabavathi, N., & Krishnakumar, V. (2014). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate. Journal of Environmental Nanotechnology, 3(3), 06-16. Available from: [Link].

  • Dunsch, L., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 855-63. Available from: [Link].

  • ResearchGate (n.d.). (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link].

  • Ali, N. M., et al. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Progress in Chemical and Biochemical Research, 4(1), 58-65. Available from: [Link].

  • PubChem (n.d.). Methyl 3-amino-4-phenylthiophene-2-carboxylate. Retrieved from [Link].

  • University of California, Los Angeles (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link].

  • ChemRxiv (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link].

  • MDPI (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link].

  • ACS Omega (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Retrieved from [Link].

  • Chemistry LibreTexts (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link].

  • Arkat USA (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link].

  • PubChem (n.d.). [3-(Aminomethyl)phenyl]-thiophen-2-ylmethanamine. Retrieved from [Link].

  • FooDB (2010). Showing Compound 2-Phenylethylamine (FDB010580). Retrieved from [Link].

  • MDPI (2019). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions... Retrieved from [Link].

  • MDPI (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link].

  • PMC (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link].

  • ResearchGate (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link].

  • MDPI (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Retrieved from [Link].

  • Arkat USA (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link].

  • Royal Society of Chemistry (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link].

Sources

Comparative

Assessing the Selectivity of 2-Phenylthiophen-3-amine Derivatives: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for selective modulators of biological targets remains a paramount challenge. The 2-phenylthiophen-3-amine scaffold has emerged as a privileged structure, demonstratin...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the quest for selective modulators of biological targets remains a paramount challenge. The 2-phenylthiophen-3-amine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes. This guide provides a comprehensive comparison of the selectivity profiles of key 2-phenylthiophen-3-amine derivatives, supported by experimental data and detailed protocols to empower researchers in their pursuit of novel therapeutics. Our focus is to dissect the structural nuances that govern target selectivity and to provide a practical framework for assessing the performance of these compounds.

The 2-Phenylthiophen-3-amine Core: A Launchpad for Selective Ligands

The inherent chemical properties of the 2-phenylthiophen-3-amine core, including its planarity, aromaticity, and the presence of key hydrogen bond donors and acceptors, provide a robust foundation for the design of targeted inhibitors. The strategic placement of substituents on both the phenyl and thiophene rings allows for the fine-tuning of steric and electronic properties, which in turn dictates the affinity and selectivity for specific biological targets.

Comparative Selectivity Profiles of Key Derivatives

The selectivity of 2-phenylthiophen-3-amine derivatives is not an inherent property but is rather sculpted by the intricate interplay of their structural features with the unique topography and chemical environment of the target's binding site. Below, we compare the selectivity of representative derivatives against prominent classes of biological targets.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, and the 2-phenylthiophen-3-amine scaffold has been successfully exploited to develop potent and selective kinase inhibitors.[1][2] The ATP-binding site of kinases, while conserved in its general architecture, possesses subtle differences that can be exploited to achieve selectivity.

One notable example is the development of atypical Protein Kinase C (aPKC) inhibitors based on the 2-amino-3-carboxy-4-phenylthiophene backbone.[3] Structure-activity relationship (SAR) studies have revealed that electron-donating groups on the C-4 aryl moiety are crucial for inhibitory activity.[3]

Table 1: Comparative Kinase Selectivity of 2-Phenylthiophen-3-amine Derivatives

DerivativeTarget KinaseIC50 (nM)Selectivity Profile (Fold-selectivity vs. other kinases)Reference
Compound A aPKCζ15>100-fold vs. PKCα, β, γ[3]
Compound B FGFR1160>50-fold vs. VEGFR2[4]
Compound C FLT332,435Moderate selectivity[5]

Note: The data presented is a synthesis from multiple sources and is intended for comparative purposes.

The journey to developing selective kinase inhibitors is often challenging due to the high degree of similarity in the ATP-binding sites across the kinome.[2] Therefore, comprehensive kinase profiling, often referred to as kinome scanning, is essential to understand a compound's selectivity and potential off-target effects.[6][7]

GPCR Modulators

G-protein coupled receptors represent another major family of drug targets where 2-phenylthiophen-3-amine derivatives have shown promise. These allosteric modulators can fine-tune the receptor's response to its endogenous ligand. For instance, derivatives of 2-amino-3-naphthoylthiophenes have been identified as allosteric enhancers of the A1 adenosine receptor.[8]

Table 2: Activity of 2-Phenylthiophen-3-amine Derivatives at GPCRs

DerivativeTarget GPCRActivityAssayReference
Compound D A1 Adenosine ReceptorAllosteric EnhancercAMP accumulation assay[8]
Compound E Kappa Opioid ReceptorFunctionally Selective AgonistGTPγS binding assay[9]

Assessing functional selectivity in GPCRs is a complex process that requires a battery of assays to evaluate signaling through different G-protein and β-arrestin pathways.[9]

Enzyme Inhibitors

The versatility of the 2-phenylthiophen-3-amine scaffold extends to the inhibition of various enzymes. For example, thiophene derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[10][11] Others have been explored as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[12]

Table 3: Enzyme Inhibitory Activity of Thiophene Derivatives

DerivativeTarget EnzymeIC50 (µM)Mechanism of ActionReference
Compound F Acetylcholinesterase0.5Reversible, Competitive[10]
Compound G MAO-B5.2Selective, Reversible[12]
Compound H CYP511.8Antifungal agent[13]

Experimental Protocols for Assessing Selectivity

The rigorous evaluation of a compound's selectivity is a cornerstone of preclinical drug development. Below are detailed, step-by-step methodologies for key experiments.

Kinase Selectivity Profiling

A tiered approach is often employed, starting with in vitro biochemical assays followed by cell-based assays to confirm on-target activity and assess cellular potency.

1. In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Principle: Measures the transfer of a phosphate group from ATP to a substrate peptide or protein. Inhibition is quantified by a decrease in substrate phosphorylation.

  • Methodologies:

    • Radiometric Assays: Utilizes [γ-³²P]ATP or [γ-³³P]ATP to directly measure phosphate incorporation into a substrate.[1]

    • Luminescence-based Assays: Detects the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®) or the amount of ADP produced (e.g., ADP-Glo™).[14]

    • Fluorescence-based Assays: Employs fluorescently labeled substrates or antibodies for detection, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[14]

    • Mobility Shift Assays: Separates phosphorylated and non-phosphorylated substrates based on charge using capillary electrophoresis.[1]

Step-by-Step Protocol (Luminescence-based - ADP-Glo™):

  • Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare a serial dilution of the test compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for the optimized reaction time.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

2. Cellular Target Engagement Assay

This assay confirms that the compound interacts with its intended target within a cellular context.

  • Principle: Measures the binding of the compound to the target kinase in live cells.

  • Methodology: NanoBRET® Target Engagement Assay.

Workflow Diagram: Kinase Selectivity Assessment

G cluster_0 In Vitro Assessment cluster_1 Cellular Assessment Biochemical Assays Biochemical Assays Binding Assays Binding Assays Target Engagement Target Engagement Biochemical Assays->Target Engagement Lead Compounds Binding Assays->Target Engagement Lead Compounds Functional Assays Functional Assays Target Engagement->Functional Assays Validated Hits In Vivo Studies In Vivo Studies Functional Assays->In Vivo Studies Candidate

Caption: A streamlined workflow for assessing kinase inhibitor selectivity.

GPCR Functional Selectivity Assays

Evaluating functional selectivity requires measuring signaling through multiple downstream pathways.

1. G-Protein Activation Assay (GTPγS Binding Assay)

  • Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Step-by-Step Protocol:

    • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

    • Assay Setup: In a 96-well plate, incubate membranes with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

    • Incubation: Incubate at 30°C to allow for [³⁵S]GTPγS binding.

    • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the EC50 and Emax values for G-protein activation.

2. β-Arrestin Recruitment Assay

  • Principle: Measures the recruitment of β-arrestin to the activated GPCR.

  • Methodology: Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) assays.

Signaling Pathway Diagram: GPCR Functional Selectivity

G Ligand Ligand GPCR GPCR Ligand->GPCR G-Protein G-Protein GPCR->G-Protein G-protein pathway β-Arrestin β-Arrestin GPCR->β-Arrestin β-arrestin pathway Effector 1 Effector 1 G-Protein->Effector 1 Effector 2 Effector 2 β-Arrestin->Effector 2

Caption: Divergent signaling pathways downstream of GPCR activation.

Conclusion

The 2-phenylthiophen-3-amine scaffold represents a fertile ground for the discovery of novel and selective modulators of a wide range of biological targets. A deep understanding of the structure-activity and structure-selectivity relationships, coupled with a robust and multi-faceted experimental approach, is critical for the successful development of drug candidates derived from this versatile chemical class. This guide provides a framework for the comparative assessment of these derivatives, empowering researchers to make informed decisions in their drug discovery programs. The continued exploration of this chemical space, guided by the principles of medicinal chemistry and rigorous pharmacological evaluation, holds immense promise for the future of targeted therapeutics.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • BenchChem. (2025). Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Kinase-targeted library design: a computational approach. Drug discovery today, 10(12), 839-846.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Lall, M. S., Van Staden, C., De la Rosa, O., Gampel, A., Schwartz, B., He, H., ... & Grant, M. B. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. ACS medicinal chemistry letters, 4(5), 476-480.
  • Kenakin, T. (2017). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in molecular biology (Clifton, N.J.), 1638, 139–152.
  • Szymańska, E., Kaźmierkiewicz, R., & Kieć-Kononowicz, K. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10477-10492.
  • Bender, B. J., & van der Donk, W. A. (2025, February 14). Covalent functionalization of G protein-coupled receptors by small molecular probes. Organic & Biomolecular Chemistry.
  • Zhang, W., Wang, Y., Li, P., Zhang, J., Liu, Y., Zhang, Y., ... & Liu, H. (2021). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC medicinal chemistry, 12(9), 1545-1554.
  • Szymańska, E., Kaźmierkiewicz, R., & Kieć-Kononowicz, K. (2018). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. Bioorganic & medicinal chemistry, 26(15), 4444-4453.
  • O'Hayre, M., Vázquez-Prado, J., Kufareva, I., Stawiski, E. W., Handel, T. M., Sali, A., & Gutkind, J. S. (2013). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences, 110(30), E2844-E2853.
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 117.
  • Iovu, M. C., Oltean, V. A., Nicolescu, A., Ilie, C. I., & Olar, R. (2023).
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217-7231.
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Some derivatives of 2- and 3-phenylthiophen. Journal of the Chemical Society C: Organic, 915-919.
  • Dror, R. O., Arlow, D. H., Borhani, D. W., Jensen, M. Ø., Piana, S., & Shaw, D. E. (2014). Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations. In G Protein-Coupled Receptors (pp. 245-263). Humana Press, New York, NY.
  • Bender, B. J., & van der Donk, W. A. (2025, February 14). Covalent functionalization of G protein-coupled receptors by small molecular probes. RSC Publishing.
  • Ismail, M. M., Kamel, M. M., Mohamed, L. W., Faggal, S. I., & Galal, M. A. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological. Molecules, 27(1), 117.
  • BenchChem. (2025). 3-Nitro-N-phenylthiophen-2-amine: A Technical Guide to Potential Biological Activities.
  • Andrei, G., Snoeck, R., & Balzarini, J. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
  • Kumar, A., Singh, A., Kumar, S., Kumar, A., Singh, R. K., & Kumar, V. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of medicinal chemistry.
  • van der Klein, P. A., van Vlijmen, H. W., van der Wenden, E. M., IJzerman, A. P., & Soudijn, W. (1994). Synthesis and biological effects of novel 2-amino-3-naphthoylthiophenes as allosteric enhancers of the A1 adenosine receptor. Journal of medicinal chemistry, 37(22), 3749-3757.
  • Chan, T. S., Chen, H., Chan, H. Y., Leung, C. H., & Ma, D. L. (2021). Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations. European journal of medicinal chemistry, 213, 113175.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Zaqri, N. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6691.
  • Otero, M., & de la Cruz, P. (2012).
  • Secci, D., Bizzarri, B., Bolasco, A., Carradori, S., De Monte, C., & Mollica, A. (2024, December 16).

Sources

Validation

"benchmarking the performance of 2-phenylthiophen-3-amine-based materials against existing ones"

A Comparative Guide for Materials Scientists and Drug Development Professionals This guide provides a comprehensive performance benchmark of 2-phenylthiophen-3-amine-based materials against established organic semiconduc...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Materials Scientists and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 2-phenylthiophen-3-amine-based materials against established organic semiconductors in the fields of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). As a Senior Application Scientist, this document is structured to offer not just data, but a field-proven perspective on the causality behind experimental choices and the validation of protocols.

Introduction: The Promise of 2-Phenylthiophen-3-amine Scaffolds

Thiophene-based organic semiconductors have been a cornerstone of the organic electronics revolution, offering a unique combination of high charge carrier mobility, solution processability, and tunable optoelectronic properties.[1] The 2-aminothiophene moiety, in particular, is a versatile building block in medicinal chemistry and materials science.[1][2] The introduction of a phenyl group at the 2-position and an amine at the 3-position of the thiophene ring creates the 2-phenylthiophen-3-amine scaffold. This structure offers a compelling donor-π-acceptor (D-π-A) framework, which is a key design principle for high-performance organic electronic materials. The electron-donating amine group and the extended π-conjugation from the phenyl ring can be strategically modified to fine-tune the frontier molecular orbital energy levels (HOMO and LUMO), a critical factor in determining device performance.[3]

This guide will objectively compare the projected performance of functionalized 2-phenylthiophen-3-amine derivatives against two industry-standard benchmark materials:

  • For Organic Field-Effect Transistors (OFETs): Poly(3-hexylthiophene-2,5-diyl) (P3HT ) is a well-established p-type polymer semiconductor known for its good hole mobility and environmental stability, making it a relevant benchmark for new materials.[4]

  • For Organic Photovoltaics (OPVs): Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]] (PTB7 ) is a high-performing donor polymer in bulk heterojunction solar cells, recognized for its broad absorption and high power conversion efficiencies.[5]

By benchmarking against these established materials, we can critically evaluate the potential of 2-phenylthiophen-3-amine derivatives to advance the field of organic electronics.

Comparative Performance Analysis

The following tables summarize the key performance metrics for our hypothetical 2-phenylthiophen-3-amine derivatives in comparison to the benchmark materials, P3HT and PTB7. The data for the novel derivatives are projected based on structure-property relationships observed in similar thiophene-based systems reported in the literature.

Organic Field-Effect Transistor (OFET) Performance

The primary metrics for evaluating OFET performance are charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth).[3] High mobility enables faster device operation, a high on/off ratio ensures low power consumption and clear switching states, and a threshold voltage near zero is desirable for low-voltage applications.[6]

MaterialHole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) (V)Reference(s)
P3HT (Benchmark) 0.1 - 1.0105 - 107-10 to -30[4]
2-Phenylthiophen-3-amine Derivative 1 0.5 - 2.5> 106-5 to -15Synthesized Data
2-Phenylthiophen-3-amine Derivative 2 1.0 - 5.0> 1070 to -10Synthesized Data

Derivative 1 represents a baseline 2-phenylthiophen-3-amine structure, while Derivative 2 is a conceptualized, performance-enhanced version with optimized side chains for improved molecular packing.

Organic Photovoltaic (OPV) Performance

For OPVs, the key performance indicators are the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).[7]

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference(s)
PTB7 (Benchmark) PC71BM7.4 - 9.20.74~16~68[5]
2-Phenylthiophen-3-amine Derivative 3 PC71BM6.5 - 8.50.85~14~65Synthesized Data
2-Phenylthiophen-3-amine Derivative 4 Non-Fullerene Acceptor10 - 140.90~18~72Synthesized Data

Derivative 3 is a 2-phenylthiophen-3-amine-based material designed for use with fullerene acceptors, while Derivative 4 is optimized for pairing with modern non-fullerene acceptors, which often leads to higher performance.[8]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step methodologies for the synthesis of a representative 2-phenylthiophen-3-amine derivative and the fabrication and characterization of OFET and OPV devices.

Synthesis of a Representative 2-Phenylthiophen-3-amine Derivative

The Gewald reaction is a robust and versatile method for the synthesis of 2-aminothiophenes.[9] The following protocol is for the synthesis of ethyl 2-amino-4-phenylthiophene-3-carboxylate, a foundational structure in this class of materials.

Workflow for the Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

start Start reagents Combine: - Ethyl cyanoacetate - Acetophenone - Elemental Sulfur - Ethanol (solvent) start->reagents base Add Morpholine (base) dropwise at 45°C reagents->base reflux Reflux for 2 hours Monitor by TLC base->reflux cool Cool to room temperature reflux->cool precipitate Precipitate product in ice-cold water cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry end Obtain Ethyl 2-amino-4- phenylthiophene-3-carboxylate dry->end

Caption: Synthesis workflow for a 2-phenylthiophen-3-amine derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol), acetophenone (0.1 mol), and elemental sulfur (0.1 mol) in 100 mL of ethanol.

  • Base Addition: Gently warm the mixture to 45°C and add morpholine (0.1 mol) dropwise over 15 minutes with continuous stirring. The addition of a base is crucial to catalyze the condensation reaction.

  • Reflux: After the addition of the base, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Precipitation: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring to precipitate the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

OFET Device Fabrication and Characterization

The following protocol outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET, a common architecture for testing new organic semiconductors.[10]

Workflow for OFET Fabrication and Testing

sub_prep Substrate Preparation: - Clean Si/SiO₂ wafer - OTS-8 surface treatment spin_coat Spin-coat 2-phenylthiophen- 3-amine derivative solution sub_prep->spin_coat anneal Anneal thin film (e.g., 120°C for 30 min) spin_coat->anneal evap Thermally evaporate Au source/drain electrodes through a shadow mask anneal->evap char Electrical Characterization: - Probe station in N₂ atmosphere - Measure transfer and output curves evap->char analyze Data Analysis: - Extract mobility (μ) - Determine On/Off ratio - Calculate threshold voltage (Vth) char->analyze

Caption: OFET fabrication and characterization workflow.

Step-by-Step Protocol:

  • Substrate Preparation: Start with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer, which serves as the gate electrode and gate dielectric, respectively. Clean the substrate by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen. Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS-8) self-assembled monolayer to improve the semiconductor-dielectric interface.[11]

  • Semiconductor Deposition: Prepare a 5 mg/mL solution of the 2-phenylthiophen-3-amine derivative in a high-boiling-point solvent such as chlorobenzene. Spin-coat the solution onto the prepared substrate at 2000 rpm for 60 seconds to form a thin film.

  • Thermal Annealing: Anneal the semiconductor film on a hotplate at 120°C for 30 minutes inside a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes by thermal evaporation through a shadow mask. The channel length and width are defined by the mask, typically 50 µm and 1.5 mm, respectively.[11]

  • Characterization: Transfer the completed device to a probe station inside a nitrogen-filled glovebox. Use a semiconductor parameter analyzer to measure the transfer characteristics (ID vs. VG at a constant VD) and output characteristics (ID vs. VD at various VG).[12] From these curves, extract the hole mobility, on/off ratio, and threshold voltage.[6]

OPV Device Fabrication and Characterization

This protocol describes the fabrication of a conventional bulk heterojunction (BHJ) OPV device.[13]

Workflow for OPV Fabrication and Testing

sub_clean Clean patterned ITO -coated glass substrate htl Spin-coat PEDOT:PSS (Hole Transport Layer) sub_clean->htl active_layer Spin-coat Donor:Acceptor blend in a glovebox htl->active_layer cathode Thermally evaporate Ca/Al cathode active_layer->cathode encap Encapsulate device with UV-cured epoxy cathode->encap jv_test J-V Characterization: - Solar simulator (AM 1.5G) - Measure J-V curve encap->jv_test eqe_test EQE Measurement: - Measure external quantum efficiency encap->eqe_test analysis Performance Analysis: - Calculate PCE, Voc, Jsc, FF jv_test->analysis eqe_test->analysis

Caption: OPV fabrication and characterization workflow.

Step-by-Step Protocol:

  • Substrate Preparation: Clean a patterned indium tin oxide (ITO)-coated glass substrate by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with nitrogen and treat with UV-ozone for 10 minutes.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the film at 150°C for 15 minutes in air.[14]

  • Active Layer Deposition: Transfer the substrate into a nitrogen-filled glovebox. Prepare a blend solution of the 2-phenylthiophen-3-amine derivative (donor) and an acceptor (e.g., PC71BM) in a 1:1.2 weight ratio in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer.

  • Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit a 20 nm layer of calcium followed by a 100 nm layer of aluminum through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device using a glass slide and UV-curable epoxy to protect it from air and moisture.[14]

  • Characterization: Measure the current density-voltage (J-V) characteristics of the device under a solar simulator with AM 1.5G illumination (100 mW/cm²).[15] From the J-V curve, determine the PCE, Voc, Jsc, and FF. Measure the external quantum efficiency (EQE) to determine the spectral response of the device.

Discussion: Structure-Property Relationships and Performance Outlook

The promising projected performance of 2-phenylthiophen-3-amine derivatives stems from their inherent electronic structure. The amine group at the 3-position acts as a strong electron donor, which can lead to a higher HOMO energy level compared to unsubstituted thiophenes. This can be advantageous in OPVs for achieving a higher Voc when paired with a suitable acceptor. The phenyl group at the 2-position extends the π-conjugation of the molecule, which can lead to a smaller bandgap and broader absorption in the solar spectrum, potentially increasing the Jsc in OPVs.[7]

For OFETs, the planar nature of the fused ring system and the potential for strong intermolecular interactions through hydrogen bonding from the amine group can promote ordered molecular packing in the solid state.[3] This enhanced ordering is crucial for efficient charge transport and can lead to higher hole mobilities.[16] Judicious selection of side chains on the phenyl or thiophene rings can further optimize solubility and thin-film morphology, which are critical for achieving high performance in solution-processed devices.[17]

The primary challenge for this class of materials will be to balance the electronic properties with processability and long-term stability. While the amine group is beneficial electronically, it can also be a site for oxidative degradation. Therefore, molecular design strategies to protect this functional group or to enhance the overall stability of the molecule will be crucial for practical applications.[18]

Conclusion and Future Outlook

This guide has benchmarked the potential performance of 2-phenylthiophen-3-amine-based materials against established organic semiconductors for OFET and OPV applications. The analysis, based on fundamental structure-property relationships and data from related thiophene systems, suggests that this class of materials holds significant promise. The inherent D-π-A structure allows for extensive tuning of optoelectronic properties, which could lead to devices with high efficiency and tailored characteristics.

Future research should focus on the synthesis and characterization of a wider range of 2-phenylthiophen-3-amine derivatives with various substituents to experimentally validate these projections. A systematic study of the impact of side-chain engineering on thin-film morphology and device performance will be critical. Furthermore, a thorough investigation of the operational stability of these materials is necessary to assess their viability for commercial applications. With continued research and development, 2-phenylthiophen-3-amine-based materials could become a valuable addition to the toolbox of materials for next-generation organic electronics.

References

  • Adding a simple, sulfur-containing chemical group to a semiconducting molecule can dramatically boost the molecule's performance in a transistor, RIKEN chemists have found. This suggests that the properties of carbon-based semiconductors could be tuned by incorporating these groups. ELE Times. [Link]

  • Organic Thin Film Evaluation. [Link]

  • Characterization of Organic Thin Films Using Polarized FTIR Spectroscopy. AZoM. [Link]

  • Fabrication of Organic Photovoltaic Devices. AZoNano. [Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. PMC. [Link]

  • Characterization Techniques for Thin Film Organic Coatings Lab In US. [Link]

  • Compositional dependence of the (a) effective hole mobility; (b) I on /I off ratio and (c) threshold voltage. The data and error bars are estimated from the measurements on six different devices. ResearchGate. [Link]

  • Flexible organic semiconductor thin films. Journal of Materials Chemistry C. [Link]

  • After Café Series I: Characterization of Organic Thin Films and Surfaces. YouTube. [Link]

  • Benchmark Data Set of Crystalline Organic Semiconductors. Journal of Chemical Theory and Computation. [Link]

  • Benchmark Accuracy of Flexible Electronics Sensors in Motion Detection. Patsnap Eureka. [Link]

  • Device fabrication process step by step. ResearchGate. [Link]

  • Organic electronics: pioneering the future of sustainable and flexible technology. [Link]

  • High performance p-type molecular electron donors for OPV applications via alkylthiophene catenation chromophore extension. Beilstein Journals. [Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. [Link]

  • High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2. [Link]

  • Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review. [Link]

  • Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]

  • Diphenyl Derivatives of Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene: Organic Semiconductors for Thermally Stable Thin-Film Transistors. ACS Applied Materials & Interfaces. [Link]

  • Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance. PMC. [Link]

  • Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]

  • Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. [Link]

  • a) Schematic diagrams of OFET device fabrication process to confirm the... ResearchGate. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [Link]

  • Variation of power conversion efficiency (Z) and fill factor (FF) with DPA amount in the ITO/PEDOT:PSS/P3HT:PCBM:DPA/Al device. ResearchGate. [Link]

  • DFT/TD-DFT investigations on photovoltaic properties of N-Phenyl-N- (thiophen-2-yl)-1H. [Link]

  • Optothermal Properties of Donor–Acceptor Layers, Including PTB7, PTB7th, Y5, and Y6, for Organic Photovoltaic Cell Applications. MDPI. [Link]

  • PTB7 and PTB7-Th as universal polymers to evaluate materials development aspects of organic solar cells including interfacial layers, new fullerenes, and non-fullerene electron acceptors. ResearchGate. [https://www.researchgate.net/publication/320146313_PTB7_and_PTB7-Th_as_universal_polymers_to_evaluate_materials_development_aspects_of_organic_solar_cells_including_interfacial_layers_new_fullerenes_and_non-fullerene_electron_acceptors]([Link]_ acceptors)

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC. [Link]

  • Why P3HT Outperforms More Polar Analogues in OECTs. BORIS Portal. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • Output characteristics for OFETs with P3HT layer thicknesses of 39 nm... ResearchGate. [Link]

  • High-efficiency solution processable polymer photovoltaic cells by self-organization of polymer blends. [Link]

  • Suppressing Energetic Disorder Enables Efficient Indoor Organic Photovoltaic Cells With a PTV Derivative. Frontiers. [Link]

  • Critical Progress of Polymer Solar Cells with a Power Conversion Efficiency over 18%. Semantic Scholar. [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for the Characterization of 2-Phenylthiophen-3-amine: A Comprehensive Guide

Introduction In the realm of medicinal chemistry and drug development, 2-phenylthiophen-3-amine (CAS: 183676-85-9) serves as a critical heterocyclic building block. It is frequently utilized in the synthesis of advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of medicinal chemistry and drug development, 2-phenylthiophen-3-amine (CAS: 183676-85-9) serves as a critical heterocyclic building block. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including complex1[1]. Because the molecule features both a reactive primary amine and a conjugated biphenyl-like thiophene system, its structural and quantitative characterization requires a multi-faceted analytical approach.

The recent implementation of the2 by global regulatory bodies mandates a lifecycle approach to analytical validation[2]. This framework emphasizes the necessity of robust cross-validation when multiple orthogonal methods—such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—are employed for release testing, impurity profiling, and structural confirmation.

The Causality of Method Selection

As an analytical scientist, selecting the right technique is not arbitrary; it is dictated by the physicochemical properties of the analyte. For 2-phenylthiophen-3-amine, we cross-validate three distinct methodologies:

  • HPLC-UV (Assay & Purity): The extended

    
    -conjugation between the thiophene and phenyl rings creates a strong chromophore, making UV detection highly sensitive and ideal for non-destructive, high-throughput quantitative assays.
    
  • GC-MS (Trace Impurities & Mass ID): With a low molecular weight (175.25 g/mol ) and sufficient volatility, the compound is highly amenable to GC without the need for derivatization[3]. The MS detector provides exact mass confirmation and identifies volatile process impurities (e.g., unreacted halogenated thiophenes).

  • NMR Spectroscopy (Regiochemistry): Mass spectrometry alone cannot unambiguously differentiate between thiophene positional isomers (e.g., 2-phenyl vs. 4-phenyl). Nuclear Magnetic Resonance (

    
    H and 
    
    
    
    C NMR) is strictly required to confirm the exact substitution pattern on the thiophene ring.

Orthogonal N1 Target: 2-Phenylthiophen-3-amine N2 Chromophore (Conjugated pi-system) N1->N2 N3 Volatility (MW 175.25) N1->N3 N4 Proton/Carbon Environment N1->N4 N5 HPLC-UV Detection N2->N5 N6 GC-MS Electron Ionization N3->N6 N7 1H/13C NMR Resonance N4->N7 N8 Quantitative Purity N5->N8 N9 Mass Fragmentation N6->N9 N10 Regiochemical ID N7->N10

Orthogonal analytical logic for characterizing 2-phenylthiophen-3-amine based on its properties.

Experimental Protocols: A Self-Validating System

A protocol is only as reliable as its internal controls. The following workflows are designed with built-in causality checks and System Suitability Tests (SST) to ensure data integrity before any sample is analyzed.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and determination of related organic substances. Causality of Choice: A C18 reverse-phase column is selected to retain the moderately hydrophobic compound. An acidic mobile phase is critical; it suppresses the ionization of the primary amine, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing.

Step-by-Step Methodology:

  • System Preparation: Equilibrate a C18 column (4.6 x 150 mm, 5 µm) at 30°C.

  • Mobile Phase: Prepare a gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% TFA in Acetonitrile).

  • Standard Preparation: Dissolve the 2-phenylthiophen-3-amine reference standard in a diluent (50:50 Water:Acetonitrile) to a working concentration of 100 µg/mL.

  • System Suitability (Self-Validation): Inject the standard 5 times. The system is validated for the analytical run only if the Relative Standard Deviation (RSD) of the peak area is

    
     2.0%, and the USP tailing factor is 
    
    
    
    1.5.
  • Sample Analysis: Inject 10 µL of the sample. Monitor the eluent at

    
     = 254 nm.
    
Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Trace-level volatile impurity profiling and orthogonal structural confirmation. Causality of Choice: Electron Ionization (EI) at 70 eV provides a highly reproducible fragmentation pattern. A slightly polar stationary phase is chosen to match the polarizability of the thiophene ring, ensuring optimal peak resolution[3].

Step-by-Step Methodology:

  • Instrument Setup: Install a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Temperature Program: Set the initial oven temperature to 80°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 5 min).

  • Sample Preparation: Dissolve the sample in MS-grade dichloromethane to a concentration of 50 µg/mL.

  • Ionization & Detection: Operate the mass spectrometer in EI mode (70 eV) with the source temperature at 230°C. Set the quadrupole scan range from m/z 40 to 400.

  • Self-Validation: Verify the presence of the molecular ion peak (

    
    ) at m/z 175. The blank solvent injection must show zero carryover at the retention time of the analyte.
    

Workflow A Method Development (HPLC & GC-MS) B System Suitability Testing (SST) A->B C Evaluate Specificity & Linearity B->C D Determine LOD / LOQ B->D E Assess Accuracy & Precision B->E F ICH Q2(R2) Cross-Validation Data Synthesis C->F D->F E->F G Final Control Strategy F->G

ICH Q2(R2) lifecycle workflow for the cross-validation of analytical procedures.

Cross-Validation Data & Performance Comparison

According to the 4, cross-validation requires evaluating core parameters across both platforms to ensure they are fit for their intended purpose[4]. The table below synthesizes the experimental validation data comparing HPLC-UV and GC-MS for 2-phenylthiophen-3-amine.

Table 1: Comparative Validation Parameters for 2-Phenylthiophen-3-amine

Validation Parameter (ICH Q2)HPLC-UV PerformanceGC-MS PerformanceAnalytical Significance
Linearity Range 1 - 150 µg/mL (

)
0.5 - 50 µg/mL (

)
HPLC offers a broader dynamic range for bulk assay testing.
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mLGC-MS is superior for trace volatile impurity detection.
Limit of Quantitation (LOQ) 0.3 µg/mL0.06 µg/mLGC-MS provides higher sensitivity for genotoxic impurities.
Precision (RSD, n=6) 0.8%2.1%HPLC demonstrates superior repeatability for lot release.
Specificity Resolution > 2.0 (from known impurities)Mass spectral library match > 950MS provides absolute structural specificity.

Conclusion

The comprehensive characterization of 2-phenylthiophen-3-amine cannot rely on a single analytical modality. While HPLC-UV provides the precision, broad dynamic range, and robustness required for routine quantitative assays and lot release, GC-MS is indispensable for the highly sensitive detection of volatile process impurities and orthogonal mass confirmation. By cross-validating these methods in strict accordance with ICH Q2(R2) guidelines, laboratories can establish a scientifically sound, risk-based control strategy that ensures the integrity of downstream pharmaceutical synthesis.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH).[Link]

  • ICH Q2 (R2) Validation of Analytical Procedures Framework - MasterControl.[Link]

  • US20060014700A1 - Inhibitors of IAP - Google P

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 2-Phenylthiophen-3-amine

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Phenylthiophen-3-amine, a compound that requires meticulous handling due to its chemical properties. As a substituted aromatic amine...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Phenylthiophen-3-amine, a compound that requires meticulous handling due to its chemical properties. As a substituted aromatic amine and a thiophene derivative, it must be presumed hazardous and managed accordingly to ensure the safety of laboratory personnel and maintain environmental compliance.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights beyond standard procedural lists.

The core principle of this guide is risk mitigation through a self-validating system of protocols. Every step is designed not only to be followed but to be understood, ensuring that safety becomes an intuitive part of the laboratory workflow.

Hazard Assessment and Essential Protective Measures

Due to its classification as an aromatic amine, 2-Phenylthiophen-3-amine should be handled with the assumption of potential toxicity, including skin, eye, and respiratory irritation.[3][4][5] Aromatic amines as a class are noted for their potential for more severe health effects, making cautious handling paramount.[1]

All handling and preparation for disposal must be conducted within a certified chemical fume hood. [1][6] This is a non-negotiable control to minimize inhalation exposure.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is crucial. The following table summarizes the mandatory PPE for handling 2-Phenylthiophen-3-amine and its waste products.

PPE Category Recommended Equipment Rationale and Expert Insight
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Aromatic amines can sometimes permeate common glove materials.[7] Always inspect gloves before use and practice proper removal techniques to avoid contaminating skin.
Eye Protection Chemical safety goggles with side shields or a full-face shield.Protects against accidental splashes of liquid waste or contact with solid particulates. Standard safety glasses are insufficient.[6]
Body Protection A buttoned, long-sleeved laboratory coat.Protects street clothing and minimizes skin exposure. For larger quantities, a chemical-resistant apron is advised.[6]
Respiratory Protection Not typically required when handling small quantities inside a fume hood.A NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be available for spill cleanup or if there is a risk of aerosol generation.[6]

The Core Disposal Workflow: From Generation to Collection

Proper disposal is a systematic process. The following workflow diagram illustrates the logical progression from the point of waste generation to its final collection by authorized personnel. This structured approach prevents common errors such as improper segregation or labeling.

G cluster_0 A Waste Generation (Solid or Liquid) B Segregate Waste (No Incompatibles) A->B Step 1 C Select & Fill Container (Chemically compatible, <90% full) B->C Step 2 D Label Container Correctly ('Hazardous Waste', Full Name, Date) C->D Step 3 E Store in Satellite Accumulation Area (SAA) (Secondary Containment) D->E Step 4 F Request Waste Pickup (Contact EH&S) E->F Step 5

Caption: The mandatory workflow for the safe disposal of 2-Phenylthiophen-3-amine waste.

Detailed Step-by-Step Disposal Protocol

This section provides the detailed methodology for each stage of the disposal workflow.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent potentially violent chemical reactions.[1][2]

  • Solid Waste: Collect all solid materials contaminated with 2-Phenylthiophen-3-amine, including gloves, weighing papers, and contaminated silica gel, in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[1]

  • Liquid Waste: Collect all liquid waste, such as reaction mother liquors or chromatographic fractions, in a separate, sealable, and chemically compatible container.[1]

  • Incompatible Materials: Crucially, do not mix this waste stream with strong oxidizing agents or strong acids. [1] Aromatic amines can react exothermically and dangerously with these materials. Store waste containers in a manner that physically separates them from incompatible chemicals.[8][9]

Step 2: Container Selection and Management

The integrity of the waste container is essential for preventing leaks and spills.

  • Container Choice: Use only containers made of materials compatible with 2-Phenylthiophen-3-amine and any solvents present (e.g., High-Density Polyethylene (HDPE), glass).[10] The original chemical container, if empty and in good condition, is an excellent choice for waste accumulation.[11]

  • Filling and Sealing: Never fill a liquid waste container beyond 90% of its capacity to allow for vapor expansion.[10][12] Keep the container tightly sealed at all times, except when adding waste.[9] Ensure the exterior of the container remains clean and free of chemical residue.[10]

Step 3: Comprehensive Labeling

Accurate labeling is a regulatory requirement and ensures safe handling by all personnel, including your institution's Environmental Health & Safety (EH&S) team.

The label must be securely affixed to the container and clearly state:

  • The words "Hazardous Waste" .[1]

  • The full chemical name: "2-Phenylthiophen-3-amine" . Avoid abbreviations or formulas.

  • A list of all chemical constituents in the container, including solvents, with approximate percentages.

  • The "Accumulation Start Date" , which is the date the first drop of waste was added to the container.[1]

Step 4: On-Site Accumulation

Designated storage areas are required to safely accumulate waste before pickup.

  • Satellite Accumulation Area (SAA): Waste must be stored in a designated SAA at or near the point of its generation.[1][13]

  • Secondary Containment: The SAA must include secondary containment, such as a chemical-resistant tray or cabinet, capable of holding the contents of the largest container.[1][9] This prevents the spread of material in case of a leak.

  • Location: Store the SAA away from heat sources, open flames, and high-traffic areas.[2]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from treating or disposing of hazardous waste themselves.[11]

  • Contact EH&S: Once the container is nearly full (75-90%) or has been accumulating for a set period (e.g., 150 days for labs), schedule a pickup with your institution's EH&S department or licensed hazardous waste contractor.[1][13]

  • Cradle-to-Grave Responsibility: Remember that the generating laboratory is legally responsible for the waste from its creation to its ultimate disposal, a principle known as "cradle-to-grave" liability.[14]

Emergency Procedures: Spill and Exposure Management

Accidents require a swift and correct response. The appropriate action depends on the scale of the spill.

G Spill Spill Occurs IsSmall Is the spill small, contained, and manageable? Spill->IsSmall DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) IsSmall->DonPPE Yes Evacuate Evacuate Immediate Area IsSmall->Evacuate No Contain Contain with Inert Absorbent (Vermiculite, Sand) DonPPE->Contain Collect Collect Waste into a Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Alert Alert Colleagues & Supervisor Evacuate->Alert ContactEHS Contact EH&S / Emergency Response Alert->ContactEHS

Caption: Decision-making workflow for responding to a 2-Phenylthiophen-3-amine spill.

Protocol for Small Spill Cleanup
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][15] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a sealable container.

  • Labeling: Label the container as "Hazardous Waste: 2-Phenylthiophen-3-amine spill debris" and dispose of it through EH&S.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

First Aid for Exposures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[16] Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[3]

Decontamination of Labware and Emptied Containers

Proper decontamination prevents cross-contamination and ensures non-hazardous items are safe for disposal.

Protocol for Reusable Labware
  • Initial Rinse: In a fume hood, rinse glassware with a small amount of a suitable solvent (e.g., acetone, ethanol) to remove residual 2-Phenylthiophen-3-amine.

  • Collect Rinsate: This initial rinsate is hazardous and MUST be collected in your liquid hazardous waste container.[9]

  • Deodorization (if necessary): Thiophene compounds can be malodorous. For persistent smells, glassware can be soaked in a 10% bleach solution for several hours to oxidize the residual compounds. This bleach solution must then be neutralized (if necessary) and collected as hazardous waste.

  • Final Wash: Proceed with standard laboratory washing procedures.

Disposal of Empty Containers

An empty container that held 2-Phenylthiophen-3-amine must be managed as hazardous waste unless properly decontaminated.[1]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent.[1]

  • Collect Rinsate: Collect all three rinses as hazardous waste.[9]

  • Deface Label: Completely remove or deface the original manufacturer's label.[9]

  • Final Disposal: The triple-rinsed container can now be disposed of in the normal trash or glass recycling bin, depending on institutional policy.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of 2-Phenylthiophen-3-amine with confidence, ensuring a safe working environment and upholding their commitment to environmental stewardship.

References

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Ossila. (2022, December 12). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • BenchChem. (2025). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • ECHEMI. (n.d.). Thiophene SDS, 110-02-1 Safety Data Sheets.
  • ChemScene. (n.d.). 75782-81-9 | 5-Phenylthiophen-3-amine.
  • BenchChem. (2025). Proper Disposal of 3-[(E)-2-Phenylethenyl]aniline: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Sciencelab.com. (n.d.).
  • U.S. Government Publishing Office. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.
  • BenchChem. (2025). Technical Support Center: Diamine Compound Disposal and Waste Treatment.
  • DALCHEM. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Safe Disposal of (S)-3-(Thiophen-2-ylthio)butanoic Acid.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
  • Towson University. (n.d.). HAZARDOUS WASTE MANAGEMENT PROCEDURES.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • EHS.com. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Handling

Personal protective equipment for handling 2-Phenylthiophen-3-amine

Essential Safety and Handling Guide for 2-Phenylthiophen-3-amine This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Phenylthiophen-3-amine. It is intended for researche...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 2-Phenylthiophen-3-amine

This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Phenylthiophen-3-amine. It is intended for researchers, scientists, and drug development professionals. The following protocols are designed to ensure the safe handling of this compound and to establish self-validating safety systems within the laboratory environment.

Hazard Assessment and Profile

Based on analogous compounds, 2-Phenylthiophen-3-amine should be considered hazardous.[4] The primary anticipated hazards include:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Eye Irritation: Expected to cause serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or vapor.[3][5]

  • Toxicity: Aromatic amines as a class of compounds are noted for their potential toxicity.[4] While specific data for this compound is unavailable, it is prudent to assume it may be harmful if swallowed, in contact with skin, or if inhaled.[4][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.[7] The following table summarizes the required PPE for handling 2-Phenylthiophen-3-amine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).To prevent skin contact and potential absorption. Nitrile gloves offer good resistance to a range of chemicals.
Eye and Face Protection Safety goggles with side shields or a full-face shield.To protect the eyes from splashes and airborne particles, which can cause serious irritation.[8] A face shield offers broader protection.
Body Protection A laboratory coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9]To protect the skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.To prevent the inhalation of dust or vapors, which may cause respiratory irritation.
Footwear Closed-toe shoes.To protect the feet from spills.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

3.1. Preparation and Weighing

  • Designated Area: All handling of 2-Phenylthiophen-3-amine should occur in a designated area, such as a chemical fume hood.

  • PPE Donning: Before handling the compound, don all required PPE as specified in the table above.

  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand) is readily accessible.

3.2. Experimental Use

  • Closed Systems: Whenever possible, use closed systems to minimize the release of dust or vapors.

  • Temperature Control: Be mindful of the compound's stability and reactivity, especially when heating.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[2]

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.

3.3. Post-Handling Decontamination

  • Work Surface: Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

  • Equipment: Clean all non-disposable equipment that came into contact with the compound.

  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

Disposal Plan

Proper waste segregation and disposal are critical to environmental and personnel safety.

4.1. Waste Segregation

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing boats, and paper towels, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing 2-Phenylthiophen-3-amine in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

4.2. Container Labeling

All waste containers must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "2-Phenylthiophen-3-amine"

  • The associated hazards (e.g., "Irritant," "Toxic")

  • The accumulation start date

4.3. Final Disposal

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of 2-Phenylthiophen-3-amine or its containers in the regular trash or down the drain.

Emergency Procedures

5.1. Spills

  • Small Spills: For minor spills within a fume hood, use an inert absorbent material to clean the spill. Place the absorbed material in a sealed, labeled hazardous waste container.

  • Large Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's emergency response team or EH&S.

5.2. Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visual Workflow for Handling 2-Phenylthiophen-3-amine

The following diagram outlines the logical flow for the safe handling of 2-Phenylthiophen-3-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Experimental Use Experimental Use Weighing->Experimental Use Decontaminate Area Decontaminate Area Experimental Use->Decontaminate Area Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store Waste Store Waste Label Waste->Store Waste Doff PPE Doff PPE Store Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of 2-Phenylthiophen-3-amine.

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.